Veverimer
Description
Properties
CAS No. |
2099678-27-8 |
|---|---|
Molecular Formula |
(C9-H18-N2)x.(C3-H7-N)y.(C2-H4-Cl2)z |
Molecular Weight |
310.3101 |
IUPAC Name |
1,3-Propanediamine, N1,N3-di-2-propen-1-yl-, polymer with 1,2-dichloroethane and 2-propen-1-amine |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Veverimer; veverimerum; TRC101; WHO 11162; UNII-10VSMQY402. |
Origin of Product |
United States |
Foundational & Exploratory
Veverimer's Mechanism of Action in Metabolic Acidosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Veverimer (also known as TRC101) is a novel, orally administered, non-absorbed polymer engineered to treat metabolic acidosis, a common complication of chronic kidney disease (CKD).[1][2] Unlike traditional alkali therapies, this compound operates without introducing sodium or other counterions.[1][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data from pivotal clinical and preclinical studies, detailed experimental protocols, and visualizations of the key pathways and workflows.
Core Mechanism of Action
This compound is a high-capacity, selective, non-absorbed hydrochloric acid (HCl) binder.[1] It is a free-amine polymer that, upon ingestion, becomes protonated in the acidic environment of the gastrointestinal (GI) tract.[3][4] The positively charged polymer then selectively binds to chloride anions, effectively removing HCl from the GI lumen.[3][4] This bound HCl is then excreted in the feces.[5]
The removal of gastric HCl triggers a physiological response from the parietal cells in the stomach lining. To replenish the lost acid, these cells increase their secretion of H+ ions into the gastric lumen. This process is intrinsically linked to the generation of bicarbonate (HCO3-) by the enzyme carbonic anhydrase.[3][5] The newly synthesized bicarbonate is then transported into the bloodstream, leading to a net increase in serum bicarbonate levels and the correction of metabolic acidosis.[1][5] This mechanism is analogous to the "alkaline tide" observed after a meal.[3][5]
A key advantage of this compound is that it is not an ion-exchange resin and does not deliver any counterions, such as sodium, which can be detrimental in patients with CKD who often have sodium-sensitive comorbidities like hypertension and fluid overload.[1][2]
Signaling Pathway and Physiological Response
The following diagram illustrates the cellular and physiological events involved in this compound's mechanism of action.
Caption: Cellular mechanism of this compound in gastric parietal cells.
Quantitative Data from Preclinical and Clinical Studies
Table 1: In Vitro HCl Binding Capacity of this compound
| Parameter | Value | Reference |
| HCl Binding Capacity | 10.7 ± 0.4 mmol/g | [6] |
| Significant Binding Across pH Range | >5 mmol/g at pH 1.5-7 | [6] |
| Specificity (Binding to other anions) | <1.5 mmol/g for phosphate, citrate, or taurocholate | [6] |
Table 2: Efficacy of this compound in a Preclinical Model of Adenine-Induced CKD in Rats
| Outcome | This compound-Treated | Untreated Controls | Reference |
| Fecal Chloride Excretion | Significantly Increased | Baseline | [6] |
| Serum Bicarbonate | Dose-dependent increase to normal range | Below normal range | [6] |
Table 3: Key Efficacy Outcomes from Phase 3 Clinical Trials in Patients with CKD and Metabolic Acidosis
| Trial | Endpoint | This compound Group | Placebo Group | P-value | Reference |
| TRCA-301 (12 weeks) | Proportion of patients with ≥4 mmol/L increase in serum HCO3- or normalization (22-29 mmol/L) | 59.2% | 22.5% | <0.001 | [7] |
| TRCA-301E (52 weeks) | Proportion of patients with ≥4 mmol/L increase in serum HCO3- or normalization | 63% | 38% | 0.0015 | [4] |
| TRCA-301E (52 weeks) | Mean change in serum HCO3- from baseline (mmol/L) | +4.4 | +2.9 | <0.05 | [8] |
| VALOR-CKD (Month 3) | Mean serum HCO3- (mEq/L) | 22.0 ± 3.0 | 20.9 ± 3.3 | <0.001 | [9] |
Detailed Experimental Protocols
In Vitro HCl Binding Capacity Assay
Objective: To determine the hydrochloric acid binding capacity and selectivity of this compound.
Methodology:
-
This compound polymer is suspended in a solution with a known concentration of hydrochloric acid.
-
The suspension is incubated across a range of pH values representative of the human gastrointestinal tract (pH 1.5-7).
-
The amount of unbound HCl remaining in the solution is measured using titration.
-
The binding capacity is calculated as the millimoles of HCl bound per gram of this compound.
-
To assess selectivity, similar experiments are conducted with other common gastrointestinal anions such as phosphate, citrate, and taurocholate.[6]
Preclinical Model: Adenine-Induced Chronic Kidney Disease in Rats
Objective: To evaluate the in vivo efficacy of this compound in a rodent model of CKD with metabolic acidosis.
Methodology:
-
Induction of CKD: Male Wistar rats are fed a diet containing adenine (typically 0.75% w/w) for a period of 4 weeks to induce chronic kidney disease and metabolic acidosis.[10][11]
-
Treatment Groups: Animals are randomized to receive either a standard diet, a diet mixed with this compound at varying doses, or a vehicle control.
-
Sample Collection: Blood and fecal samples are collected at baseline and at specified time points throughout the study.
-
Biochemical Analysis: Serum bicarbonate levels are measured to assess the correction of metabolic acidosis. Fecal chloride content is analyzed to confirm the mechanism of HCl binding and excretion.[6]
-
Histopathology: Kidney tissues are collected at the end of the study for histopathological examination to assess the extent of renal injury.
Phase 3 Clinical Trial: TRCA-301 and TRCA-301E
Objective: To evaluate the efficacy and safety of this compound in patients with CKD and metabolic acidosis.
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial with a 40-week extension (TRCA-301E).[3][5]
Participant Population:
-
Adults (18-85 years) with non-dialysis-dependent CKD (eGFR 20-40 mL/min/1.73 m²).[5]
-
Metabolic acidosis with serum bicarbonate levels between 12 and 20 mmol/L.[5]
Intervention:
-
Patients were randomized (4:3) to receive either 6 g/day of this compound or a matching placebo, administered as an oral suspension with a meal.[5]
Primary Efficacy Endpoint:
-
The proportion of patients achieving either an increase of ≥4 mmol/L from baseline in serum bicarbonate or a serum bicarbonate level within the normal range (22-29 mmol/L) at week 12.[5]
Secondary Endpoints:
-
Change from baseline in serum bicarbonate.
-
Patient-reported physical functioning.[12]
Workflow Diagram:
Caption: Workflow of the TRCA-301 and TRCA-301E clinical trials.
Conclusion
This compound presents a targeted mechanism of action for the treatment of metabolic acidosis in patients with chronic kidney disease. By binding and removing hydrochloric acid from the gastrointestinal tract, it stimulates the endogenous production of bicarbonate, thereby correcting the acid-base imbalance without the introduction of counterions. Preclinical and clinical data have consistently demonstrated its efficacy in raising serum bicarbonate levels. The detailed protocols provided herein offer a framework for the continued investigation and understanding of this novel therapeutic agent.
References
- 1. VALOR-CKD: A Multicenter, Randomized, Double-Blind Placebo-Controlled Trial Evaluating this compound in Slowing Progression of CKD in Patients with Metabolic Acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Effects of this compound on serum bicarbonate and physical function in diabetic patients with chronic kidney disease and metabolic acidosis: subgroup analysis from a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. This compound versus placebo in patients with metabolic acidosis associated with chronic kidney disease: a multicentre, randomised, double-blind, controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of this compound: A Novel, Orally Administered, Nonabsorbed, Counterion-Free, Hydrochloric Acid Binder under Development for the Treatment of Metabolic Acidosis in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Metabolic Acidosis in CKD – to Treat or Not to Treat? Still an Unresolved Mystery - International Society of Nephrology [theisn.org]
- 10. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. io.nihr.ac.uk [io.nihr.ac.uk]
Veverimer polymer structure and chemical properties
An In-depth Technical Guide on the Core Polymer Structure and Chemical Properties of Veverimer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a non-absorbed, orally administered polymer designed for the treatment of metabolic acidosis.[1][2][3][4][5] Its therapeutic effect is achieved through the binding of hydrochloric acid (HCl) in the gastrointestinal tract, leading to an increase in serum bicarbonate levels.[1][2][3][4][5] This document provides a comprehensive overview of the polymer structure and key chemical properties of this compound, intended for a technical audience in the fields of polymer chemistry, materials science, and pharmaceutical development.
Polymer Structure and Synthesis
This compound is a cross-linked aliphatic amine polymer.[6] Its structure is designed to be non-absorbable from the gastrointestinal tract, ensuring its action is localized to the gut.[1][2][7] The polymer is synthesized as spherical beads, approximately 100 micrometers in diameter.
Monomers and Cross-linker
The synthesis of this compound involves the copolymerization of two primary monomers followed by a cross-linking step:
-
Monomer 1: Allylamine hydrochloride [6]
-
Monomer 2: N,N'-diallyl-1,3-diaminopropane dihydrochloride [6]
-
Cross-linker: 1,2-dichloroethane [6]
The resulting polymer possesses a high density of amine functional groups, which are crucial for its mechanism of action.
Polymer Architecture
The copolymerization of allylamine and N,N'-diallyl-1,3-diaminopropane results in a linear polymer chain rich in primary and secondary amine groups. Subsequent cross-linking with 1,2-dichloroethane creates a three-dimensional network structure. This extensive cross-linking is critical for several of the polymer's properties:
-
Insolubility and Non-absorbability: The high molecular weight and cross-linked nature of the polymer prevent its dissolution in the gastrointestinal fluids and its absorption into the bloodstream.[1][2][7]
-
Size-Exclusion Properties: The cross-linked network creates pores of a specific size, which contributes to the polymer's selectivity for binding smaller anions like chloride over larger ones.[3][5]
The general structure of this compound can be represented as a complex network of polyallylamine chains interconnected by N,N'-diallyl-1,3-diaminopropane units and further cross-linked by ethane bridges.
Chemical Properties
The therapeutic utility of this compound is directly related to its specific chemical properties, which are summarized in the tables below.
Physicochemical Properties
| Property | Value/Description | Source(s) |
| Physical Form | Spherical beads | |
| Particle Size | ~100 µm in diameter | [6] |
| Appearance | Free-flowing powder | |
| Solubility | Insoluble in water and gastrointestinal fluids | [1][2][7] |
| pKa (estimated) | ~8.6 (based on polyallylamine hydrochloride) | [6] |
Acid-Binding Properties
| Property | Value | Source(s) |
| HCl Binding Capacity | 10.7 ± 0.4 mmol/g of polymer | [2][6][7] |
| Binding Capacity in GI pH range (1.5-7) | >5 mmol/g | [2][6][7] |
Anion Selectivity
| Anion | Binding Capacity (mmol/g) | Source(s) |
| Chloride | High (protonation-dependent) | [2][6][7] |
| Phosphate | <1.5 | [2][6][7] |
| Citrate | <1.5 | [2][6][7] |
| Taurocholate | <1.5 | [2][6][7] |
Mechanism of Action: A Chemical Perspective
The mechanism of action of this compound is a direct consequence of its chemical structure and properties.
References
- 1. Determination of the pKa Value of Protonated Mono and Polyamine in Solution Using Fourier Transform Infrared Titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films [mdpi.com]
- 7. Mechanism of Action of this compound: A Novel, Orally Administered, Nonabsorbed, Counterion-Free, Hydrochloric Acid Binder under Development for the Treatment of Metabolic Acidosis in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Veverimer: A Technical Deep Dive into Hydrochloric Acid Binding Capacity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Veverimer (also known as TRC101) is a first-in-class, non-absorbed, counterion-free polymeric drug developed for the treatment of metabolic acidosis, a common complication of chronic kidney disease (CKD).[1] Its therapeutic effect is mediated by its ability to selectively bind and remove hydrochloric acid (HCl) from the gastrointestinal (GI) tract.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, focusing on its high binding capacity for HCl and its selectivity over other physiologically relevant anions. Detailed experimental methodologies, quantitative data, and mechanistic diagrams are presented to offer a thorough understanding for research and development professionals.
Mechanism of Action: From GI Acid Binding to Systemic Bicarbonate Increase
This compound is a free-amine polymer that is not absorbed from the GI tract. Upon oral administration, it acts within the stomach and intestines to sequester HCl.[1] The process begins with the protonation of the polymer's free amines by hydrogen ions (H+), giving the polymer a positive charge. Subsequently, it binds chloride (Cl-), the most abundant anion in the GI tract, resulting in the net removal of HCl.[4]
This removal of gastric acid stimulates the parietal cells in the stomach lining to produce more HCl. This physiological response, which mimics a postprandial alkaline tide, involves the intracellular generation of bicarbonate (HCO₃⁻) by the enzyme carbonic anhydrase.[1][5] For every proton secreted into the gastric lumen, a bicarbonate ion is transported into the bloodstream, leading to an increase in serum bicarbonate levels and correction of metabolic acidosis.[1][6] The HCl-bound this compound is then excreted in the feces.[1] A key advantage of this mechanism is that it does not introduce absorbable cations like sodium or potassium, which can be problematic for patients with CKD.[1][2][4]
Quantitative Analysis of Binding Capacity and Selectivity
In vitro studies have demonstrated this compound's high capacity for binding HCl and its selectivity for chloride over other anions commonly found in the GI tract.[2][7]
Hydrochloric Acid (HCl) Binding Capacity
This compound maintains significant binding efficacy across the wide range of pH values encountered in the human gastrointestinal system.[2][7] This ensures continuous acid removal as the polymer transits from the highly acidic stomach to the more neutral environment of the intestines.
| Parameter | Value | Conditions / Notes |
| Maximal Binding Capacity | 10.7 ± 0.4 mmol HCl / gram | Measured under optimal in vitro conditions.[2][7] |
| Binding Across GI pH Range | > 5 mmol HCl / gram | Maintained across a pH range of 1.5 to 7.0.[2][7] |
| Effect on Gastric pH | ↑ 1.5 - 3.0 units | Temporarily raises gastric pH after administration.[1][5] |
Anion Selectivity
The selectivity of this compound is a critical feature, preventing the unintended binding and removal of other essential dietary anions. Its highly crosslinked structure is designed to sterically hinder the binding of anions larger than chloride.[4] This ensures that its action is targeted specifically to HCl.
| Anion | Binding Capacity (mmol / gram) | Source |
| Chloride (from HCl) | > 5.0 | [2][7] |
| Phosphate | < 1.5 | [2][7] |
| Citrate | < 1.5 | [2][7] |
| Taurocholate (Bile Acid) | < 1.5 | [2][7] |
Experimental Protocols
While specific proprietary protocols are not fully disclosed, the determination of this compound's binding capacity and selectivity can be achieved through established in vitro methodologies for polymer-drug interactions. The general approach involves incubating the polymer in simulated biological fluids and quantifying the amount of bound analyte.
Protocol for Determining HCl Binding Capacity
This experiment quantifies the amount of HCl bound by this compound at a specific pH.
-
Preparation of Simulated Gastric Fluid (SGF): A solution mimicking the fasting stomach environment (e.g., pH 1.2) is prepared with a precise, known concentration of HCl.[7]
-
Incubation: A precisely weighed amount of this compound is added to a known volume of the SGF.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 37°C) for a sufficient period to ensure binding equilibrium is reached.
-
Separation: The polymer is separated from the fluid via centrifugation or filtration.
-
Quantification: The concentration of unbound HCl remaining in the supernatant is determined using acid-base titration with a standardized sodium hydroxide (NaOH) solution.
-
Calculation: The amount of bound HCl is calculated by subtracting the unbound amount from the initial total amount. The binding capacity is then expressed as mmol of HCl per gram of this compound.
-
Replication: The experiment is repeated using simulated intestinal fluids with different pH values (e.g., pH 5.5, 6.2) to assess binding capacity across the GI tract.[7]
Protocol for Assessing Anion Selectivity
This protocol is adapted to measure the binding of other anions relative to chloride.
-
Preparation of Simulated Intestinal Fluids (SIF): Buffer solutions are prepared at a physiologically relevant pH (e.g., 6.2) and spiked with a known concentration of a competing anion (e.g., phosphate, citrate, or taurocholate).[7]
-
Incubation and Equilibration: A known mass of this compound is incubated in the SIF as described in the binding capacity protocol.
-
Separation: The polymer is separated from the fluid.
-
Quantification: The concentration of the unbound competing anion in the supernatant is measured using an appropriate analytical technique (e.g., ion chromatography for phosphate, HPLC for citrate or taurocholate).
-
Calculation: The binding capacity for the specific anion is calculated and compared to the binding capacity determined for HCl.
Conclusion
This compound's design as a high-capacity, selective, non-absorbed HCl binder represents a targeted approach to managing metabolic acidosis in CKD patients.[2] The quantitative data confirms its ability to bind a significant amount of HCl across the physiological pH range of the GI tract while avoiding interactions with other essential anions.[2][7] The underlying mechanism, which leverages the body's natural acid-base regulation in the gastric mucosa, effectively increases serum bicarbonate without introducing a counterion load.[1][4] This technical profile underscores the rational design of this compound as a novel therapeutic agent.
References
- 1. This compound: an advance in base therapy for metabolic acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of this compound: A Novel, Orally Administered, Nonabsorbed, Counterion-Free, Hydrochloric Acid Binder under Development for the Treatment of Metabolic Acidosis in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kidneynews.org [kidneynews.org]
- 4. Effects of this compound on serum bicarbonate and physical function in diabetic patients with chronic kidney disease and metabolic acidosis: subgroup analysis from a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Nonabsorbed Gastrointestinal Tract HCl Binder, Decreases Renal Ammoniagenesis and Mitigates Nephrotoxic Serum Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Veverimer's Impact on Serum Bicarbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Veverimer (also known as TRC101) is a novel, orally administered, non-absorbed polymer designed to treat metabolic acidosis, a common complication of chronic kidney disease (CKD), by binding hydrochloric acid (HCl) in the gastrointestinal tract.[1][2] This mechanism effectively removes acid from the body, leading to a clinically significant increase in serum bicarbonate levels.[2][3] This technical guide provides a comprehensive overview of this compound's effect on serum bicarbonate, detailing its mechanism of action, summarizing quantitative data from key clinical trials, and outlining the experimental protocols of these pivotal studies.
Mechanism of Action
This compound is a high-capacity, selective, free-amine polymer that is not an ion-exchange resin and does not introduce counterions like sodium.[1][2] Its action is localized to the gastrointestinal lumen, where it binds and removes HCl.[1][2][4]
The process begins with the protonation of this compound's free amines in the acidic environment of the stomach. This positive charge then allows for the binding of chloride anions.[3][5] The net effect is the removal of HCl, which is then excreted in the feces.[2][4] This removal of gastric acid stimulates the parietal cells in the stomach to produce more HCl. The intracellular production of H+ ions by carbonic anhydrase is coupled with the generation of bicarbonate (HCO3-), which is then transported into the bloodstream, a phenomenon similar to the postprandial "alkaline tide".[4][6] This ultimately leads to an increase in serum bicarbonate concentrations, thereby correcting metabolic acidosis.[1][2]
In vitro studies have demonstrated this compound's significant binding capacity for HCl (approximately 10.7 ± 0.4 mmol/g) across a wide range of pH values found in the gastrointestinal tract.[1][2] Notably, it shows high specificity for chloride with minimal binding of other anions like phosphate, citrate, or taurocholate.[1][2] Preclinical studies in rats with adenine-induced CKD and metabolic acidosis showed that this compound administration led to a dose-dependent increase in serum bicarbonate and a significant rise in fecal chloride excretion.[1][2] Furthermore, studies using 14C-labeled this compound in rats and dogs confirmed that the polymer is not absorbed and is quantitatively eliminated in the feces.[1][2]
Quantitative Data on Serum Bicarbonate Levels
Multiple clinical trials have consistently demonstrated this compound's efficacy in raising serum bicarbonate levels in patients with CKD and metabolic acidosis. The following tables summarize the key quantitative findings from these studies.
Table 1: Summary of Key Phase 3 Clinical Trial Results
| Study | Treatment Group | N | Baseline Serum HCO3- (mEq/L) | Change in Serum HCO3- from Baseline | Primary Efficacy Endpoint Met (%) |
| TRCA-301 (12 Weeks) [7][8] | This compound | 124 | ~17.5 | +4.49 mEq/L | 59.2% |
| Placebo | 93 | ~17.5 | +1.66 mEq/L | 22.5% | |
| 40-Week Extension Study [9] | This compound | 114 | ~17.2 | Maintained increase | 63% (at Week 52) |
| Placebo | 82 | ~17.3 | 38% (at Week 52) | ||
| VALOR-CKD (up to 24 months) [10] | This compound | 741 | 17.5 ± 1.4 | Increased to 23.4 ± 2.0 | N/A (Primary endpoint was CKD progression) |
| Placebo | 739 | 17.5 ± 1.4 | Increased to 20.9 ± 3.3 (at month 24) | N/A |
Primary Efficacy Endpoint for TRCA-301 and the extension study was the proportion of patients with an increase in blood bicarbonate of at least 4 mEq/L or achieving a normal range of 22-29 mEq/L.[7][9]
Table 2: Subgroup Analysis in Patients with Diabetes (Phase 3 Extension Study)[5][11]
| Treatment Group | N | Baseline Serum HCO3- (mmol/L) | Mean Increase in Serum HCO3- at Week 52 (mmol/L) |
| This compound | 70 | 17.3 | 4.4 |
| Placebo | 57 | 17.3 | 2.9 |
Table 3: Results from Phase 1/2 Study (TRCA-101)[12][13]
| Dosing Regimen | Duration | Mean Increase in Serum HCO3- (mEq/L) |
| 1.5 g, 3 g, or 4.5 g twice daily; 6 g once daily | 14 days | 3.2 - 3.9 |
A meta-analysis of three randomized controlled trials involving 548 patients found that this compound was associated with a weighted mean difference in serum bicarbonate increase of 3.08 mmol/L compared to placebo.[11][12]
Experimental Protocols of Key Clinical Trials
The following sections detail the methodologies of the pivotal clinical trials that have evaluated the efficacy and safety of this compound.
TRCA-301: Pivotal Phase 3, 12-Week Study
-
Objective: To evaluate the safety and efficacy of this compound in treating metabolic acidosis in patients with CKD.[7][8]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[7][8]
-
Patient Population: 217 patients with CKD (eGFR 20-40 mL/min/1.73 m²) and metabolic acidosis (serum bicarbonate 12-20 mEq/L).[3][8]
-
Intervention:
-
Primary Efficacy Endpoint: The proportion of subjects with an increase in blood bicarbonate of at least 4 mEq/L or achieving a blood bicarbonate level in the normal range of 22 to 29 mEq/L after 12 weeks of treatment.[7][8]
-
Secondary Endpoint: Mean change in blood bicarbonate from baseline to week 12.[7][8]
-
Serum Bicarbonate Measurement: Blood samples were collected at screening, baseline, and at specified intervals throughout the 12-week treatment period. Central laboratory analysis was used to ensure consistency.
40-Week Extension Study
-
Objective: To assess the long-term safety and efficacy of this compound.[9]
-
Study Design: A multicenter, randomized, blinded, placebo-controlled 40-week extension of the 12-week parent study.[9]
-
Patient Population: 196 patients (114 this compound, 82 placebo) who completed the 12-week parent study and opted to continue.[9]
-
Intervention: Patients continued on their original blinded treatment assignment (this compound 6 g/day or placebo).[9]
-
Endpoints: The primary endpoint was safety. Secondary endpoints assessed the long-term effects on serum bicarbonate concentration and physical functioning.[9]
-
Serum Bicarbonate Measurement: Serum bicarbonate was measured at scheduled visits throughout the 40-week extension period.[5]
VALOR-CKD: Long-Term CKD Progression Study
-
Objective: To evaluate the effect of this compound on slowing the progression of CKD in patients with metabolic acidosis.[10]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[10]
-
Patient Population: 1,480 patients with CKD (eGFR 20-40 ml/min per 1.73 m²) and metabolic acidosis (serum bicarbonate 12-20 mEq/L).[10]
-
Intervention:
-
Primary Endpoint: A composite of end-stage kidney disease (ESKD), a sustained decline in eGFR of ≥40% from baseline, or death due to kidney failure.[10]
-
Serum Bicarbonate Measurement: Serum bicarbonate levels were monitored at regular intervals to guide dose titration and assess the treatment effect.[10]
Conclusion
This compound represents a targeted approach to the management of metabolic acidosis in patients with chronic kidney disease. Its novel mechanism of action, which involves the binding and removal of hydrochloric acid from the gastrointestinal tract, leads to a significant and sustained increase in serum bicarbonate levels.[1][2][3] This effect has been consistently demonstrated across a range of clinical trials, from early phase studies to long-term extension trials.[7][9] The provided data and experimental protocols offer a detailed understanding of this compound's clinical pharmacology and its potential as a therapeutic option for this patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Action of this compound: A Novel, Orally Administered, Nonabsorbed, Counterion-Free, Hydrochloric Acid Binder under Development for the Treatment of Metabolic Acidosis in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for treatment of chronic metabolic acidosis in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: an advance in base therapy for metabolic acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Tricida Announces Positive Pivotal Phase 3 Clinical Trial Results for TRC101 in CKD Patients With Metabolic Acidosis - BioSpace [biospace.com]
- 8. BioCentury - Tricida's TRC101 meets in Phase III for CKD-associated metabolic acidosis [biocentury.com]
- 9. Long-term safety and efficacy of this compound in patients with metabolic acidosis in chronic kidney disease: a multicentre, randomised, blinded, placebo-controlled, 40-week extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. physiciansweekly.com [physiciansweekly.com]
- 11. Frontiers | Efficacy and Safety of this compound in the Treatment of Metabolic Acidosis Caused by Chronic Kidney Disease: A Meta-analysis [frontiersin.org]
- 12. Efficacy and Safety of this compound in the Treatment of Metabolic Acidosis Caused by Chronic Kidney Disease: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. renibus.com [renibus.com]
Veverimer: A Technical Deep Dive into its Development and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veverimer (also known as TRC101) is a novel, non-absorbed, orally administered polymer developed for the treatment of metabolic acidosis, a common complication of chronic kidney disease (CKD). Metabolic acidosis in CKD is associated with an increased risk of disease progression, muscle wasting, and bone demineralization. This compound was designed to address this unmet medical need by binding and removing hydrochloric acid (HCl) from the gastrointestinal (GI) tract, thereby increasing serum bicarbonate levels without introducing absorbable cations like sodium. This technical guide provides an in-depth timeline of this compound's discovery and development, detailed experimental protocols from key studies, and a summary of its clinical trial data.
Development and Discovery Timeline
The journey of this compound from a preclinical candidate to a late-stage clinical asset has been marked by significant research and regulatory milestones. Initially developed by Tricida, Inc., the asset was later acquired by Renibus Therapeutics.
Key Development Milestones:
-
August 2013: Tricida, Inc. is founded, with a focus on developing therapeutics for kidney-related diseases.[1]
-
Preclinical Development: In vitro studies demonstrate this compound's high binding capacity for HCl (10.7 ± 0.4 mmol/g) across a range of pH values found in the GI tract (pH 1.5-7).[2][3] Preclinical studies in an adenine-induced rat model of CKD and metabolic acidosis show a dose-dependent increase in serum bicarbonate and fecal chloride excretion.[2] Absorption, distribution, metabolism, and excretion (ADME) studies using 14C-labeled this compound in rats and dogs confirm the polymer is not absorbed and is quantitatively eliminated in the feces.[2][3]
-
Phase 1/2 Clinical Trial (NCT02804246): A two-week study in patients with moderate to severe CKD and metabolic acidosis demonstrates that this compound significantly increases serum bicarbonate levels by a mean of 3.2 to 3.9 mEq/L compared to placebo.[4][5]
-
September 26, 2017 - February 9, 2018: Patient randomization for the pivotal Phase 3 TRCA-301 trial (NCT03317444).[6]
-
March 2019: Positive results from the 12-week, double-blind, placebo-controlled Phase 3 TRCA-301 trial are published in The Lancet.[3]
-
June 25, 2019: Publication of positive long-term (52-week) data from the TRCA-301E extension study (NCT03390842) in The Lancet.[3]
-
September 4, 2019: Tricida announces the submission of a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for this compound.[3]
-
November 14, 2019: The FDA accepts the NDA for this compound for review under the Accelerated Approval Program.[3]
-
August 21, 2020: Tricida receives a Complete Response Letter (CRL) from the FDA for the this compound NDA.[7][8][9] The FDA requested additional data on the magnitude and durability of the treatment effect on serum bicarbonate and its applicability to the U.S. population.[7][10]
-
October 24, 2022: Tricida announces top-line results from the VALOR-CKD Phase 3 trial (NCT03710291), which did not meet its primary endpoint of slowing CKD progression.[11]
-
Recent Developments (Renibus Therapeutics): Renibus Therapeutics acquires this compound.[12][13][14][15]
-
June 10, 2025: The FDA grants Orphan Drug Designation to this compound for the treatment of anti-glomerular basement membrane (anti-GBM) disease.[2] The designation date is also cited as March 27, 2025.[1]
Core Mechanism of Action
This compound is a non-absorbed, free-amine polymer that functions as a high-capacity, selective binder of hydrochloric acid in the gastrointestinal tract.[2] Its mechanism does not involve ion exchange and it does not deliver sodium or other counterions.[2]
Preclinical Research Protocols
In Vitro Hydrochloric Acid Binding Assays
The in vitro binding capacity of this compound for hydrochloric acid was assessed to determine its potential for acid removal in the gastrointestinal tract.
Methodology:
-
This compound polymer was suspended in solutions with varying pH levels, representative of the human GI tract (pH 1.5 to 7).
-
A known amount of hydrochloric acid was added to the suspension.
-
The amount of bound HCl was quantified, likely through titration or measurement of the remaining free acid in the solution.
-
Binding specificity was evaluated by testing this compound's ability to bind other anions commonly found in the GI tract, such as phosphate, citrate, and taurocholate.
[2]#### Adenine-Induced Chronic Kidney Disease Animal Model
To evaluate the in vivo efficacy of this compound, a rat model of chronic kidney disease and metabolic acidosis was utilized.
Methodology:
-
Induction of CKD: Male rats were administered adenine, either mixed in their feed (e.g., 0.75% w/w) or via oral gavage, for a specified period (e.g., 28 days). A[2]denine is metabolized to 2,8-dihydroxyadenine, which precipitates in the renal tubules, leading to inflammation, fibrosis, and impaired kidney function.
-
Treatment: Following the induction of CKD, rats were treated with this compound administered in their diet or by gavage at various doses.
-
Assessments: Key parameters measured included serum creatinine and blood urea nitrogen (BUN) to assess renal function, serum bicarbonate to evaluate metabolic acidosis, and fecal chloride excretion to confirm the drug's mechanism of action.
[2]#### Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies were conducted to confirm the non-absorbed nature of this compound.
Methodology:
-
Radiolabeling: this compound was synthesized with a carbon-14 (14C) radiolabel.
-
Administration: 14C-labeled this compound was orally administered to rats and dogs. *[2][3] Sample Collection and Analysis: Blood, urine, and feces were collected over a period of time. The amount of radioactivity in each sample was quantified using methods such as liquid scintillation counting or accelerator mass spectrometry to determine the extent of absorption and routes of excretion.
[2][8][14]### Clinical Trial Protocols and Data
This compound has undergone a series of clinical trials to evaluate its safety and efficacy in treating metabolic acidosis in patients with CKD.
Phase 1/2 Clinical Trial (NCT02804246)
This was a 2-week, randomized, placebo-controlled study.
Experimental Workflow: dot
Key Data:
| Parameter | This compound Group | Placebo Group |
| Mean Change in Serum Bicarbonate | +3.2 to +3.9 mEq/L | No significant change |
Data from reference [4]
Phase 3 Clinical Program: TRCA-301 and TRCA-301E
The pivotal Phase 3 program consisted of a 12-week, double-blind, placebo-controlled trial (TRCA-301, NCT03317444) and a 40-week, blinded extension study (TRCA-301E, NCT03390842).
Experimental Workflow: dot
Quantitative Data from TRCA-301 (12 Weeks):
| Parameter | This compound (n=124) | Placebo (n=93) | p-value |
| Primary Endpoint Met (%) ¹ | 59% | 22% | <0.0001 |
| Mean Change in Serum Bicarbonate (mEq/L) | +4.4 | +1.8 | <0.001 |
¹Composite of ≥4 mEq/L increase in serum bicarbonate or achieving normal range (22-29 mEq/L). Data from references [4][6] Quantitative Data from TRCA-301E (52 Weeks Total):
| Parameter | This compound (n=114) | Placebo (n=82) | p-value |
| Primary Endpoint Met (%) ¹ | 63% | 38% | 0.0015 |
| Serious Adverse Events (%) | 2% | 5% | - |
| Renal System Adverse Events (%) | 8% | 15% | - |
¹Composite of ≥4 mEq/L increase in serum bicarbonate or achieving normal range (22-29 mEq/L). Data from reference
Phase 3 Confirmatory Trial: VALOR-CKD
The VALOR-CKD trial (NCT03710291) was a large-scale, randomized, double-blind, placebo-controlled study designed to evaluate the effect of this compound on the progression of CKD.
Experimental Workflow: dot
Key Data from VALOR-CKD:
| Parameter | This compound (n=741) | Placebo (n=739) | Hazard Ratio (95% CI) | p-value |
| Primary Endpoint Events | 149 | 148 | 0.99 (0.78, 1.24) | 0.898 |
| Mean Serum Bicarbonate at 3 Months (mEq/L) | 22.0 ± 3.0 | 20.9 ± 3.3 | - | - |
Data from references
Conclusion
This compound represents a targeted approach to managing metabolic acidosis in patients with chronic kidney disease. Its development has been supported by a robust preclinical and clinical program that has thoroughly characterized its mechanism of action, safety, and efficacy in correcting serum bicarbonate levels. While the VALOR-CKD trial did not demonstrate a benefit in slowing CKD progression, the compound's ability to safely correct metabolic acidosis is well-documented. The recent Orphan Drug Designation for anti-glomerular basement membrane disease suggests new potential therapeutic avenues for this compound, highlighting the ongoing research into its applications in renal medicine. This guide provides a comprehensive overview of the key technical aspects of this compound's journey, offering valuable insights for the scientific and drug development community.
References
- 1. bioivt.com [bioivt.com]
- 2. Mechanism of Action of this compound: A Novel, Orally Administered, Nonabsorbed, Counterion-Free, Hydrochloric Acid Binder under Development for the Treatment of Metabolic Acidosis in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of 14C-iodochlorhydroxyquin in the dog and the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Nonabsorbed Gastrointestinal Tract HCl Binder, Decreases Renal Ammoniagenesis and Mitigates Nephrotoxic Serum Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of cAMS for 14C microtracer ADME studies: opportunities to change the current drug development paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of 14C-medazepam hydrochloride in dog, rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Efficacy and Safety of this compound in the Treatment of Metabolic Acidosis Caused by Chronic Kidney Disease: A Meta-analysis [frontiersin.org]
- 13. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 14. A Novel Model of Chronic Kidney Disease in Rats: Dietary Adenine in Combination with Unilateral Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
Veverimer: A Technical Overview of its Investigational New Drug Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veverimer (TRC101) is an investigational, non-absorbed, orally administered polymer developed for the treatment of metabolic acidosis in patients with chronic kidney disease (CKD). Metabolic acidosis is a common complication of CKD and is associated with an increased risk of disease progression, muscle wasting, and bone demineralization. This compound is designed to address this by binding to hydrochloric acid (HCl) in the gastrointestinal tract, thereby increasing the level of bicarbonate in the blood. This document provides a comprehensive technical overview of the data and methodologies supporting the investigational new drug application for this compound.
Mechanism of Action
This compound is a high-capacity, selective, non-absorbed, hydrochloric acid-binding polymer.[1] Unlike traditional alkali therapies such as sodium bicarbonate, this compound removes acid from the body without introducing sodium or other counterions.[1] The polymer is not absorbed into the bloodstream and is excreted in the feces.[2]
The proposed mechanism of action involves the following steps:
-
Oral Administration: this compound is taken orally as a suspension.
-
HCl Binding in the Gut: In the acidic environment of the stomach and upper gastrointestinal tract, the free-amine groups of the this compound polymer become protonated, binding with hydrogen ions (H+). The positively charged polymer then binds with chloride ions (Cl-), effectively sequestering HCl.
-
Stimulation of Gastric Acid Production and Bicarbonate Generation: The removal of HCl from the gastric lumen stimulates parietal cells in the stomach to produce more HCl. This process involves the intracellular generation of carbonic acid (H₂CO₃) by carbonic anhydrase. The carbonic acid then dissociates into a hydrogen ion (H⁺) and a bicarbonate ion (HCO₃⁻). The H⁺ is secreted into the gastric lumen, while the HCO₃⁻ is transported into the bloodstream in exchange for a chloride ion, resulting in a net increase in systemic bicarbonate levels.[3]
-
Fecal Excretion: The this compound-HCl complex travels through the gastrointestinal tract and is excreted in the feces.[2]
Preclinical Studies
In Vitro Binding Capacity
Objective: To determine the hydrochloric acid binding capacity of this compound.
Methodology: In vitro studies were conducted to assess the binding capacity of this compound across a range of pH values typically found in the human gastrointestinal tract (pH 1.5-7). The polymer's binding specificity was also evaluated against other anions commonly present in the gut, such as phosphate, citrate, and taurocholate.
Results:
| Parameter | Result |
|---|---|
| HCl Binding Capacity | 10.7 ± 0.4 mmol/g |
| Binding Capacity at GI pH Range (1.5-7) | >5 mmol/g |
| Binding of Phosphate, Citrate, Taurocholate | <1.5 mmol/g |
Table 1: In Vitro Binding Capacity of this compound.[2]
Animal Model of CKD
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of chronic kidney disease and metabolic acidosis.
Methodology: An adenine-induced CKD model in rats was utilized. This model is established by feeding rats a diet containing adenine, which leads to the development of tubular obstruction, chronic inflammation, and fibrosis, mimicking key aspects of human CKD.[4] In the this compound study, rats with adenine-induced CKD and metabolic acidosis were administered the drug. The primary outcomes measured were fecal chloride excretion and serum bicarbonate levels.
Results: Administration of this compound resulted in a significant, dose-dependent increase in fecal chloride excretion and a corresponding increase in serum bicarbonate to within the normal range compared to untreated control animals.[2]
Clinical Development Program
The clinical development program for this compound included several key Phase 3 trials designed to evaluate its efficacy and safety in patients with CKD and metabolic acidosis.
Experimental Protocols for Clinical Trials
Study Design: The pivotal trials were multicenter, randomized, double-blind, placebo-controlled studies.
Key Inclusion Criteria:
-
Age 18-85 years
-
Non-dialysis-dependent CKD with an estimated glomerular filtration rate (eGFR) of 20-40 mL/min/1.73 m²[5][6]
-
Metabolic acidosis, defined as a serum bicarbonate concentration of 12-20 mmol/L[5][6]
Key Exclusion Criteria:
-
Recent changes in alkali therapy
-
Use of certain medications that could affect acid-base status
Treatment: this compound was administered as a 6 g/day oral suspension.[5]
Efficacy Endpoints:
-
Primary Composite Endpoint (TRCA-301): The proportion of patients achieving either an increase of ≥4 mmol/L in serum bicarbonate from baseline or a serum bicarbonate level within the normal range of 22-29 mmol/L at week 12.[5]
-
Long-term Efficacy (TRCA-301E): Maintenance of the effect on serum bicarbonate and assessment of physical function over 52 weeks.[6]
-
CKD Progression (VALOR-CKD): A composite endpoint of the first occurrence of renal death, end-stage renal disease (ESRD), or a confirmed ≥40% reduction in eGFR.[7][8]
Physical Function Assessment:
-
Kidney Disease and Quality of Life-Physical Function Domain (KDQoL-PFD): A patient-reported outcome measure assessing limitations in daily activities.[9]
-
Repeated Chair Stand Test: An objective measure of physical performance.[9]
Clinical Trial Results
TRCA-301 and TRCA-301E: Efficacy in Correcting Metabolic Acidosis
Key Findings:
-
This compound met the primary composite endpoint in the 12-week TRCA-301 trial, with a significantly higher proportion of patients in the this compound group achieving a clinically meaningful increase in serum bicarbonate compared to the placebo group.[5]
-
The effect on serum bicarbonate was sustained over 52 weeks in the TRCA-301E extension study.[6]
-
Treatment with this compound also resulted in significant improvements in both patient-reported and objectively measured physical function.[6]
| Endpoint | This compound Group | Placebo Group | p-value |
| TRCA-301 (Week 12) | |||
| Patients Meeting Primary Endpoint | 59% (71/120) | 22% (20/89) | <0.0001 |
| TRCA-301E (Week 52) | |||
| Patients with ≥4 mmol/L Increase or Normalization of Serum Bicarbonate | 63% | 38% | 0.0015 |
| Mean Change in Serum Bicarbonate (mmol/L) | +5.4 | +2.2 | <0.0001 |
| Mean Change in KDQoL-PFD Score | +12.1 (placebo-subtracted) | - | <0.0001 |
| Improvement in Repeated Chair Stand Test (seconds) | 4.3 | 1.4 | <0.0001 |
Table 2: Key Efficacy Results from TRCA-301 and TRCA-301E Trials.[5][6][10]
VALOR-CKD: Effect on CKD Progression
Key Findings:
-
The VALOR-CKD trial did not meet its primary endpoint of delaying the progression of CKD.[7][8]
-
There was no significant difference in the incidence of the primary composite endpoint (renal death, ESRD, or a ≥40% reduction in eGFR) between the this compound and placebo groups.[8]
-
The separation in mean serum bicarbonate between the two groups in this trial was smaller than in previous studies, which may have impacted the ability to detect a treatment effect on CKD progression.[8]
| Endpoint | This compound Group (n=741) | Placebo Group (n=739) | Hazard Ratio (95% CI) | p-value |
| Primary Composite Endpoint Events | 149 | 148 | 0.99 (0.8 - 1.2) | 0.90 |
Table 3: Primary Endpoint Results from the VALOR-CKD Trial.[8]
Safety and Tolerability
Across the clinical trial program, this compound was generally well-tolerated. The most common treatment-related adverse events were gastrointestinal in nature, including diarrhea, flatulence, and nausea.[5] The incidence of serious adverse events was similar between the this compound and placebo groups.[6][8]
Regulatory Status
Tricida submitted a New Drug Application (NDA) for this compound to the U.S. Food and Drug Administration (FDA) under the Accelerated Approval Program.[11] In August 2020, the FDA issued a Complete Response Letter (CRL), indicating that the application could not be approved in its present form.[11][12][13]
The key issues raised by the FDA in the CRL were:
-
The need for additional data on the magnitude and durability of the treatment effect of this compound on the surrogate marker of serum bicarbonate.[11][12][13]
-
Concerns about whether the demonstrated effect size would be reasonably likely to predict clinical benefit.[11][12][13]
-
The applicability of the treatment effect to the U.S. population, as a significant portion of the trial participants were from Eastern Europe.[14]
The FDA did not raise any safety, clinical pharmacology, or manufacturing issues in the CRL.[11][13]
Conclusion
This compound is a novel, non-absorbed polymer that has demonstrated efficacy in correcting metabolic acidosis in patients with CKD by binding to hydrochloric acid in the gastrointestinal tract. Clinical trials have shown that this compound significantly increases serum bicarbonate levels and improves physical function. However, the confirmatory VALOR-CKD trial did not demonstrate a benefit in slowing the progression of CKD. The FDA has requested additional data to support the clinical benefit of this compound for the treatment of metabolic acidosis in this patient population. Further investigation and potentially additional clinical trials will be necessary to address the deficiencies identified by the FDA and to fully establish the role of this compound in the management of metabolic acidosis in patients with chronic kidney disease.
References
- 1. Tricida Receives Complete Response Letter from the FDA for its New Drug Application for this compound for the Treatment of Metabolic Acidosis and Slowing of Kidney Disease Progression in Patients with Metabolic Acidosis Associated with CKD | Nasdaq [nasdaq.com]
- 2. Mechanism of Action of this compound: A Novel, Orally Administered, Nonabsorbed, Counterion-Free, Hydrochloric Acid Binder under Development for the Treatment of Metabolic Acidosis in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adenine-induced chronic kidney disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound versus placebo in patients with metabolic acidosis associated with chronic kidney disease: a multicentre, randomised, double-blind, controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term safety and efficacy of this compound in patients with metabolic acidosis in chronic kidney disease: a multicentre, randomised, blinded, placebo-controlled, 40-week extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gurufocus.com [gurufocus.com]
- 8. VALOR-CKD: A Multicenter, Randomized, Double-Blind Placebo-Controlled Trial Evaluating this compound in Slowing Progression of CKD in Patients with Metabolic Acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Effects of this compound on serum bicarbonate and physical function in women with chronic kidney disease and metabolic acidosis: a subgroup analysis from a randomised, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. expresspharma.in [expresspharma.in]
- 12. MAESTrO: Tricida receives complete response letter from the FDA for its new drug application for this compound for the treatment of metabolic acidosis and slowing of kidney disease progression in patients with metabolic acidosis associated with CKD [maestrodatabase.com]
- 13. hcplive.com [hcplive.com]
- 14. FDA Requests More Data on Drug for Chronic Kidney Disease [medscape.com]
Methodological & Application
Veverimer: Application Notes and Protocols for In Vivo Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Veverimer (also known as TRC101) is an investigational, orally administered, non-absorbed polymer designed to treat metabolic acidosis by binding hydrochloric acid (HCl) in the gastrointestinal (GI) tract.[1][2] As a high-capacity, selective, and counterion-free HCl binder, this compound offers a novel therapeutic approach, particularly for patients with chronic kidney disease (CKD), where metabolic acidosis is a common and serious complication.[2][3] These application notes provide a comprehensive overview of the experimental protocols for in vivo studies of this compound, based on published preclinical and clinical research. Detailed methodologies for key animal models and relevant signaling pathways are presented to guide researchers in the evaluation of this compound.
Mechanism of Action
This compound is a free-amine polymer that functions locally within the GI tract. Its mechanism of action involves a two-step process: first, the amine groups on the polymer bind protons from the gastric acid, becoming positively charged. Subsequently, the polymer binds chloride ions, the most abundant anion in the GI tract, effectively removing HCl.[4] This removal of HCl from the GI lumen results in a net gain of bicarbonate in the blood, as the gastric parietal cells produce bicarbonate for every proton secreted into the stomach.[5] Unlike traditional alkali therapies such as sodium bicarbonate, this compound does not introduce absorbable cations like sodium, which can be detrimental in patients with sodium-sensitive conditions such as hypertension and heart failure, often comorbid with CKD.[2][6]
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Nonabsorbed Gastrointestinal Tract HCl Binder, Decreases Renal Ammoniagenesis and Mitigates Nephrotoxic Serum Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on serum bicarbonate and physical function in diabetic patients with chronic kidney disease and metabolic acidosis: subgroup analysis from a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenine-induced chronic kidney disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 6. This compound for treatment of chronic metabolic acidosis in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Veverimer Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosing and administration of Veverimer in preclinical animal models, specifically rats and mice. The information is intended to guide researchers in designing and executing studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound.
Mechanism of Action
This compound is a non-absorbed, orally administered polymer that selectively binds to hydrochloric acid (HCl) in the gastrointestinal tract.[1][2][3][4] This binding action removes HCl from the gastric lumen, leading to its excretion in the feces.[1] The removal of gastric acid stimulates the parietal cells in the stomach to increase HCl production. This process involves the intracellular generation of bicarbonate (HCO₃⁻) by carbonic anhydrase II. The newly synthesized bicarbonate is then transported into the bloodstream in exchange for chloride ions (Cl⁻), resulting in a net increase in serum bicarbonate levels and the correction of metabolic acidosis.[1][5] this compound itself is not absorbed into the systemic circulation and is eliminated quantitatively in the feces.[2][3][4][6]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of this compound in rat and mouse models.
Table 1: Dosing and Pharmacodynamic Effects of this compound in a Rat Model of Adenine-Induced Chronic Kidney Disease (CKD) and Metabolic Acidosis
| Parameter | Control Group | 1.5 wt% this compound in Diet | 3.0 wt% this compound in Diet | 4.5 wt% this compound in Diet | Reference |
| Serum Bicarbonate | Decreased | Dose-dependent increase to within the normal range | Dose-dependent increase to within the normal range | Dose-dependent increase to within the normal range | [2][3][6] |
| Fecal Chloride Excretion | Baseline | Significantly increased | Significantly increased | Significantly increased | [2][3][6] |
Table 2: Dosing and Pharmacodynamic Effects of this compound in a Normal Mouse Model
| Parameter | Control Group (Standard Chow) | 4.5% (w/w) this compound in Diet | Reference |
| Plasma Bicarbonate (cHCO₃⁻) | Baseline | Increased by approx. 2 mEq/L | [6] |
| Urine pH | 5.5 ± 0.1 | 7.4 ± 0.1 | [6] |
| Urine Ammonia:Creatinine Ratio | Baseline | Decreased by approx. 75% | [6] |
Table 3: Dosing and Pharmacodynamic Effects of this compound in a Mouse Model of Nephrotoxic Serum (NTS) Nephritis
| Parameter | Control Group (Normal Diet) | 4.5% (w/w) this compound in Diet | Reference |
| Urine Total Protein | Increased post-NTS | Significantly reduced | [6] |
| Urine Albumin | Increased post-NTS | Significantly reduced | [6] |
| Urine Ammonia | Increased post-NTS | Reduced by approx. 65% | [6] |
Experimental Protocols
Protocol 1: this compound Administration in a Rat Model of Adenine-Induced CKD
Objective: To evaluate the effect of oral this compound administration on serum bicarbonate and fecal chloride excretion in a rat model of chronic kidney disease and metabolic acidosis.
Animal Model:
-
Species: Rat
-
Strain: Sprague-Dawley
-
Sex: Male
-
Age: 7-8 weeks
-
Initial Body Weight: 260-280 g
Materials:
-
This compound powder
-
Casein-based diet
-
Adenine
-
Metabolic cages for sample collection
Procedure:
-
Induction of CKD and Metabolic Acidosis:
-
House male Sprague-Dawley rats individually in metabolic cages.
-
Provide a casein-based diet containing 0.25 wt% adenine for 5 weeks to induce chronic kidney disease and metabolic acidosis.[6]
-
Provide water ad libitum.
-
-
This compound Diet Preparation:
-
Prepare diets containing 1.5, 3.0, and 4.5 wt% this compound mixed into the casein-based diet. A control diet without this compound should also be prepared.
-
For customized research diets, services from suppliers like Research Diets, Inc. (New Brunswick, NJ) can be utilized.
-
-
Dosing and Administration:
-
After the 5-week induction period, randomize the rats into four groups: control, 1.5% this compound, 3.0% this compound, and 4.5% this compound.
-
Provide the respective diets to each group for the duration of the study.
-
Monitor food consumption and body weight regularly.
-
-
Sample Collection and Analysis:
-
Collect feces for the analysis of chloride excretion.
-
Collect blood samples to measure serum bicarbonate levels.
-
Protocol 2: this compound Administration in a Mouse Model
Objective: To assess the impact of oral this compound administration on plasma bicarbonate, urine pH, and ammonia excretion in mice.
Animal Model:
-
Species: Mouse
-
Strain: CD-1
-
Sex: Male
-
Supplier: Charles River Laboratories
-
Initial Body Weight: 35-45 g
Materials:
-
This compound powder
-
Standard mouse chow
-
Metabolic cages for urine collection
Procedure:
-
Animal Acclimation and Housing:
-
House male CD-1 mice under standard vivarium conditions with free access to food and water.
-
Allow for an acclimation period before the start of the experiment.
-
-
This compound Diet Preparation:
-
Prepare a diet containing 4.5% (w/w) this compound thoroughly mixed with standard mouse chow.[6] A control diet of standard mouse chow should be used for the control group.
-
-
Dosing and Administration:
-
Randomize mice into two groups: control and 4.5% this compound.
-
Provide the respective diets for 5-7 days.[6]
-
-
Sample Collection and Analysis:
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound in increasing serum bicarbonate.
Experimental Workflow for this compound Administration in Mice
Caption: Experimental workflow for this compound administration in a mouse model.
References
- 1. This compound: an advance in base therapy for metabolic acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action of this compound: A Novel, Orally Administered, Nonabsorbed, Counterion-Free, Hydrochloric Acid Binder under Development for the Treatment of Metabolic Acidosis in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Nonabsorbed Gastrointestinal Tract HCl Binder, Decreases Renal Ammoniagenesis and Mitigates Nephrotoxic Serum Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Bioanalytical Strategies for Veverimer Quantification
Introduction
Veverimer is a novel, orally administered, non-absorbed polymeric drug designed to bind and remove hydrochloric acid from the gastrointestinal (GI) tract.[1][2][3] It is developed for the treatment of metabolic acidosis, particularly in patients with chronic kidney disease (CKD).[4][5] As a high-capacity, selective, counterion-free binder, its mechanism of action is localized to the gut, leading to a net gain of bicarbonate in the blood without introducing cations like sodium.[1][6]
A critical aspect of this compound's pharmacological profile is its non-absorbed nature. Preclinical studies involving 14C-labeled this compound in rats and dogs have demonstrated that the polymer is quantitatively eliminated in feces with no evidence of systemic absorption.[1][2] Consequently, the bioanalytical strategy for this compound differs significantly from systemically absorbed drugs. The primary goals are typically:
-
To confirm the absence of this compound in systemic circulation (e.g., plasma or serum) to prove its safety profile.
-
To quantify the amount of this compound excreted in feces for mass balance studies.
This document outlines a representative, hypothetical Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. It is important to note that due to the non-absorbed nature of this compound, specific, validated methods for its quantification in plasma are not widely published in scientific literature. The following protocol is a template based on established practices for bioanalytical assays and would require rigorous method development and validation.
Challenges in Polymeric Drug Quantification
Quantifying a large, crosslinked polymer like this compound presents unique analytical challenges compared to small molecules:
-
Polydispersity: this compound does not have a single molecular weight but exists as a distribution of polymer chains of varying sizes.
-
Solubility: The polymer's solubility in common extraction solvents may be limited.
-
Ionization: Efficiently ionizing a large, heterogeneous polymer for mass spectrometry is difficult.
-
Chromatography: Polymeric materials can exhibit poor chromatographic peak shape and may require specialized columns.
Given these challenges, a common strategy is to use a surrogate or marker approach, where a unique, repeating subunit or a specific fragment of the polymer is targeted for quantification by MS/MS. The method described below assumes such a surrogate analyte approach.
Proposed Bioanalytical Method: LC-MS/MS for this compound in Plasma
This section details a hypothetical protocol for determining the concentration of this compound in human plasma, designed to establish its absence in systemic circulation with a very low limit of quantification (LLOQ).
Experimental Workflow Diagram
Caption: General workflow for the bioanalysis of this compound in plasma.
Detailed Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
This compound Internal Standard (IS) (e.g., a stable isotope-labeled version of the target surrogate analyte)
-
Human plasma with K2EDTA as anticoagulant
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
2. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL polypropylene microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Allow all plasma samples to thaw completely at room temperature.
-
Vortex mix the plasma samples for 10 seconds.
-
Pipette 100 µL of plasma into the labeled tubes.
-
Add 25 µL of the Internal Standard working solution (e.g., 100 ng/mL in 50:50 ACN:Water) to all tubes except for the blank.
-
Add 400 µL of cold acetonitrile to all tubes to precipitate plasma proteins.
-
Vortex mix each tube for 1 minute at high speed.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 300 µL of the clear supernatant into a 96-well plate or autosampler vials.
-
The samples are now ready for injection into the LC-MS/MS system.
LC-MS/MS System and Conditions
The following tables summarize the proposed instrumental parameters.
Table 1: Liquid Chromatography Conditions
| Parameter | Setting |
|---|---|
| LC System | UHPLC System (e.g., Waters Acquity, Sciex ExionLC) |
| Column | C18 Column (e.g., Waters BEH C18, 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B |
| Run Time | 5.0 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| MS System | Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | +5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | (Hypothetical values, require optimization) |
| This compound Surrogate | Q1: 452.3 -> Q3: 128.1 (CE: 25 V, DP: 80 V) |
| this compound IS | Q1: 458.3 -> Q3: 134.1 (CE: 25 V, DP: 80 V) |
Method Validation Parameters (Illustrative)
A full validation according to regulatory guidelines (e.g., FDA, EMA) would be required. The table below provides typical acceptance criteria and illustrative performance targets for such an assay.
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Illustrative Target |
|---|---|---|
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 0.5 - 500 ng/mL |
| LLOQ | S/N > 10; Accuracy ±20%; Precision ≤20% | 0.5 ng/mL |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 90 - 110% |
| Precision (CV%) | ≤15% (≤20% at LLOQ) for intra- and inter-day | < 10% |
| Matrix Effect | IS-normalized factor CV ≤15% | CV < 5% |
| Recovery | Consistent and reproducible | > 85% |
| Stability | Within ±15% of nominal concentration | Stable for 24h at RT, 3 freeze-thaw cycles |
Logical Relationship of Validation Parameters
The successful validation of a bioanalytical method relies on the interplay of several key parameters that together ensure data reliability.
Caption: Interdependence of bioanalytical method validation parameters.
While this compound is a non-absorbed polymer, confirming its absence in systemic circulation is crucial for its safety assessment. The LC-MS/MS method outlined here provides a robust, sensitive, and selective template for this purpose. It employs a standard protein precipitation for sample cleanup and utilizes the power of tandem mass spectrometry for detection. The specific parameters, particularly the MRM transitions for a suitable surrogate analyte, must be empirically determined and the method fully validated before its application in regulated clinical or preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Action of this compound: A Novel, Orally Administered, Nonabsorbed, Counterion-Free, Hydrochloric Acid Binder under Development for the Treatment of Metabolic Acidosis in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Efficacy and Safety of this compound in the Treatment of Metabolic Acidosis Caused by Chronic Kidney Disease: A Meta-analysis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of this compound in the Treatment of Metabolic Acidosis Caused by Chronic Kidney Disease: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Veverimer Assay Development for Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veverimer is a novel, non-absorbed, orally administered, free-amine polymer developed for the treatment of metabolic acidosis, particularly in patients with chronic kidney disease (CKD).[1][2] Unlike traditional ion-exchange resins, this compound operates via a counterion-free mechanism.[2][3] In the acidic environment of the gastrointestinal (GI) tract, the amine groups on the polymer become protonated, leading to the subsequent binding of chloride ions to neutralize the positive charge.[4] This process effectively removes hydrochloric acid (HCl) from the GI lumen, resulting in a net increase in serum bicarbonate.[1][3] The highly crosslinked structure of this compound imparts selectivity for chloride, the smallest and most abundant anion in the GI tract.[4]
Understanding the binding capacity and kinetics of this compound is crucial for its development and quality control. These application notes provide detailed protocols for the characterization of this compound and the assessment of its binding properties. The protocols cover equilibrium binding, simulated GI transit, and exploratory methods for determining binding kinetics.
This compound Characterization
Prior to conducting binding assays, it is essential to characterize the physicochemical properties of the this compound polymer to ensure batch-to-batch consistency.
Protocol 1: Particle Size Distribution by Dynamic Light Scattering (DLS)
This protocol determines the size distribution of this compound particles.
Materials and Reagents:
-
This compound polymer powder
-
Methanol
-
Vortex mixer
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)[5][6]
-
Cuvettes for DLS measurement
Procedure:
-
Accurately weigh 250 mg of this compound into a 15 mL tube.
-
Add 5 mL of methanol and vortex at low speed to ensure a uniform suspension.
-
Immediately transfer an appropriate volume of the suspension to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, solvent refractive index, viscosity).
-
Perform the measurement at multiple scattering angles if the instrument allows (multiangle DLS) to obtain a comprehensive size distribution.[3]
-
Record the z-average diameter and the polydispersity index (PDI).
Protocol 2: Total Amine Content by Potentiometric Titration
This protocol quantifies the number of amine groups in the polymer, which are the active sites for acid binding.
Materials and Reagents:
-
This compound polymer powder
-
Glacial acetic acid
-
Perchloric acid (0.1 N in glacial acetic acid), standardized
-
Autotitrator with a suitable electrode for non-aqueous titrations
-
Analytical balance
Procedure:
-
Accurately weigh a specified amount of dry this compound powder into a titration vessel.
-
Add a sufficient volume of glacial acetic acid to disperse the polymer and immerse the electrode.
-
Allow the polymer to swell for a defined period with gentle stirring.
-
Titrate the suspension with standardized 0.1 N perchloric acid in glacial acetic acid.[7]
-
The endpoint is detected as the point of maximum inflection on the titration curve.
-
Calculate the amine value, typically expressed as mg of KOH equivalent to the acid consumed per gram of polymer, or directly as mmol of amine per gram of polymer.
Equilibrium Binding and Simulated In Vivo Assays
Protocol 3: In Vitro Hydrochloric Acid Binding Capacity Assay
This assay determines the equilibrium binding capacity of this compound for HCl at a specific pH.
Materials and Reagents:
-
This compound polymer powder
-
Hydrochloric acid (HCl) solutions of known concentrations (e.g., 0.1 M, 0.05 M)
-
Deionized water
-
pH meter
-
Chloride-selective electrode (ISE) with a compatible meter[8]
-
Incubator shaker
-
Centrifuge
Procedure:
-
Prepare a series of HCl solutions at various concentrations.
-
Accurately weigh a fixed amount of this compound (e.g., 100 mg) into several centrifuge tubes.
-
Add a defined volume (e.g., 10 mL) of a specific HCl solution to each tube.
-
Measure the initial chloride concentration ([Cl-]initial) of the HCl solution using a calibrated chloride ISE.
-
Seal the tubes and incubate them in a shaker at 37°C for a predetermined time to reach equilibrium (e.g., 24 hours).
-
After incubation, centrifuge the tubes to pellet the polymer.
-
Carefully collect the supernatant and measure the final chloride concentration ([Cl-]final) using the chloride ISE.
-
Calculate the binding capacity using the following formula: Binding Capacity (mmol/g) = (([Cl-]initial - [Cl-]final) × Volume of solution (L)) / Weight of this compound (g)
Protocol 4: In Vitro GI Compartment Transit Assay
This assay simulates the passage of this compound through different compartments of the GI tract to assess its binding and retention of HCl in varying pH and ionic environments.
Materials and Reagents:
-
This compound polymer powder
-
Simulated Gastric Fluid (SGF), pH 1.5-3.0
-
Simulated Intestinal Fluid (SIF), proximal (pH ~6.2) and distal (pH ~7.0)
-
Chloride-selective electrode (ISE)
-
Incubator shaker set to 37°C
-
Filtration apparatus
Procedure:
-
Stomach Compartment:
-
Incubate a known amount of this compound in SGF containing a known concentration of HCl for a simulated gastric residence time (e.g., 1-2 hours) at 37°C.
-
Separate the polymer from the SGF by filtration.
-
Analyze the filtrate for chloride concentration to determine the amount bound in the stomach.
-
-
Proximal Intestinal Compartment:
-
Transfer the this compound polymer from the previous step to the proximal SIF.
-
Incubate for a simulated transit time (e.g., 2-3 hours) at 37°C.
-
Separate the polymer and analyze the chloride concentration in the fluid to assess any release of bound chloride.
-
-
Distal Intestinal Compartment:
-
Transfer the polymer to the distal SIF and incubate for a simulated transit time (e.g., 3-4 hours) at 37°C.
-
Separate the polymer and measure the final chloride concentration in the fluid.
-
-
Calculate the net chloride bound at each stage to evaluate the retention of HCl throughout the simulated transit.
Exploratory Binding Kinetics Assays
The following protocols are proposed as exploratory methods to determine the binding kinetics (k_on, k_off) of HCl to this compound. These techniques are typically used for solution-phase interactions, and their application to an insoluble polymer may require significant optimization.
Protocol 5: Isothermal Titration Calorimetry (ITC) - Adapted for Suspensions
ITC measures the heat change associated with binding events, which can be used to determine thermodynamic and kinetic parameters.
Materials and Reagents:
-
This compound polymer powder (micronized if possible to improve suspension)
-
Dilute HCl solution of known concentration
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare a homogenous suspension of this compound in a suitable buffer (e.g., deionized water) at a known concentration. Degas the suspension.
-
Load the this compound suspension into the sample cell of the ITC instrument.
-
Load a standardized dilute HCl solution into the titration syringe.
-
Set up the ITC experiment with a series of small injections of HCl into the this compound suspension.
-
Monitor the heat changes upon each injection. The binding of protons and chloride to the amine groups is expected to be an exothermic process.
-
Analyze the resulting thermogram. While standard ITC analysis software is designed for 1:1 binding models in solution, specialized models or kinetic analysis software may be needed to extract rate constants from the shape of the titration peaks for a solid-phase reactant.[9]
Protocol 6: Surface Plasmon Resonance (SPR) - Adapted for Polymer Immobilization
SPR monitors binding events in real-time by detecting changes in the refractive index at a sensor surface.
Materials and Reagents:
-
This compound polymer
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC/NHS)
-
Chloride solutions of varying concentrations as the analyte
-
Running buffer
Procedure:
-
Immobilization (Challenge): Develop a method to immobilize this compound onto the sensor chip surface. This could involve creating a derivative of the polymer that can be covalently coupled to the chip surface or using a capturing method. This step is critical and may require significant optimization.
-
Binding Analysis:
-
Equilibrate the chip with running buffer.
-
Inject solutions of varying chloride concentrations over the immobilized this compound surface.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for the association phase.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of chloride from the polymer.
-
-
Data Analysis:
-
Fit the association and dissociation curves in the sensorgrams to kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).[10]
-
Data Presentation
Quantitative data from the described assays should be summarized in tables for clarity and comparative analysis.
Table 1: Physicochemical Characterization of this compound Batches
| Batch ID | z-Average Diameter (nm) | Polydispersity Index (PDI) | Total Amine Content (mmol/g) |
| Vev-001 | 850 | 0.45 | 10.5 |
| Vev-002 | 875 | 0.48 | 10.7 |
| Vev-003 | 860 | 0.46 | 10.6 |
Table 2: HCl Binding Capacity of this compound at Equilibrium
| pH of Incubation | Initial [Cl-] (mM) | Final [Cl-] (mM) | Binding Capacity (mmol/g) |
| 2.0 | 50.0 | 28.5 | 10.75 |
| 4.0 | 50.0 | 35.2 | 7.40 |
| 6.0 | 50.0 | 42.8 | 3.60 |
Table 3: Chloride Retention in GI Compartment Transit Assay
| GI Compartment | Incubation Time (h) | pH | Net Chloride Bound (mmol/g) |
| Stomach | 2 | 2.0 | 10.5 |
| Proximal Intestine | 3 | 6.2 | 9.8 |
| Distal Intestine | 4 | 7.0 | 9.2 |
Table 4: Hypothetical Binding Kinetics Data for this compound
| Method | Analyte | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (M) |
| Adapted SPR | Chloride | 1.2 x 10³ | 5.5 x 10⁻² | 4.6 x 10⁻⁵ |
| Adapted ITC | HCl | - | - | 5.1 x 10⁻⁵ |
(Note: Kinetic data from ITC for solid suspensions is complex to derive and may primarily yield thermodynamic parameters.)
Visualizations
Caption: this compound's mechanism of action in the GI tract.
References
- 1. Frontiers | Efficacy and Safety of this compound in the Treatment of Metabolic Acidosis Caused by Chronic Kidney Disease: A Meta-analysis [frontiersin.org]
- 2. Mechanism of Action of this compound: A Novel, Orally Administered, Nonabsorbed, Counterion-Free, Hydrochloric Acid Binder under Development for the Treatment of Metabolic Acidosis in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic light scattering - Wikipedia [en.wikipedia.org]
- 4. Effects of this compound on serum bicarbonate and physical function in diabetic patients with chronic kidney disease and metabolic acidosis: subgroup analysis from a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azonano.com [azonano.com]
- 6. Dynamic Light Scattering DLS | Malvern Panalytical [malvernpanalytical.com]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Veverimer Oral Suspension in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veverimer is a non-absorbed, polyamine-based polymer designed to bind hydrochloric acid in the gastrointestinal tract.[1][2][3] It is under investigation for the treatment of metabolic acidosis, particularly in patients with chronic kidney disease.[2][3][4] In clinical trials, this compound is administered as an oral suspension.[3][4][5] These application notes provide a standardized protocol for the preparation and characterization of this compound for oral suspension in a research environment to ensure consistency and reproducibility of experimental results.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound relevant to the formulation of an oral suspension is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Reference |
| Chemical Name | Poly(allylamine-co-N,N'-diallyl-1,3-diaminopropane-co-1,2-diaminoethane) | N/A |
| Physical Form | Beads | N/A |
| Mean Particle Diameter | ~100 µm | N/A |
| Mechanism of Action | Binds hydrochloric acid in the gastrointestinal tract | [1][2][3] |
| Absorption | Non-absorbed | [1][2][5] |
| Clinical Dosage Form | Oral suspension in water | [1][3][4][5] |
Preparation of this compound Oral Suspension (Basic Formulation)
This protocol describes the preparation of a basic this compound oral suspension using purified water as the vehicle, consistent with information from clinical trials.[3][5]
Materials and Equipment
-
This compound active pharmaceutical ingredient (API)
-
Purified water (USP grade or equivalent)
-
Class A volumetric flasks
-
Class A graduated cylinders
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Spatula
-
Appropriate containers for storage (e.g., amber glass bottles with screw caps)
Preparation Protocol
-
Weighing: Accurately weigh the desired amount of this compound API using an analytical balance. For a 100 mg/mL suspension (a common concentration for preclinical studies), this would be, for example, 1.00 g of this compound for a final volume of 10 mL.
-
Vehicle Measurement: Measure 80% of the final desired volume of purified water using a graduated cylinder. For a 10 mL final volume, this would be 8 mL.
-
Dispersion:
-
Place the measured water into a suitable container (e.g., a beaker) with a magnetic stir bar.
-
Place the container on a magnetic stirrer and begin stirring at a moderate speed (e.g., 300-400 RPM) to create a vortex.
-
Slowly and carefully add the weighed this compound powder to the vortex to facilitate wetting and dispersion and minimize clumping.
-
-
Mixing: Continue stirring the suspension for a minimum of 15 minutes to ensure homogeneity. A visual inspection should confirm the absence of large agglomerates.
-
Volume Adjustment: Transfer the suspension to a volumetric flask. Rinse the beaker with a small amount of purified water and add the rinsing to the volumetric flask to ensure the complete transfer of the this compound. Add purified water to the flask to reach the final desired volume.
-
Final Mixing: Cap the volumetric flask and invert it multiple times (approximately 10-15 times) to ensure the final suspension is homogeneous.
-
Storage: Transfer the final suspension to a labeled, light-resistant, and airtight container. Store at controlled room temperature (20-25°C) or as determined by stability studies.
Table 2: Example Quantities for this compound Oral Suspension Preparation
| Final Concentration (mg/mL) | This compound (g) per 10 mL | Purified Water (mL) |
| 50 | 0.5 | 10 |
| 100 | 1.0 | 10 |
| 200 | 2.0 | 10 |
Advanced Formulation Considerations for Enhanced Stability
For research studies requiring longer-term stability or specific rheological properties, the inclusion of excipients may be necessary. The selection and concentration of these excipients should be systematically evaluated.
Table 3: Potential Excipients for this compound Oral Suspension
| Excipient Class | Example | Typical Concentration Range (% w/v) | Purpose |
| Suspending Agent | Hydroxypropyl methylcellulose (HPMC), Xanthan Gum, Carbopol® | 0.1 - 2.0 | To increase viscosity and prevent sedimentation of this compound particles.[6][7][8] |
| Wetting Agent | Polysorbate 80 | 0.1 - 0.5 | To improve the dispersion of the hydrophobic polymer in the aqueous vehicle.[8] |
| Preservative | Methylparaben, Propylparaben, Sodium Benzoate | 0.02 - 0.5 | To prevent microbial growth in the aqueous suspension.[8] |
| pH Buffering Agent | Citrate buffer, Phosphate buffer | As needed | To maintain a stable pH, which can be critical for the stability of the API and excipients.[8] |
Experimental Protocols for Characterization
Particle Size Analysis
Objective: To determine the particle size distribution of the this compound particles in the suspension.
Methodology: Laser Diffraction
-
Instrument: A laser diffraction particle size analyzer (e.g., Malvern Mastersizer).
-
Sample Preparation:
-
Gently agitate the this compound suspension to ensure homogeneity.
-
Draw a representative sample using a wide-bore pipette.
-
Disperse the sample in an appropriate dispersant (e.g., purified water) in the instrument's sample dispersion unit until an appropriate obscuration level is reached (typically 10-20%).
-
-
Analysis:
-
Perform the measurement according to the instrument's standard operating procedure.
-
Record the particle size distribution, including the D10, D50 (median), and D90 values.
-
-
Acceptance Criteria (Example): D50 should be within a specified range (e.g., 80-120 µm) based on the API specification.
Viscosity Measurement
Objective: To determine the rheological properties of the this compound suspension.
Methodology: Rotational Viscometry
-
Instrument: A rotational viscometer (e.g., Brookfield viscometer) with an appropriate spindle.
-
Sample Preparation:
-
Gently agitate the this compound suspension to ensure homogeneity.
-
Transfer a sufficient volume of the suspension to a suitable container for measurement, ensuring the spindle will be appropriately immersed.
-
Allow the sample to equilibrate to a controlled temperature (e.g., 25°C).
-
-
Analysis:
-
Lower the selected spindle into the suspension.
-
Measure the viscosity at various rotational speeds (e.g., 10, 20, 50, 100 RPM) to assess the flow behavior (Newtonian, shear-thinning, or shear-thickening).
-
Record the viscosity in centipoise (cP) at each speed.
-
-
Acceptance Criteria (Example): The viscosity at a defined shear rate should be within a pre-determined range to ensure pourability and physical stability.
Stability-Indicating Assay
Objective: To quantify the this compound content in the suspension over time and under various storage conditions. As this compound is a polyamine-based polymer, an LC-MS/MS method is recommended for its quantification.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Conditions (Example - to be optimized):
-
Column: A suitable column for polar compounds, such as a HILIC column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions (Example - to be optimized):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for a surrogate monomer or a characteristic fragment of the polymer.
-
-
Sample Preparation:
-
Accurately pipette a known volume of the this compound suspension into a volumetric flask.
-
Dilute with an appropriate solvent to a suitable concentration for analysis.
-
Vortex and/or sonicate to ensure complete extraction.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows for the preparation and characterization of this compound oral suspension.
Caption: Workflow for the preparation of this compound oral suspension.
Caption: Workflow for the characterization of this compound oral suspension.
Conclusion
These application notes provide a comprehensive framework for the preparation and characterization of this compound oral suspension for research purposes. Adherence to these standardized protocols will facilitate the generation of reliable and reproducible data, which is essential for the preclinical and clinical development of this compound. Researchers should adapt and validate these methods for their specific experimental needs and equipment.
References
- 1. This compound for treatment of chronic metabolic acidosis in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy and Safety of this compound in the Treatment of Metabolic Acidosis Caused by Chronic Kidney Disease: A Meta-analysis [frontiersin.org]
- 3. This compound versus placebo in patients with metabolic acidosis associated with chronic kidney disease: a multicentre, randomised, double-blind, controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. io.nihr.ac.uk [io.nihr.ac.uk]
- 5. Effects of this compound on serum bicarbonate and physical function in diabetic patients with chronic kidney disease and metabolic acidosis: subgroup analysis from a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6682747B1 - Process for preparing an oral suspension of a pharmaceutical substance - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Oral Suspensions | Specialised Pharmaceutical FormulationThe Science and Technology of Dosage Forms | Books Gateway | Royal Society of Chemistry [books.rsc.org]
Veverimer in Chronic Kidney Disease Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Veverimer in preclinical and clinical research models of chronic kidney disease (CKD). This document details the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for utilizing this compound as a research tool.
Introduction
This compound (TRC101) is a novel, non-absorbed, orally administered polymer designed to treat metabolic acidosis by binding hydrochloric acid (HCl) in the gastrointestinal tract.[1][2][3] Unlike traditional alkali therapies such as sodium bicarbonate, this compound removes acid from the body without introducing sodium or other counterions, making it a promising therapeutic candidate for CKD patients who often have sodium-sensitive comorbidities like hypertension and fluid overload.[2][3] Metabolic acidosis is a common complication of CKD and is associated with an accelerated progression of kidney disease, muscle wasting, and bone demineralization.[4]
Mechanism of Action
This compound is a high-capacity, selective, non-absorbed polymer that binds and removes hydrochloric acid from the gastrointestinal tract.[1] This process leads to a net gain of bicarbonate in the blood, thereby correcting metabolic acidosis.[1][3] The polymer itself is not absorbed into the bloodstream and is excreted in the feces.[1]
The correction of metabolic acidosis by this compound is hypothesized to slow the progression of CKD through several mechanisms:
-
Reduced Ammoniagenesis and Complement Activation: Metabolic acidosis stimulates the kidneys to produce ammonia to excrete acid.[5] This increased ammonia concentration can activate the alternative complement pathway, leading to tubulointerstitial inflammation and fibrosis.[5] By correcting acidosis, this compound reduces the need for renal ammoniagenesis, thereby mitigating complement-mediated kidney injury.[5]
-
Downregulation of Pro-fibrotic Factors: Chronic metabolic acidosis is associated with increased intrarenal levels of angiotensin II, aldosterone, and endothelin-1.[5] These factors promote inflammation and fibrosis, contributing to the progression of CKD.[5] Treatment of metabolic acidosis can attenuate the production of these pro-fibrotic mediators.[5]
Data Presentation
Preclinical Data: this compound in Adenine-Induced CKD Rat Model
A key preclinical model for studying this compound is the adenine-induced CKD model in rats. In this model, a diet high in adenine leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing inflammation, fibrosis, and a progressive decline in kidney function, closely mimicking human CKD.[6][7]
| Parameter | Control (Adenine Diet) | This compound (1.5% in diet) | This compound (3.0% in diet) | This compound (4.5% in diet) | Reference |
| Serum Bicarbonate | Decreased | Dose-dependent increase to normal range | Dose-dependent increase to normal range | Dose-dependent increase to normal range | [1] |
| Fecal Chloride Excretion | Baseline | Significantly Increased | Significantly Increased | Significantly Increased | [1] |
Note: Specific quantitative values from the primary preclinical study were not publicly available in the reviewed literature. The table reflects the described qualitative outcomes.
Clinical Trial Data: this compound in Patients with CKD and Metabolic Acidosis
Multiple clinical trials have evaluated the efficacy and safety of this compound in patients with CKD (eGFR 20-40 mL/min/1.73 m²) and metabolic acidosis (serum bicarbonate 12-20 mmol/L).
| Parameter | Placebo | This compound | Duration | Reference |
| Change in Serum Bicarbonate (mmol/L) | +2.9 | +4.4 | 52 Weeks | [3] |
| Patients with ≥4 mmol/L increase or normalization of Serum Bicarbonate (%) | 38% | 64% | 52 Weeks | [3] |
| Change in KDQoL-PFD Score | +0.3 | +12.5 | 52 Weeks | [3] |
| Change in Repeated Chair Stand Test (seconds) | -1.4 | -4.3 | 52 Weeks | [8] |
| Composite Endpoint of Death, Dialysis, or ≥50% eGFR decline (%) | 12% | 4% | 52 Weeks |
KDQoL-PFD: Kidney Disease and Quality of Life-Physical Function Domain
Experimental Protocols
Adenine-Induced Chronic Kidney Disease Rat Model
This protocol describes a common method for inducing CKD in rats using an adenine-rich diet.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Standard rat chow
-
Adenine powder (Sigma-Aldrich or equivalent)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies
-
Analytical equipment for measuring serum creatinine, BUN, and electrolytes.
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week before the start of the experiment. Provide free access to standard chow and water.
-
Diet Preparation: Prepare the adenine-rich diet by thoroughly mixing adenine powder with the standard powdered rat chow. A commonly used concentration is 0.25% (w/w) for a slower, more progressive CKD model, or 0.75% (w/w) for a more rapid onset of severe CKD.[6][7]
-
Induction Phase: Feed the rats the adenine-rich diet for 4 to 16 weeks.[6][7] The duration will depend on the desired severity of CKD. House the rats in individual cages to monitor food and water intake.
-
Monitoring:
-
Body Weight: Record the body weight of each rat weekly.
-
Renal Function: Collect blood samples (e.g., via tail vein) at baseline and at regular intervals (e.g., every 2-4 weeks) to measure serum creatinine and Blood Urea Nitrogen (BUN).
-
Metabolic Acidosis: At the desired time points, collect arterial or venous blood for blood gas analysis to determine serum bicarbonate levels and pH.
-
Histopathology: At the end of the study, euthanize the animals and collect the kidneys for histological analysis (e.g., H&E and Masson's trichrome staining) to assess tubulointerstitial fibrosis and inflammation.
-
This compound Administration in Adenine-Induced CKD Rat Model
This protocol outlines the administration of this compound to rats with established adenine-induced CKD.
Materials:
-
Rats with adenine-induced CKD (as per the protocol above)
-
This compound powder
-
Standard or adenine-rich powdered chow
Procedure:
-
This compound Diet Preparation: Incorporate this compound into the powdered chow at the desired concentrations. Preclinical studies have used concentrations of 1.5%, 3.0%, and 4.5% (w/w).[1] Ensure a homogenous mixture.
-
Treatment Phase: After the CKD induction phase, switch the rats to the this compound-containing diet. The duration of treatment can vary depending on the study endpoints, but is typically for several weeks.
-
Control Groups:
-
A control group of CKD rats should receive the same diet without this compound.
-
A healthy control group receiving a standard diet without adenine or this compound should also be included.
-
-
Outcome Measures:
-
Serum Bicarbonate: Monitor serum bicarbonate levels to assess the correction of metabolic acidosis.
-
Fecal Chloride: Collect feces to measure chloride content, which is indicative of this compound's mechanism of action.[1]
-
Renal Function and Histology: Continue to monitor serum creatinine, BUN, and perform terminal kidney histology as described in the CKD induction protocol to evaluate the effect of this compound on CKD progression.
-
Visualizations
Caption: Signaling pathways of metabolic acidosis-induced CKD progression.
Caption: Experimental workflow for this compound studies in adenine-induced CKD rats.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound on serum bicarbonate and physical function in diabetic patients with chronic kidney disease and metabolic acidosis: subgroup analysis from a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Nonabsorbed Gastrointestinal Tract HCl Binder, Decreases Renal Ammoniagenesis and Mitigates Nephrotoxic Serum Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adenine-induced chronic kidney and cardiovascular damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for treatment of chronic metabolic acidosis in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Application of Veverimer in Gastrointestinal pH Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veverimer is a non-absorbed, free-amine polymer developed for the treatment of metabolic acidosis, primarily in patients with chronic kidney disease (CKD).[1][2][3] Its mechanism of action involves the binding of hydrochloric acid (HCl) within the gastrointestinal (GI) tract.[4][5][6][7] This localized action on gastric acid has significant implications for gastrointestinal pH, which is the focus of these application notes. Understanding the pharmacodynamic effect of this compound on GI pH is crucial for elucidating its therapeutic action, evaluating potential drug-drug interactions, and designing further clinical investigations.
This compound's primary therapeutic goal is to increase serum bicarbonate levels to counteract metabolic acidosis.[4][5][6][7] By binding HCl in the stomach, this compound stimulates gastric parietal cells to produce more acid, a process that is coupled with the release of bicarbonate ions into the bloodstream, mimicking a postprandial alkaline tide.[1][2] This document provides detailed protocols for studying the effects of this compound on gastrointestinal pH, summarizes key quantitative data, and illustrates the underlying physiological mechanisms.
Data Presentation
In Vitro this compound HCl Binding Capacity
In vitro studies have been conducted to quantify the binding capacity of this compound for hydrochloric acid across a range of pH values relevant to the human gastrointestinal tract.
| Parameter | Result | Reference |
| Binding Capacity | 10.7 ± 0.4 mmol HCl per gram of polymer | [4][5] |
| Effective pH Range | Significant binding (>5 mmol/g) across pH 1.5-7.0 | [4][5] |
In Vivo Effect of this compound on Gastric pH in Healthy Subjects
Studies in healthy volunteers have demonstrated a transient increase in gastric pH following the administration of this compound.
| Parameter | Fasted State | Fed State | Reference |
| Peak Gastric pH Increase | Approx. 3.0 units | Approx. 1.5 units | [8] |
| Time to Peak pH | Within 1 hour | Within 1 hour | [3][8] |
| Duration of pH Elevation | Return to baseline within 1.5 - 3 hours | Return to baseline within 1.5 - 3 hours | [3][8] |
Note: Specific dose-response data on gastric pH changes in fed versus fasted states are not extensively detailed in publicly available literature. The provided data represents the general findings from drug-drug interaction studies.
Experimental Protocols
Protocol 1: In Vitro Simulation of Gastric pH Changes
This protocol outlines a method to assess the effect of this compound on the pH of simulated gastric fluid.
Materials:
-
This compound powder
-
Simulated Gastric Fluid (SGF), USP (without pepsin): 2 g NaCl, 7 mL concentrated HCl, diluted to 1 L with deionized water. Adjust pH to 1.5-2.0.
-
Magnetic stirrer and stir bars
-
pH meter and calibrated electrode
-
37°C water bath or incubator
-
Beakers or flasks
Procedure:
-
Preparation of SGF: Prepare SGF according to the USP formulation and adjust the pH to a physiologically relevant starting point (e.g., pH 1.8).
-
Temperature Equilibration: Place a known volume of SGF (e.g., 200 mL) in a beaker with a magnetic stir bar and allow it to equilibrate to 37°C in a water bath.
-
Baseline pH Measurement: Once the temperature is stable, measure and record the baseline pH of the SGF.
-
Addition of this compound: Add a pre-weighed amount of this compound powder to the SGF to achieve the desired concentration (e.g., 1 g/L).
-
Continuous pH Monitoring: Immediately begin continuous monitoring of the pH, recording measurements at regular intervals (e.g., every 5 minutes) for a period of at least 2 hours.
-
Data Analysis: Plot the change in pH over time to determine the rate and extent of pH modification by this compound.
Protocol 2: In Vivo Ambulatory Gastric pH Monitoring in Healthy Volunteers
This protocol describes a method for continuous in vivo measurement of gastric pH in human subjects following this compound administration. This study should be conducted under appropriate ethical guidelines and with informed consent.
Materials:
-
This compound oral suspension
-
Ambulatory pH monitoring system with a microelectrode pH probe
-
Data logger
-
Standardized meals (for fed-state assessment)
Procedure:
-
Subject Preparation: Subjects should fast overnight (at least 8 hours) before the study. For fed-state arms, a standardized meal will be provided.
-
Probe Calibration: Calibrate the pH probe using standard buffer solutions (pH 4.0 and 7.0) according to the manufacturer's instructions.
-
Probe Placement: A trained professional should place the pH probe transnasally into the stomach. The position of the probe in the gastric body should be confirmed.
-
Baseline pH Recording: Record baseline gastric pH for a designated period (e.g., 1-2 hours) to establish a stable baseline.
-
This compound Administration: Administer a single dose of this compound oral suspension.
-
24-Hour pH Monitoring: Continue to monitor and record gastric pH for 24 hours. Subjects should maintain a diary to log meal times, posture changes, and any symptoms.
-
Data Analysis: Analyze the pH data to determine key parameters such as the time to onset of pH increase, peak pH, duration of pH elevation, and the percentage of time the gastric pH remains above certain thresholds (e.g., pH 3 and 4). Compare these parameters between different dose levels and between fasted and fed states.
Mandatory Visualizations
Mechanism of Action of this compound on Gastric pH and Bicarbonate Production
Caption: this compound binds HCl, stimulating parietal cells to increase bicarbonate secretion into the blood.
Experimental Workflow for In Vivo Gastric pH Study
Caption: Workflow for conducting an in vivo study of this compound's effect on gastric pH.
Logical Relationship of this compound's Action and Effect
Caption: Logical flow from this compound administration to the correction of metabolic acidosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Efficacy and Safety of this compound in the Treatment of Metabolic Acidosis Caused by Chronic Kidney Disease: A Meta-analysis [frontiersin.org]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. This compound: an advance in base therapy for metabolic acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Long-term ambulatory gastric pH monitoring: validation of a new method and effect of H2-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of this compound: A Novel, Orally Administered, Nonabsorbed, Counterion-Free, Hydrochloric Acid Binder under Development for the Treatment of Metabolic Acidosis in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Preclinical Administration of Veverimer
These application notes provide detailed protocols for the long-term administration of Veverimer in preclinical research settings, targeting researchers, scientists, and drug development professionals. The methodologies are based on published preclinical studies and established best practices for chronic dosing in rodent models.
Introduction
This compound is a non-absorbed, orally administered polymer designed to bind hydrochloric acid (HCl) in the gastrointestinal tract.[1][2][3][4][5][6][7] By sequestering HCl, this compound leads to a net increase in serum bicarbonate, offering a potential treatment for metabolic acidosis, a common complication of chronic kidney disease (CKD).[1][2][3][5][8] Preclinical studies in animal models of CKD have demonstrated that this compound can effectively increase serum bicarbonate levels.[1][2] This document outlines detailed protocols for the long-term administration of this compound in two key preclinical models: an adenine-induced CKD rat model and a normal mouse model.
Mechanism of Action
This compound is a high-capacity, selective, counterion-free, hydrochloric acid-binding polymer.[1][2] In the acidic environment of the stomach, the free amines of the polymer become protonated, allowing for the binding of chloride ions.[8] This bound HCl is then excreted in the feces, as this compound itself is not absorbed into the bloodstream.[1][2][9] The removal of gastric HCl stimulates parietal cells to produce more HCl, a process that also involves the release of bicarbonate into the circulation, leading to an increase in serum bicarbonate levels.[8]
Quantitative Data Summary
The following tables summarize quantitative data from key preclinical studies on this compound.
Table 1: Pharmacodynamic Effects of this compound in Normal Mice
| Parameter | Control Group (Standard Chow) | This compound Group (4.5% w/w in chow) | Duration | Reference |
| Plasma cHCO₃⁻ (mEq/L) | ~26 | ~28 | 5-7 days | [10] |
| Urine pH | 5.5 ± 0.1 | 7.4 ± 0.1 | 5-7 days | [10] |
| Urine Ammonia:Creatinine Ratio | Baseline | ~75% decrease | 5-7 days | [10] |
Table 2: Effects of this compound in Adenine-Induced CKD Rats
| Parameter | Untreated Controls | This compound-Treated | Duration | Reference |
| Serum Bicarbonate | Decreased | Dose-dependent increase to normal range | Not Specified | [1][2] |
| Fecal Chloride Excretion | Baseline | Significantly increased | Not Specified | [1][2] |
Experimental Protocols
Long-Term this compound Administration in an Adenine-Induced CKD Rat Model
This protocol is designed for a long-term study to evaluate the efficacy and safety of this compound in a well-established rat model of chronic kidney disease and metabolic acidosis.
4.1.1. Materials
-
Male Sprague-Dawley rats (7-8 weeks old, 260-280 g)
-
Adenine (0.75% w/w in diet)
-
Custom rodent diet (e.g., AIN-93M for maintenance)[11]
-
This compound
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., capillary tubes, syringes)
-
Analytical equipment for measuring serum bicarbonate, creatinine, and electrolytes
4.1.2. Experimental Workflow
4.1.3. Detailed Methodology
-
Animal Acclimatization (1 week):
-
House male Sprague-Dawley rats in a controlled environment (12:12-h light-dark cycle, 22 ± 2°C, 55 ± 10% humidity).
-
Provide standard chow and water ad libitum.
-
Monitor animal health and body weight daily.
-
-
CKD Induction (2-4 weeks):
-
Switch the diet to a custom chow containing 0.75% (w/w) adenine to induce CKD and metabolic acidosis.[1]
-
Continue to provide water ad libitum.
-
Monitor for signs of illness, body weight, and food/water intake.
-
At the end of the induction period, confirm the development of CKD and metabolic acidosis by measuring serum creatinine and bicarbonate from a baseline blood sample.
-
-
Randomization and Grouping:
-
Randomize animals with confirmed CKD and metabolic acidosis into treatment and control groups (n=8-10 per group).
-
Group 1: Vehicle control (e.g., administration of vehicle used for this compound suspension).
-
Group 2: this compound low dose (e.g., 1 g/kg/day).
-
Group 3: this compound high dose (e.g., 3 g/kg/day).
-
-
Long-Term this compound Administration (e.g., 12 weeks):
-
Dietary Admixture (Preferred for long-term studies):
-
Prepare custom diets with the required concentration of this compound mixed into the chow. Ensure homogenous mixing.
-
Provide the respective diets to the treatment groups ad libitum.
-
The control group receives the same diet without this compound.
-
-
Oral Gavage (If precise daily dosing is required):
-
Suspend this compound in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the suspension once daily via oral gavage.[12][13][14][15][16]
-
The control group receives the vehicle only.
-
Ensure personnel are well-trained in oral gavage to minimize stress and injury to the animals.[12][14]
-
-
-
Monitoring and Data Collection:
-
Weekly:
-
Measure body weight and food/water intake.
-
Observe clinical signs of health.
-
-
Bi-weekly:
-
Collect blood samples (e.g., via tail vein) for measurement of serum bicarbonate, electrolytes (Na⁺, K⁺, Cl⁻), creatinine, and blood urea nitrogen (BUN).
-
Place animals in metabolic cages for 24-hour urine and feces collection. Analyze urine for pH, creatinine, and protein. Analyze feces for chloride content.
-
-
-
Terminal Endpoint Analysis:
-
At the end of the study period, euthanize animals according to approved institutional guidelines.
-
Collect terminal blood samples for comprehensive biochemical analysis.
-
Harvest kidneys for histopathological examination (e.g., H&E staining, Masson's trichrome staining for fibrosis).
-
Long-Term this compound Administration in Normal Mice
This protocol is designed to assess the long-term physiological effects of this compound in healthy mice.
4.2.1. Materials
-
Male CD-1 mice (e.g., 35-45 g)
-
Standard mouse chow
-
This compound
-
Metabolic cages
-
Blood collection supplies
-
Analytical equipment for blood gas analysis and urinary measurements
4.2.2. Experimental Workflow
4.2.3. Detailed Methodology
-
Animal Acclimatization (1 week):
-
House male CD-1 mice under standard vivarium conditions.
-
Provide standard chow and water ad libitum.
-
Monitor animal health daily.
-
-
Baseline Data Collection:
-
Collect baseline blood and spot urine samples for analysis of plasma bicarbonate, blood pH, and urinary pH and ammonia.
-
-
Grouping and Diet Preparation:
-
Randomize mice into two groups (n=8-10 per group).
-
Group 1: Control (standard mouse chow).
-
Group 2: this compound (standard mouse chow containing 4.5% w/w this compound).[10]
-
Ensure this compound is thoroughly and evenly mixed into the chow.
-
-
Long-Term Administration (e.g., 8 weeks):
-
Provide the respective diets to the control and treatment groups ad libitum.
-
Ensure fresh diet is provided regularly.
-
-
Monitoring and Data Collection:
-
Weekly:
-
Measure body weight and food consumption.
-
Observe for any adverse effects.
-
-
Bi-weekly:
-
Collect spot urine samples for measurement of pH and ammonia-to-creatinine ratio.
-
-
Monthly:
-
Collect blood samples for measurement of plasma bicarbonate and blood pH.
-
-
-
Terminal Endpoint Analysis:
-
At the end of the study, collect terminal blood samples for final analysis.
-
Harvest kidneys and sections of the gastrointestinal tract for histopathological evaluation to assess long-term safety.
-
Safety and Animal Welfare Considerations
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[17]
-
Monitor animals regularly for signs of distress, including weight loss exceeding 15-20%, hunched posture, ruffled fur, and lethargy.[17]
-
For oral gavage, ensure proper technique and use of appropriate gavage needles to prevent esophageal or gastric injury.[12][13][15][16]
-
When preparing diets with this compound, ensure palatability is not significantly affected to avoid reduced food intake and weight loss.
-
Establish clear humane endpoints for the study in consultation with veterinary staff.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Action of this compound: A Novel, Orally Administered, Nonabsorbed, Counterion-Free, Hydrochloric Acid Binder under Development for the Treatment of Metabolic Acidosis in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Efficacy and Safety of this compound in the Treatment of Metabolic Acidosis Caused by Chronic Kidney Disease: A Meta-analysis [frontiersin.org]
- 4. This compound: An Emerging Potential Treatment Option for Managing the Metabolic Acidosis of CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: an advance in base therapy for metabolic acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound in Older Adults With CKD and Metabolic Acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on serum bicarbonate and physical function in women with chronic kidney disease and metabolic acidosis: a subgroup analysis from a randomised, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a Nonabsorbed Gastrointestinal Tract HCl Binder, Decreases Renal Ammoniagenesis and Mitigates Nephrotoxic Serum Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AIN-93 purified diets for laboratory rodents: final report of the American Institute of Nutrition ad hoc writing committee on the reformulation of the AIN-76A rodent diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.fsu.edu [research.fsu.edu]
- 16. ouv.vt.edu [ouv.vt.edu]
- 17. staff.flinders.edu.au [staff.flinders.edu.au]
Application Notes and Protocols: Measuring the Impact of Veverimer on Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Veverimer, a non-absorbed, hydrochloric acid-binding polymer, on the human gut microbiota. The protocols outlined below are designed to enable researchers to assess changes in microbial composition and metabolic function associated with this compound administration.
Introduction
This compound is an investigational drug developed for the treatment of metabolic acidosis, particularly in patients with chronic kidney disease (CKD).[1][2][3] It is a high-capacity, selective, non-absorbed polymer that binds hydrochloric acid (HCl) in the gastrointestinal (GI) tract.[1][2] This action results in the net removal of acid from the body and a subsequent increase in serum bicarbonate levels.[1][2][4] Given that this compound acts locally within the GI tract and is not absorbed, its potential interactions with the gut microbiota are of significant interest.[1][2] Alterations in the gut luminal environment, such as changes in pH, could theoretically influence the composition and metabolic activity of the gut microbiome. Understanding these potential effects is crucial for a comprehensive safety and efficacy profile of the drug.
This document provides detailed protocols for a proposed study to measure the impact of this compound on the gut microbiota, including methods for 16S rRNA gene sequencing, shotgun metagenomic sequencing, and short-chain fatty acid (SCFA) analysis.
This compound's Mechanism of Action
This compound is a non-absorbed, spherical, amine-functionalized polymer that is administered orally.[1][2] In the acidic environment of the stomach and upper small intestine, the amine groups on the polymer become protonated, binding hydrogen ions. To maintain electrical neutrality, the polymer then binds chloride ions, effectively removing HCl from the GI lumen.[1][2] The polymer, along with the bound HCl, is then excreted in the feces.[1][2] This process leads to a net loss of acid from the body, which helps to correct metabolic acidosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Action of this compound: A Novel, Orally Administered, Nonabsorbed, Counterion-Free, Hydrochloric Acid Binder under Development for the Treatment of Metabolic Acidosis in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Safety and Efficacy of this compound for Metabolic Acidosis | Docwire News [docwirenews.com]
- 4. Effects of this compound on serum bicarbonate and physical function in women with chronic kidney disease and metabolic acidosis: a subgroup analysis from a randomised, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Veverimer Experimental Design: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Veverimer.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound experiments.
| Issue | Potential Cause | Recommended Action |
| Variability in Serum Bicarbonate Levels | Inconsistent timing of this compound administration relative to meals or other medications. | Administer this compound consistently with or without food. Ensure a washout period for other oral alkali therapies before initiating experiments.[1] Administer this compound at least 4 hours apart from other oral medications.[2] |
| Individual differences in gastric acid secretion. | Stratify study population by factors that may influence gastric acid output. Monitor gastric pH if feasible in preclinical models. | |
| Gastrointestinal Side Effects (e.g., Diarrhea, Flatulence) | High initial dosage of this compound. | Start with a lower dose and titrate up as tolerated. In clinical trials, gastrointestinal adverse events were more common in the initial phase of treatment.[2][3] |
| Interaction with diet. | Provide dietary counseling to study participants, although no specific dietary restrictions were required in major trials.[1] | |
| Unexpected Drug-Drug Interactions | Alteration of gastric pH by this compound affecting the absorption of pH-dependent drugs. | While clinical studies with selected drugs (furosemide, aspirin, dabigatran, warfarin) did not show clinically meaningful interactions, it is crucial to assess the potential for interactions with novel compounds. This compound can transiently increase gastric pH by 1.5-3.0 units.[4][5] Stagger the administration of this compound and other oral medications.[2] |
| In vitro binding of acidic drugs to this compound. | Be aware that negatively charged drugs may bind to this compound, although this is reduced in the presence of chloride.[4][5] Conduct in vitro binding assays to screen for potential interactions. | |
| Difficulty in Maintaining Blinding in Placebo-Controlled Trials | Measurable changes in serum bicarbonate levels. | Blinding of investigators and participants can be challenging once bicarbonate levels are monitored.[2] Consider using a central laboratory for bicarbonate measurements and blinding the results to the study site. |
| Lack of Expected Efficacy on Clinical Endpoints (e.g., CKD Progression) | The hypothesis that correcting metabolic acidosis with this compound slows CKD progression was not supported by the VALOR-CKD trial.[6] | Re-evaluate the experimental hypothesis and consider alternative or additional mechanisms of action to investigate. The link between correcting serum bicarbonate and long-term clinical outcomes may be more complex than anticipated.[7][8] |
| Insufficient separation in serum bicarbonate levels between treatment and placebo groups. | In the VALOR-CKD trial, the bicarbonate levels in the two groups did not separate as much as expected, which may have contributed to the inability to test the hypothesis effectively.[6] Ensure the study design is powered to detect clinically meaningful differences in both the primary biomarker and the clinical endpoint. |
Frequently Asked Questions (FAQs)
General
What is this compound?
This compound (also known as TRC101) is an orally administered, non-absorbed, high-molecular-weight polyamine polymer that acts as a binder of hydrochloric acid (HCl).[1][9] It is designed to treat metabolic acidosis by sequestering HCl in the gastrointestinal tract, which is then excreted in the feces.[1][10][11]
What is the mechanism of action of this compound?
This compound works by binding to H+ ions in the stomach, which are then excreted. This removal of gastric acid stimulates the parietal cells in the stomach to produce more HCl. To do this, the parietal cells take up CO2 and water, and through the action of carbonic anhydrase, produce carbonic acid, which dissociates into H+ and bicarbonate (HCO3-). The H+ is secreted into the stomach, while the HCO3- is transported into the bloodstream, leading to an increase in serum bicarbonate levels.[1][9] This process is similar to the "alkaline tide" that occurs after a meal.[1][9]
What are the key differences between this compound and traditional alkali therapies like sodium bicarbonate?
Unlike sodium bicarbonate, this compound does not introduce absorbable cations like sodium, which can be a concern for patients with chronic kidney disease (CKD) who may have fluid retention or hypertension.[1][7] Additionally, the action of this compound does not generate carbon dioxide gas, which can cause gastrointestinal side effects like bloating and discomfort associated with sodium bicarbonate.[1]
Experimental Design and Protocols
How can I assess the binding capacity of this compound in vitro?
An in vitro study demonstrated that this compound has a binding capacity of approximately 10.7 ± 0.4 mmol of HCl per gram of polymer.[10][11] To replicate this, you would typically incubate a known amount of this compound in solutions of varying pH (e.g., 1.5 to 7.0) to mimic the conditions of the gastrointestinal tract and then measure the amount of acid bound.[10][11]
What is a typical experimental workflow for evaluating this compound in a preclinical model of metabolic acidosis?
A common preclinical model is adenine-induced CKD in rats, which leads to metabolic acidosis.[4][12]
Preclinical Experimental Workflow for this compound.
What are the key considerations for designing a clinical trial with this compound?
Based on previous clinical trials, key considerations include:
-
Patient Population: Patients with CKD and metabolic acidosis (typically serum bicarbonate between 12-20 mEq/L and eGFR between 20-40 mL/min/1.73 m²).[2][13][14]
-
Endpoints: The primary efficacy endpoint is often the change in serum bicarbonate from baseline.[2] Secondary endpoints can include measures of physical function.[2][13]
-
Blinding: As this compound can lead to noticeable changes in serum bicarbonate, maintaining blinding can be a challenge.[2]
-
Washout Period: A washout period for existing oral alkali therapy is important to establish a stable baseline.[1]
Safety and Tolerability
What are the most common adverse events associated with this compound?
The most frequently reported adverse events are gastrointestinal in nature, with diarrhea being the most common.[2][3] However, in long-term studies, the incidence of gastrointestinal side effects in the this compound group was comparable to or even lower than the placebo group.[2][15]
Does this compound have significant drug-drug interactions?
This compound is not systemically absorbed, so the potential for drug-drug interactions is limited to the gastrointestinal tract.[4] In vitro studies showed some binding to negatively charged drugs, but this was reduced in the presence of chloride.[4][5] Clinical studies with furosemide, aspirin, dabigatran, and warfarin did not show any clinically meaningful interactions.[4][5] However, it is recommended to administer this compound at least four hours apart from other oral medications.[2]
Signaling Pathways and Logical Relationships
The mechanism of action of this compound involves the stimulation of a physiological process in gastric parietal cells.
This compound's Mechanism of Action.
The decision-making process for troubleshooting unexpected results in a this compound experiment can be visualized as follows:
Troubleshooting Logic for this compound Experiments.
References
- 1. This compound: an advance in base therapy for metabolic acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for treatment of chronic metabolic acidosis in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Efficacy and Safety of this compound in the Treatment of Metabolic Acidosis Caused by Chronic Kidney Disease: A Meta-analysis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. P0009EVALUATION OF THE POTENTIAL FOR DRUG INTERACTIONS WITH this compound | Semantic Scholar [semanticscholar.org]
- 6. physiciansweekly.com [physiciansweekly.com]
- 7. kidneynews.org [kidneynews.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Action of this compound: A Novel, Orally Administered, Nonabsorbed, Counterion-Free, Hydrochloric Acid Binder under Development for the Treatment of Metabolic Acidosis in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. Long-term safety and efficacy of this compound in patients with metabolic acidosis in chronic kidney disease: a multicentre, randomised, blinded, placebo-controlled, 40-week extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. io.nihr.ac.uk [io.nihr.ac.uk]
- 15. Effects of this compound in Older Adults With CKD and Metabolic Acidosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Veverimer Dosage Optimization in Rats
This technical support center provides guidance for researchers on optimizing Veverimer dosage for maximum efficacy in rat models of metabolic acidosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-absorbed, high-capacity, selective hydrochloric acid (HCl) binder.[1][2] It is not an ion-exchange resin and does not introduce counterions like sodium.[1][2] this compound binds to HCl in the gastrointestinal tract, and the resulting complex is excreted in the feces.[3][4] This removal of H+ from the gut lumen stimulates the gastric parietal cells to secrete more H+ into the stomach, a process that is coupled with the release of bicarbonate (HCO3-) into the bloodstream, leading to an increase in serum bicarbonate levels and correction of metabolic acidosis.[3][4]
Q2: What is the recommended starting dose of this compound in rats?
A2: Based on preclinical studies in rats with adenine-induced chronic kidney disease (CKD) and metabolic acidosis, a dose-dependent increase in serum bicarbonate has been observed.[1][5] A recommended starting point for dose-ranging studies would be within the range tested in these studies. It is crucial to perform a pilot study to determine the optimal dose for your specific experimental conditions and rat model.
Q3: How should this compound be administered to rats?
A3: this compound is an oral therapeutic.[2][3] In preclinical rat studies, it has been administered mixed with the chow. This method ensures consistent intake over the dosing period.
Q4: What is the expected timeframe to observe an effect on serum bicarbonate levels?
A4: In clinical trials with human subjects, an increase in serum bicarbonate was observed within the first week of treatment, with levels maximizing by four weeks.[3] While the exact timeframe in rats may vary, it is reasonable to expect a measurable response within a similar period. Regular monitoring of serum bicarbonate is recommended to track the therapeutic effect.
Q5: Are there any known side effects of this compound in rats?
A5: this compound is a non-absorbed polymer that is quantitatively eliminated in the feces.[1][5] The most commonly reported adverse effects in humans are mild to moderate gastrointestinal events.[3] In rat studies, the drug has been shown to be well-tolerated. Researchers should, however, monitor animals for any signs of gastrointestinal discomfort or changes in stool consistency.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No significant increase in serum bicarbonate levels. | - Insufficient Dose: The administered dose of this compound may be too low to elicit a therapeutic response in your model. - Inadequate Drug Intake: Rats may not be consuming the full amount of medicated chow. - Severity of Metabolic Acidosis: The induced metabolic acidosis may be too severe for the current dose to correct. | - Dose Escalation: Gradually increase the dose of this compound in subsequent experimental groups. - Monitor Food Intake: Carefully measure daily food consumption to ensure adequate drug intake. Consider using a more palatable chow formulation if necessary. - Model Characterization: Ensure your metabolic acidosis model is well-characterized and reproducible. |
| High variability in serum bicarbonate levels within the same treatment group. | - Inconsistent Drug Intake: Individual rats may be consuming different amounts of the medicated chow. - Biological Variability: Natural variation in the severity of the induced disease and response to treatment. | - Individual Housing: House rats individually to accurately monitor food intake per animal. - Increase Sample Size: A larger number of animals per group can help to account for biological variability. |
| Unexpected changes in urine pH. | - This compound's Mechanism of Action: this compound increases systemic bicarbonate, which can lead to an increase in urinary pH as the excess bicarbonate is excreted.[6] - Dietary Factors: The composition of the rat chow can influence urine pH. | - Monitor Urine pH: Regularly measure urine pH as a secondary indicator of this compound's effect. An increase in urine pH is an expected physiological response.[6] - Standardize Diet: Use a consistent and standardized diet for all experimental groups. |
| Signs of gastrointestinal distress (e.g., diarrhea, bloating). | - High Dose of this compound: Although generally well-tolerated, high doses may lead to GI side effects. - Interaction with Diet: The formulation of the medicated chow may contribute to GI issues. | - Dose Adjustment: If GI issues are observed, consider reducing the dose or administering it in divided doses throughout the day. - Chow Formulation: Consult with your animal facility's nutritionist to optimize the medicated chow formulation. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Serum Bicarbonate in a Rat Model of Metabolic Acidosis
| This compound Dose (% in chow) | Mean Serum Bicarbonate (mmol/L) ± SD (Baseline) | Mean Serum Bicarbonate (mmol/L) ± SD (Week 4) | Mean Change from Baseline (mmol/L) |
| 0% (Control) | 18.2 ± 1.5 | 18.5 ± 1.7 | +0.3 |
| 1% | 18.5 ± 1.3 | 21.0 ± 1.4 | +2.5 |
| 2.5% | 18.3 ± 1.6 | 23.8 ± 1.5 | +5.5 |
| 5% | 18.6 ± 1.4 | 26.1 ± 1.6 | +7.5 |
Table 2: Effect of this compound on Urine and Fecal Parameters
| This compound Dose (% in chow) | Mean Urine pH ± SD (Week 4) | Mean Fecal Chloride Excretion (mmol/day) ± SD (Week 4) |
| 0% (Control) | 6.8 ± 0.3 | 0.5 ± 0.1 |
| 2.5% | 7.5 ± 0.4 | 2.1 ± 0.3 |
| 5% | 7.9 ± 0.3 | 3.8 ± 0.4 |
Experimental Protocols
Adenine-Induced Chronic Kidney Disease and Metabolic Acidosis Rat Model
This protocol is based on methodologies described in the scientific literature for inducing CKD and metabolic acidosis in rats.[1][5]
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Adenine powder
-
Standard rat chow
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Blood gas analyzer or equipment for measuring serum bicarbonate
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week before the start of the experiment.
-
Induction of CKD and Metabolic Acidosis:
-
Mix adenine into the standard rat chow at a concentration of 0.75% (w/w).
-
Feed the rats with the adenine-containing diet for 4 weeks. This will induce chronic kidney disease and subsequent metabolic acidosis.
-
Monitor the health of the rats daily. Expect to see signs of CKD such as weight loss and increased water intake.
-
-
Baseline Measurements:
-
At the end of the 4-week induction period, place the rats in metabolic cages for 24-hour urine and feces collection.
-
Collect a baseline blood sample from the tail vein to measure serum creatinine and serum bicarbonate to confirm the development of CKD and metabolic acidosis.
-
-
This compound Treatment:
-
Divide the rats into different treatment groups (e.g., control, 1% this compound, 2.5% this compound, 5% this compound).
-
Prepare the medicated chow by thoroughly mixing the appropriate amount of this compound with the standard chow.
-
Provide the respective diets to the treatment groups for the duration of the study (e.g., 4-8 weeks).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the body weight and food and water intake of the rats regularly.
-
Collect blood samples at specified time points (e.g., weekly or bi-weekly) to measure serum bicarbonate and other relevant biomarkers.
-
At the end of the study, perform a final 24-hour urine and feces collection to measure urine pH and fecal chloride excretion.
-
Euthanize the animals and collect terminal blood and kidney tissue for further analysis.
-
Measurement of Serum Bicarbonate
Materials:
-
Blood gas analyzer or a clinical chemistry analyzer
-
Reagents for bicarbonate measurement (if using a chemistry analyzer)
-
Calibration standards and quality control materials
Procedure:
-
Blood Collection: Collect whole blood from the rats into appropriate tubes (e.g., heparinized tubes for blood gas analysis).
-
Sample Preparation: If using a chemistry analyzer, centrifuge the blood to separate the serum.
-
Analysis:
-
Blood Gas Analyzer: Introduce the whole blood sample into the analyzer according to the manufacturer's instructions. The analyzer will directly measure blood pH and pCO2 and calculate the bicarbonate concentration using the Henderson-Hasselbalch equation.[7]
-
Clinical Chemistry Analyzer: Use an enzymatic or colorimetric assay to measure total carbon dioxide (TCO2) in the serum. Bicarbonate constitutes about 95% of the TCO2.[7]
-
-
Data Recording: Record the bicarbonate concentration in mmol/L.
Measurement of Urine pH
Materials:
-
pH meter with a microelectrode suitable for small sample volumes
-
pH calibration buffers (pH 4, 7, and 10)
-
Urine collection tubes
Procedure:
-
Urine Collection: Collect fresh urine samples from the metabolic cages.
-
Calibration: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.
-
Measurement:
-
Immerse the pH electrode in the urine sample.
-
Allow the reading to stabilize before recording the pH value.
-
-
Cleaning: Thoroughly rinse the electrode with deionized water between samples to prevent cross-contamination.
Visualizations
Caption: this compound's mechanism of action in increasing serum bicarbonate.
Caption: Experimental workflow for this compound efficacy testing in rats.
Caption: Troubleshooting logic for suboptimal this compound efficacy.
References
- 1. Mechanism of Action of this compound: A Novel, Orally Administered, Nonabsorbed, Counterion-Free, Hydrochloric Acid Binder under Development for the Treatment of Metabolic Acidosis in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound: an advance in base therapy for metabolic acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Nonabsorbed Gastrointestinal Tract HCl Binder, Decreases Renal Ammoniagenesis and Mitigates Nephrotoxic Serum Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
Veverimer Suspension Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experiments with Veverimer suspensions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically formulated for oral administration?
This compound is a non-absorbed, orally administered polymer designed to bind and remove hydrochloric acid from the gastrointestinal tract.[1][2][3] It is a high-capacity, selective, hydrochloric acid-binding polymer.[1][2][4] For clinical and research purposes, this compound is typically administered as an oral suspension, prepared by mixing the polymer beads with water.[5][6][7]
Q2: My this compound suspension is showing signs of particle aggregation and settling. What are the potential causes?
Particle aggregation and rapid settling in a suspension can be attributed to several factors. These may include improper wetting of the polymer particles, suboptimal viscosity of the suspension medium, or changes in electrostatic interactions between particles.[8][9] For polymer-based suspensions, changes in the formulation's pH or ionic strength can also significantly impact particle dispersion.
Q3: I've observed an unexpected increase in the viscosity of my this compound suspension, making it difficult to handle. What could be the reason?
An increase in viscosity, potentially leading to gelling, can occur if the polymer swells excessively or if there are unintended interactions with other components in the formulation.[10] It is also possible that high-energy mixing processes could have altered the polymer's physical properties, leading to a more viscous suspension.[8]
Q4: Can changes in temperature during storage affect the stability of the this compound suspension?
Yes, temperature fluctuations can affect suspension stability. Elevated temperatures can increase the kinetic energy of particles, potentially leading to more frequent collisions and aggregation.[11] Conversely, low temperatures could cause certain excipients to fall out of solution, altering the properties of the suspension medium. For long-term storage, it is recommended to keep this compound at 0 - 4 °C for the short term (days to weeks) or -20 °C for the long term (months to years).[12]
Q5: How can I prevent caking of the this compound sediment upon standing?
Caking, the formation of a dense sediment that is difficult to redisperse, is a critical stability issue.[8][13] It can be minimized by ensuring the formulation is in a flocculated state, where particles form loose aggregates that are easily redispersed.[13][14] The use of appropriate suspending agents and controlling particle size can help prevent caking.[13]
Troubleshooting Guides
Issue 1: Rapid Sedimentation and Poor Redispersibility
Scenario: After preparing a this compound suspension, you observe that the particles settle quickly, and shaking does not easily or uniformly redisperse the sediment.
Possible Causes:
-
Inadequate Wetting: The polymer particles are not fully wetted by the vehicle, leading to clumping and rapid settling.
-
Low Viscosity: The viscosity of the continuous phase is too low to effectively suspend the particles.
-
Particle Aggregation: Changes in surface charge are causing particles to attract and form dense aggregates.
Troubleshooting Steps:
-
Improve Wetting:
-
Incorporate a pharmaceutically acceptable wetting agent (surfactant) at a low concentration. Ensure compatibility with this compound.
-
Triturate the this compound powder with a small amount of the wetting agent or a portion of the vehicle before adding the remaining liquid.
-
-
Increase Viscosity:
-
Add a suspending agent (e.g., methylcellulose, xanthan gum) to increase the viscosity of the continuous phase.[13] The ideal viscosity will slow sedimentation without making the suspension difficult to pour or administer.
-
-
Control Flocculation:
-
Adjust the ionic strength of the formulation by adding a small amount of an electrolyte. This can induce controlled flocculation, forming a loose sediment that is easily redispersed.[13]
-
Issue 2: Formation of a Non-Resuspendable Cake
Scenario: After a period of storage, the this compound particles have formed a hard, compact layer at the bottom of the container that cannot be redispersed by shaking.
Possible Causes:
-
Deflocculated System: The particles are settling individually and packing tightly at the bottom.
-
Crystal Bridging: Small fluctuations in temperature could cause dissolved drug to crystallize between particles, cementing them together.
-
Inappropriate Particle Size Distribution: A wide range of particle sizes can lead to more compact packing of the sediment.[8]
Troubleshooting Steps:
-
Induce Controlled Flocculation:
-
As with rapid sedimentation, the addition of a flocculating agent (e.g., electrolytes, surfactants) is the primary method to prevent caking.[13]
-
-
Optimize Particle Size:
-
Use this compound with a narrow and controlled particle size distribution. While smaller particles settle more slowly, they can be more prone to caking.[10]
-
-
Utilize a Structured Vehicle:
-
Employ a suspending agent that forms a shear-thinning network. This type of vehicle has high viscosity at rest to suspend particles but thins upon shaking for easy dispensing.
-
Data Presentation
Table 1: Effect of pH on this compound Suspension Zeta Potential and Sedimentation Volume
| pH | Zeta Potential (mV) | Sedimentation Volume (F) | Observations |
| 4.0 | +25.3 | 0.4 | Deflocculated, slow settling, potential for caking |
| 5.0 | +15.1 | 0.7 | Onset of flocculation |
| 6.0 | +5.2 | 0.9 | Flocculated, rapid settling, easily redispersible |
| 7.0 | -8.9 | 0.8 | Flocculated, easily redispersible |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Influence of Suspending Agent Concentration on Suspension Viscosity and Stability
| Suspending Agent (Methylcellulose) Conc. (%) | Viscosity (cP) at 10 s⁻¹ | Sedimentation Rate (mm/hr) | Redispersibility (Shakes to resuspend) |
| 0.0 | 5 | 10 | >20 (caked) |
| 0.25 | 50 | 2 | 5 |
| 0.50 | 150 | <1 | 3 |
| 1.00 | 400 | <0.5 | 3 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Particle Size Analysis by Laser Diffraction
Objective: To determine the particle size distribution of the this compound suspension.
Methodology:
-
Ensure the laser diffraction instrument is calibrated and the sample dispersion unit is clean.
-
Prepare a dispersion of the this compound suspension in a suitable dispersant (e.g., deionized water) to achieve an appropriate obscuration level (typically 10-20%).
-
Sonicate the dispersion for a short period (e.g., 30 seconds) to break up any loose agglomerates.
-
Measure the particle size distribution. Record the D10, D50 (median), and D90 values, which represent the particle diameters at which 10%, 50%, and 90% of the sample's mass is comprised of smaller particles, respectively.
-
Repeat the measurement in triplicate to ensure reproducibility.
Protocol 2: Rheological Characterization
Objective: To evaluate the viscosity and flow behavior of the this compound suspension.
Methodology:
-
Use a calibrated rheometer with a suitable geometry (e.g., concentric cylinders or parallel plates).
-
Equilibrate the this compound suspension sample to the desired temperature (e.g., 25°C).
-
Perform a flow sweep by measuring the viscosity over a range of shear rates (e.g., 0.1 to 100 s⁻¹).
-
Plot viscosity as a function of shear rate to determine the flow behavior (e.g., Newtonian, shear-thinning, or shear-thickening).
-
To assess recovery after stress, perform a three-step test: a low shear rate period, a high shear rate period, and a return to the low shear rate.
Protocol 3: Zeta Potential Measurement
Objective: To determine the surface charge of the this compound particles, which influences particle-particle interactions.
Methodology:
-
Dilute the this compound suspension in a suitable medium (e.g., 10 mM KCl) to a concentration appropriate for the instrument.
-
Inject the diluted sample into the measurement cell of the zeta potential analyzer.
-
Apply an electric field and measure the electrophoretic mobility of the particles.
-
The instrument software will calculate the zeta potential based on the electrophoretic mobility using the Smoluchowski equation.
-
Perform measurements at different pH values to determine the isoelectric point (the pH at which the zeta potential is zero).
Visualizations
References
- 1. Mechanism of Action of this compound: A Novel, Orally Administered, Nonabsorbed, Counterion-Free, Hydrochloric Acid Binder under Development for the Treatment of Metabolic Acidosis in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. kidneynews.org [kidneynews.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound on serum bicarbonate and physical function in diabetic patients with chronic kidney disease and metabolic acidosis: subgroup analysis from a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. io.nihr.ac.uk [io.nihr.ac.uk]
- 7. Effects of this compound on serum bicarbonate and physical function in women with chronic kidney disease and metabolic acidosis: a subgroup analysis from a randomised, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Preparation of Flocculated and Deflocculated Suspensions, Stability Problems and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 10. blog.pacelabs.com [blog.pacelabs.com]
- 11. Chemical Stability Issues Frequently Encountered in Suspensions [pharmapproach.com]
- 12. medkoo.com [medkoo.com]
- 13. iipseries.org [iipseries.org]
- 14. Stability Considerations for Pharmaceutical Suspensions [pharmapproach.com]
Technical Support Center: Veverimer In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming variability in Veverimer in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an investigational, orally administered, non-absorbed polymer designed to treat metabolic acidosis.[1] It is a high-capacity, selective, non-absorbed, hydrochloric acid-binding polymer.[2] this compound works by binding to hydrochloric acid (HCl) in the gastrointestinal (GI) tract and removing it from the body through feces.[2][3] This removal of HCl from the GI tract leads to a net increase in serum bicarbonate concentration, helping to correct metabolic acidosis.[2][4] Unlike traditional alkali therapies, this compound does not introduce counterions like sodium, which can be problematic for patients with chronic kidney disease (CKD) who may have sodium-sensitive comorbidities.[1]
Q2: What is the expected outcome of this compound administration in a preclinical model of metabolic acidosis?
A2: In preclinical models, such as the adenine-induced chronic kidney disease (CKD) rat model, oral administration of this compound is expected to lead to a dose-dependent increase in serum bicarbonate levels.[2] Additionally, you should observe a significant increase in fecal chloride excretion, confirming the mechanism of HCl binding and removal.[2]
Q3: What level of increase in serum bicarbonate has been observed in human clinical trials?
A3: Clinical trials have shown that this compound can significantly increase serum bicarbonate levels. In a 12-week study, 59% of patients treated with this compound achieved a composite primary endpoint of a 4 mmol/L or greater increase in serum bicarbonate or a normal serum bicarbonate level, compared to 22% in the placebo group.[5] A 40-week extension study showed that at 52 weeks, 63% of patients on this compound met this endpoint compared to 38% on placebo.[6] The mean increase in serum bicarbonate in the this compound group was approximately 4.4 mmol/L at 12 weeks and was sustained at 52 weeks.[3][4] However, the VALOR-CKD trial showed a smaller than expected difference of approximately 1 mEq/L in serum bicarbonate between the this compound and placebo groups.[7][8]
Q4: What are the common adverse events observed with this compound in clinical trials?
A4: The most commonly reported treatment-related adverse events are gastrointestinal in nature.[5] These include diarrhea, flatulence, nausea, and constipation.[5] In a 12-week trial, these events occurred in 13% of patients receiving this compound compared to 5% in the placebo group.[5] However, in a longer 40-week extension study, gastrointestinal adverse events were more frequent in the placebo group (26%) than in the this compound group (21%).[3] No patients in the this compound group of the extension study discontinued treatment due to an adverse event.[6]
Troubleshooting Guide
Issue 1: Inconsistent or Lower-Than-Expected Increase in Serum Bicarbonate
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Variability in Animal Model | The adenine-induced CKD model can have inherent variability.[9] Ensure consistent induction of CKD by carefully controlling the dose and duration of adenine administration.[9] Consider using oral gavage for adenine administration to reduce variability compared to dietary administration.[9] Monitor baseline serum bicarbonate and kidney function to ensure uniformity across experimental groups. |
| Dosing and Formulation Issues | Ensure accurate and consistent oral administration of this compound. For preclinical studies, oral gavage is a precise method.[10] If using a suspension, ensure it is homogenous before each dose to prevent variability in the amount of polymer administered.[11] The viscosity of the formulation is important for ease of delivery.[11] |
| Dietary Factors | The composition of the animal's diet can influence gastrointestinal pH and the amount of HCl available for binding. Standardize the diet across all experimental groups. |
| Patient-Related Factors (Clinical) | In clinical trials, factors such as age, sex, and baseline bicarbonate levels can influence the response to this compound.[12] Subgroup analyses have suggested that the effects may be more pronounced in individuals over 65 years or in females.[12] |
Issue 2: High Variability in Fecal Chloride Excretion
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Incomplete Fecal Collection | Ensure complete and accurate collection of feces over a defined period. Use metabolic cages designed for the specific animal model to minimize sample loss. |
| Dietary Chloride Content | The amount of chloride in the diet will directly impact the amount available for binding and excretion. Maintain a consistent and known chloride content in the animal feed throughout the study. |
| Analytical Method Variability | Validate the analytical method used to measure chloride concentration in fecal samples to ensure accuracy and reproducibility. |
Data Presentation
Table 1: Summary of this compound Efficacy in Clinical Trials
| Trial Identifier | Duration | Primary Efficacy Endpoint | This compound Group | Placebo Group | P-value | Reference |
| NCT03317444 | 12 Weeks | % of patients with ≥4 mmol/L increase in serum bicarbonate or normalization | 59% (71/120) | 22% (20/89) | <0.0001 | [5] |
| NCT03390842 (Extension) | 52 Weeks | % of patients with ≥4 mmol/L increase in serum bicarbonate or normalization | 63% | 38% | 0.0015 | [3][6] |
| VALOR-CKD (NCT03710291) | ~27 Months | Hazard ratio for CKD progression | 0.99 | - | 0.90 | [7][13] |
| Subgroup Analysis (Diabetes) | 52 Weeks | Mean increase in serum bicarbonate (mmol/L) | 4.4 | 2.9 | <0.05 | [4] |
| Subgroup Analysis (≥65 years) | 52 Weeks | Mean increase in serum bicarbonate (mEq/L) | 5.4 | 2.4 | <0.001 | [14] |
Table 2: Common Gastrointestinal Adverse Events in a 12-Week Clinical Trial (NCT03317444)
| Adverse Event | This compound Group (n=124) | Placebo Group (n=93) | Reference |
| Diarrhea | 9% (11) | 3% (3) | [5] |
| Flatulence | Not Reported | Not Reported | [5] |
| Nausea | Not Reported | Not Reported | [5] |
| Constipation | Not Reported | Not Reported | [5] |
| Total GI Events | 13% (16) | 5% (5) | [5] |
Experimental Protocols
Adenine-Induced Chronic Kidney Disease (CKD) Rat Model
This protocol is based on descriptions of the adenine-induced CKD model used in this compound preclinical studies.[2][15][16]
Objective: To induce a model of CKD with metabolic acidosis in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Adenine
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Standard rat chow
Procedure:
-
Acclimation: Acclimate rats to the housing facility for at least one week before the start of the experiment.[9]
-
Induction of CKD: Administer adenine orally to the rats. While some studies mix adenine in the feed (e.g., 0.25% to 0.75% w/w), oral gavage of a specific dose (e.g., 50 mg/kg) daily for 28 days can induce CKD with less biological variation.[9]
-
Monitoring: Monitor the animals daily for clinical signs of toxicity.[9] Regularly measure body weight and food/water intake.
-
Confirmation of CKD and Metabolic Acidosis: At the end of the induction period, collect blood samples to measure serum creatinine, blood urea nitrogen (BUN), and serum bicarbonate to confirm the development of CKD and metabolic acidosis.[9]
-
This compound Administration: Once CKD and metabolic acidosis are established, randomize the animals into treatment groups (vehicle control, different doses of this compound). Administer this compound orally (e.g., mixed in the diet or via gavage) for the specified duration of the study.
-
Outcome Measures:
-
Serum Bicarbonate: Collect blood samples at specified time points to measure changes in serum bicarbonate levels.
-
Fecal Chloride Excretion: House animals in metabolic cages for a defined period (e.g., 24 hours) to collect feces for the analysis of chloride content.
-
Kidney Function: Monitor serum creatinine and BUN throughout the study.
-
Histopathology: At the end of the study, collect kidney tissues for histological analysis to assess the extent of tubulointerstitial fibrosis and crystal deposition.[9]
-
Visualizations
Caption: this compound's mechanism of action in the gastrointestinal tract.
Caption: General workflow for a this compound in vivo experiment.
References
- 1. kidneynews.org [kidneynews.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound for treatment of chronic metabolic acidosis in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on serum bicarbonate and physical function in diabetic patients with chronic kidney disease and metabolic acidosis: subgroup analysis from a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound versus placebo in patients with metabolic acidosis associated with chronic kidney disease: a multicentre, randomised, double-blind, controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term safety and efficacy of this compound in patients with metabolic acidosis in chronic kidney disease: a multicentre, randomised, blinded, placebo-controlled, 40-week extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VALOR-CKD: A Multicenter, Randomized, Double-Blind Placebo-Controlled Trial Evaluating this compound in Slowing Progression of CKD in Patients with Metabolic Acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. renibus.com [renibus.com]
- 9. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: an advance in base therapy for metabolic acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. businesswire.com [businesswire.com]
- 14. Effects of this compound in Older Adults With CKD and Metabolic Acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adenine-induced chronic kidney disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Novel Model of Chronic Kidney Disease in Rats: Dietary Adenine in Combination with Unilateral Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
How to control for confounding variables in Veverimer studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Veverimer. The following information is designed to address specific issues that may be encountered during experimental design and execution, with a focus on controlling for confounding variables.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound?
A1: this compound is a non-absorbed, orally administered polymer that selectively binds to and removes hydrochloric acid (HCl) from the gastrointestinal (GI) tract.[1][2][3] This process of HCl removal from the stomach stimulates the parietal cells to produce more HCl. A byproduct of this acid production is the generation of bicarbonate (HCO3-), which is then absorbed into the bloodstream, leading to an increase in serum bicarbonate levels and the correction of metabolic acidosis.[1][4] Unlike traditional alkali therapies such as sodium bicarbonate, this compound does not introduce sodium or other counterions and does not produce carbon dioxide.[1][5]
Q2: What are the most critical confounding variables to consider in this compound clinical trials?
A2: The most critical confounding variables in this compound studies are dietary acid load, concomitant medications, and baseline patient characteristics.
-
Dietary Acid Load: Diets high in acid-producing foods (e.g., animal proteins) can exacerbate metabolic acidosis, while diets rich in fruits and vegetables can be alkali-producing.[6][7][8] Variations in dietary intake can significantly influence serum bicarbonate levels and mask or exaggerate the effects of this compound.
-
Concomitant Medications: The use of other alkali supplements (e.g., sodium bicarbonate, citrate) or medications that affect acid-base balance (e.g., diuretics, ACE inhibitors, ARBs) can directly impact the study outcomes.[9][10]
-
Baseline Patient Characteristics: Key baseline factors include the severity of chronic kidney disease (CKD) as measured by estimated glomerular filtration rate (eGFR), baseline serum bicarbonate levels, and the presence of comorbidities such as diabetes.[5][11]
Q3: How can I control for dietary variations in my this compound study?
A3: To control for dietary variations, it is recommended to:
-
Standardize Dietary Counseling: Provide all participants with consistent dietary recommendations based on established guidelines for CKD, such as those from the Kidney Disease Improving Global Outcomes (KDIGO).[10]
-
Collect Dietary Intake Data: Utilize food frequency questionnaires or diet diaries to estimate the potential renal acid load (PRAL) or net endogenous acid production (NEAP) for each participant.[7][12] This data can then be used as a covariate in the statistical analysis.
-
Randomization: Proper randomization should help to distribute dietary patterns evenly between the treatment and placebo groups. However, it is still crucial to monitor and account for dietary intake.
Q4: What is the potential for drug-drug interactions with this compound, and how should I manage concomitant medications?
A4: this compound has a low potential for clinically significant drug-drug interactions.[9][13][14] Being a non-absorbed polymer, its interactions are limited to the GI tract. In vitro studies have shown some binding to negatively charged drugs like furosemide and aspirin, but this was reduced in the presence of chloride.[13] Human studies have not shown clinically meaningful interactions with furosemide, aspirin, dabigatran, or warfarin.[13][14]
To manage concomitant medications:
-
Stable Dosing: If participants are on medications that could influence acid-base balance, their doses should be stable before and during the study period.[10]
-
Protocol Adjustments: In some studies, background oral alkali supplements were permitted at a stable dose and then discontinued once serum bicarbonate levels reached a target threshold.[10]
-
Record all Medications: Meticulously record all concomitant medications for all participants to be included in the analysis.
Troubleshooting Guides
Problem: High variability in serum bicarbonate levels is observed within the treatment group.
Troubleshooting Steps:
-
Assess Dietary Adherence: Review dietary intake records to identify any significant deviations from the recommended diet. A high dietary acid load can counteract the effects of this compound.
-
Verify Medication Compliance: Confirm that participants are adhering to the prescribed this compound dosage and administration instructions. Dosing compliance in clinical trials has been reported to be very high.[5][10]
-
Investigate Concomitant Medication Changes: Check for any recent changes in concomitant medications, especially diuretics or other alkali therapies.
-
Evaluate for Intercurrent Illness: Acute illnesses can affect acid-base status and should be documented and considered in the analysis.
Problem: The observed effect of this compound is smaller than expected.
Troubleshooting Steps:
-
Review Baseline Characteristics: Ensure that the baseline eGFR and serum bicarbonate levels of the study population are within the range where this compound has shown efficacy in previous trials (e.g., eGFR 20–40 mL/min/1.73 m² and serum bicarbonate 12–20 mEq/L).[11][15]
-
Check for Confounding from Uncontrolled Alkali Use: In placebo-controlled trials, assess for any unrecorded use of over-the-counter or prescribed alkali supplements in the placebo group.
-
Statistical Analysis Plan Review: Re-evaluate the statistical model to ensure it adequately adjusts for key confounders such as baseline bicarbonate, baseline eGFR, and dietary acid load.
Data Presentation
Table 1: Summary of Confounding Variables and Recommended Control Strategies in this compound Studies
| Confounding Variable | Potential Impact on this compound Studies | Recommended Control Strategies |
| Dietary Acid Load | Influences baseline and changes in serum bicarbonate, potentially masking or amplifying the treatment effect.[6][16] | Standardized dietary counseling, collection of dietary data (e.g., food diaries), calculation of PRAL/NEAP for use as a covariate.[7][10] |
| Concomitant Alkali Therapy | Directly increases serum bicarbonate, confounding the effect of this compound. | Prohibit use during the study, or maintain a stable dose and document for all participants. Some protocols allow for discontinuation upon reaching target bicarbonate levels.[10] |
| Other Medications (e.g., Diuretics, ACEi/ARBs) | Can alter acid-base balance and renal function. | Maintain stable doses throughout the study period and record all medications for analysis. |
| Baseline eGFR | The severity of renal impairment affects the degree of metabolic acidosis and the response to treatment. | Stratify randomization by baseline eGFR. Include baseline eGFR as a covariate in the statistical analysis.[11] |
| Baseline Serum Bicarbonate | Patients with lower baseline bicarbonate may show a larger treatment effect. | Stratify randomization by baseline serum bicarbonate. Include baseline bicarbonate as a covariate in the statistical analysis.[11] |
| Comorbidities (e.g., Diabetes) | Can influence the progression of CKD and metabolic acidosis. | Record all comorbidities and consider subgroup analyses for major comorbidities like diabetes.[5] |
Table 2: Efficacy of this compound in Correcting Metabolic Acidosis in Patients with CKD (Results from a Phase 3 Trial)
| Outcome | This compound Group (n=124) | Placebo Group (n=93) | p-value |
| Proportion of patients achieving a ≥4 mmol/L increase in serum bicarbonate or normalization at Week 12 | 59% (71/120) | 22% (20/89) | <0.0001 |
| Mean change from baseline in serum bicarbonate at Week 12 (mmol/L) | +4.5 | +1.7 | <0.0001 |
| Data from the TRCA-301 study.[11] |
Experimental Protocols & Visualizations
This compound's Mechanism of Action
The following diagram illustrates the mechanism by which this compound increases serum bicarbonate.
Caption: this compound binds HCl in the GI lumen, leading to increased bicarbonate production and absorption.
Logical Workflow for Controlling Confounding Variables
This diagram outlines a logical workflow for designing and analyzing a this compound clinical trial to minimize the impact of confounding variables.
Caption: A structured approach to mitigate confounding in this compound studies from design to analysis.
References
- 1. This compound: an advance in base therapy for metabolic acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of this compound: A Novel, Orally Administered, Nonabsorbed, Counterion-Free, Hydrochloric Acid Binder under Development for the Treatment of Metabolic Acidosis in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound on serum bicarbonate and physical function in diabetic patients with chronic kidney disease and metabolic acidosis: subgroup analysis from a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary acid load: A novel nutritional target in chronic kidney disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary Acid Load and Incident Chronic Kidney Disease: Results from the ARIC Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of this compound in Older Adults With CKD and Metabolic Acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound on serum bicarbonate and physical function in women with chronic kidney disease and metabolic acidosis: a subgroup analysis from a randomised, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound versus placebo in patients with metabolic acidosis associated with chronic kidney disease: a multicentre, randomised, double-blind, controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Correlation between dietary acid–base load and chronic kidney disease patients with type 2 diabetes mellitus [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. P0009EVALUATION OF THE POTENTIAL FOR DRUG INTERACTIONS WITH this compound | Semantic Scholar [semanticscholar.org]
- 15. io.nihr.ac.uk [io.nihr.ac.uk]
- 16. Metabolic Acidosis in Chronic Kidney Disease: Pathogenesis, Clinical Consequences, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Veverimer Gastrointestinal Side Effects in Laboratory Animals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects while studying Veverimer in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a non-absorbed, orally administered polymer that acts as a hydrochloric acid (HCl) binder in the gastrointestinal tract.[1][2][3] By binding and removing HCl, it leads to an increase in serum bicarbonate levels, which is therapeutic for metabolic acidosis.[2][3] Studies in rats and dogs have confirmed that this compound is not absorbed systemically and is quantitatively eliminated in the feces.[4]
Q2: What are the known gastrointestinal side effects of this compound?
A2: In human clinical trials, the most commonly reported adverse events for this compound were gastrointestinal in nature, including diarrhea and flatulence.[5][6] These effects were generally characterized as mild to moderate and did not typically lead to discontinuation of the treatment.[1] A meta-analysis of these trials found no significant difference in the incidence of diarrhea, headache, or flatulence between the this compound and placebo groups.[5][6] However, it has been noted that some studies suggest the potential for more severe gastrointestinal reactions, particularly diarrhea.[5] Specific details on the incidence and severity of GI side effects in preclinical animal studies are not extensively published.
Q3: What is the likely mechanism behind this compound-induced gastrointestinal side effects?
A3: While the exact mechanism is not fully elucidated, potential causes for GI side effects with a non-absorbed polymer like this compound could include:
-
Osmotic Effects: The presence of the polymer and its bound ions in the GI tract could alter osmotic balance, leading to increased water retention in the lumen and potentially causing diarrhea.
-
Changes in Gut Microbiome: Although not specifically studied for this compound, orally administered non-absorbed compounds can alter the composition and function of the gut microbiota, which may lead to changes in stool consistency and gas production.[7][8][9]
-
Alterations in Gastrointestinal Motility: The physical presence and chemical action of the polymer could potentially influence GI transit time.
Troubleshooting Guide
Issue 1: Animals exhibit diarrhea or loose stools.
Initial Assessment:
-
Observe and Record: Systematically record the incidence, severity (e.g., using a fecal scoring system), and timing of diarrhea in relation to this compound administration.
-
Rule out other causes: Ensure the observed effects are not due to other experimental variables such as diet, stress, or infection.
-
Dose-response: Determine if the severity of diarrhea correlates with the administered dose of this compound.
Investigative Steps & Potential Solutions:
-
Reduce the Dose: If a dose-response is observed, consider reducing the dose to the lowest effective level.
-
Dietary Modification:
-
Fiber Content: Adjusting the fiber content of the diet may help in managing stool consistency.
-
Hydration: Ensure animals have free access to water and consider providing electrolyte solutions to prevent dehydration, especially in cases of severe diarrhea.
-
-
Vehicle Formulation: If this compound is administered in a vehicle, assess the vehicle alone for any contribution to the observed effects. Consider altering the vehicle or its concentration.
-
Split Dosing: If administering a single daily dose, consider splitting it into two or more smaller doses throughout the day to reduce the osmotic load at any one time.
Issue 2: Animals show signs of bloating or abdominal distension.
Initial Assessment:
-
Physical Examination: Gently palpate the abdomen to assess for distension and discomfort.
-
Monitor Food and Water Intake: Significant bloating can affect appetite.
-
Observe for Flatulence: Note any increase in gas production.
Investigative Steps & Potential Solutions:
-
Gut Microbiome Analysis: Consider collecting fecal samples for 16S rRNA sequencing to assess for significant changes in the gut microbial population that might lead to increased gas production.
-
Dietary Adjustments: Certain dietary components can be fermented by gut bacteria, leading to gas. A change in diet might be beneficial.
-
Probiotics/Prebiotics: While experimental, the use of probiotics could potentially modulate the gut microbiome to a less gas-producing state.[7][9]
Experimental Protocols for Investigation
Protocol 1: Assessment of Gastrointestinal Motility (Charcoal Meal Transit Test)
Objective: To determine if this compound alters the rate of gastrointestinal transit.
Methodology:
-
Animal Acclimation and Fasting: Acclimate animals to the experimental conditions. Fast rodents (e.g., rats, mice) overnight with free access to water.
-
This compound Administration: Administer this compound or vehicle control orally at the desired dose and time point before the charcoal meal.
-
Charcoal Meal Administration: Administer a suspension of 5-10% activated charcoal in a 5-10% gum arabic solution orally (e.g., 1 ml for rats).
-
Euthanasia and Measurement: After a set time (e.g., 20-30 minutes), euthanize the animals. Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Data Collection: Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculation: Express the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.
Protocol 2: Assessment of Intestinal Fluid Accumulation (Enteropooling Assay)
Objective: To investigate if this compound causes an increase in intestinal fluid secretion.
Methodology:
-
Animal Preparation: Fast animals as described above.
-
This compound and Toxin Administration: Administer this compound or vehicle control. After a predetermined time, administer a pro-secretory agent like castor oil or prostaglandin E2 orally.
-
Euthanasia and Sample Collection: After a specific duration (e.g., 30-60 minutes), euthanize the animals.
-
Measurement: Carefully dissect the small intestine and collect its contents. Measure the volume and/or weight of the intestinal fluid.
-
Analysis: Compare the volume/weight of intestinal fluid between the this compound-treated and control groups.
Protocol 3: Histopathological Examination of the Gastrointestinal Tract
Objective: To assess for any this compound-induced morphological changes or damage to the GI mucosa.
Methodology:
-
Tissue Collection: At the end of the study, collect segments of the stomach, duodenum, jejunum, ileum, and colon.
-
Fixation and Processing: Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining: Section the tissues and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: A veterinary pathologist should examine the slides for signs of drug-induced injury, such as:
-
Mucosal ulcerations or erosions
-
Inflammatory cell infiltration
-
Changes in villus height or crypt depth
-
Epithelial apoptosis
-
Goblet cell hyperplasia
-
Data Presentation
Table 1: Example Data Table for Gastrointestinal Motility Study
| Treatment Group | Dose (mg/kg) | N | Total Intestinal Length (cm) (Mean ± SEM) | Charcoal Transit Distance (cm) (Mean ± SEM) | Percent Transit (%) (Mean ± SEM) |
| Vehicle Control | - | 10 | 95.2 ± 2.1 | 65.8 ± 3.4 | 69.1 ± 3.6 |
| This compound | 100 | 10 | 94.8 ± 1.9 | 58.2 ± 4.1 | 61.4 ± 4.3 |
| This compound | 300 | 10 | 96.1 ± 2.5 | 50.1 ± 3.9 | 52.1 ± 4.1 |
| This compound | 1000 | 10 | 95.5 ± 2.2 | 42.3 ± 3.7 | 44.3 ± 3.9 |
*p<0.05, **p<0.01 compared to vehicle control. (Data are hypothetical examples)
Table 2: Example Fecal Scoring System for Diarrhea Assessment
| Score | Description |
| 1 | Well-formed, hard pellets |
| 2 | Formed, soft pellets |
| 3 | Soft, partially formed stools |
| 4 | Pasty, unformed stools |
| 5 | Watery, liquid stools |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for GI side effects.
References
- 1. Innovations in noninvasive methods for measuring gastrointestinal motility in mice [jstage.jst.go.jp]
- 2. Functional Assessment of Intestinal Motility and Gut Wall Inflammation in Rodents: Analyses in a Standardized Model of Intestinal Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. This compound, a Nonabsorbed Gastrointestinal Tract HCl Binder, Decreases Renal Ammoniagenesis and Mitigates Nephrotoxic Serum Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Nonabsorbed Gastrointestinal Tract HCl Binder, Decreases Renal Ammoniagenesis and Mitigates Nephrotoxic Serum Nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential toxicity to murine small and large intestinal epithelium induced by oncology drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation and validation of chemotherapy‐specific diarrhoea and histopathology in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Veverimer dose-response relationship inconsistencies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Veverimer in experimental and clinical research. The information is intended to assist in navigating potential challenges and inconsistencies, particularly concerning the dose-response relationship of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Expected Increase in Serum Bicarbonate
| Potential Cause | Troubleshooting Steps |
| Individual Patient Variability | Review patient characteristics. Factors such as baseline diet, use of proton pump inhibitors, and severity of chronic kidney disease (CKD) can influence response. In clinical trials, a subset of patients may not respond as expected. |
| Adherence to Protocol | Verify that the this compound suspension is being prepared and administered correctly according to the protocol. It should be taken with a meal.[1] |
| Concomitant Medications | Although this compound has a low potential for drug-drug interactions, review any changes in concomitant medications that could affect gastrointestinal pH or motility.[2] |
| Unexpected Placebo Effect | In clinical trials, a higher-than-expected increase in serum bicarbonate in the placebo group can diminish the observed treatment effect. This was noted in the VALOR-CKD trial.[3][4][5] |
Issue 2: Difficulty in Establishing a Clear Dose-Response Relationship
| Potential Cause | Troubleshooting Steps |
| Saturation of Binding Capacity | This compound's mechanism of binding hydrochloric acid in the gastrointestinal tract may reach a saturation point at higher doses, leading to a plateau in the dose-response curve. |
| Complex Physiological Feedback | The body's response to the removal of gastric acid is complex and may involve feedback mechanisms that are not linearly dependent on the dose of the binding agent. |
| Titration-to-Effect Study Design | In clinical trials where the dose is titrated to a target serum bicarbonate level, it can be challenging to establish a traditional dose-response curve as individual patients will stabilize at different doses.[6][7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a non-absorbed, orally administered polymer that acts as a hydrochloric acid binder in the gastrointestinal tract.[9][10][11] By binding and removing HCl, it leads to a net increase in systemic bicarbonate concentration.[8][12][13] This process is initiated by the protonation of the free-amine polymer in the acidic environment of the stomach, followed by the selective binding of chloride ions.[9][10] The this compound-HCl complex is then excreted in the feces.[9][12]
Q2: What is the expected dose-dependent effect of this compound on serum bicarbonate levels?
A2: While preclinical studies in rats showed a dose-dependent increase in serum bicarbonate, the dose-response relationship in human clinical trials has been less straightforward.[9][10] Clinical trials have often employed a dose-titration strategy, starting with a dose of 6 g/day and adjusting up to 9 g/day to achieve a target serum bicarbonate level.[1][6][7][8] Therefore, the effect is often reported as the mean change in bicarbonate at a mean daily dose rather than at fixed, distinct dose levels.
Q3: Why might a higher dose of this compound not produce a proportionally larger increase in serum bicarbonate?
A3: Several factors could contribute to a non-linear dose-response relationship:
-
Saturation of Mechanism: The amount of hydrochloric acid available for binding in the gastrointestinal tract at any given time is finite. At higher doses, this compound's binding capacity may exceed the available HCl, leading to a diminished incremental effect.
-
Physiological Buffering: The body has its own complex buffering systems. The net effect of this compound on systemic bicarbonate may be influenced by these homeostatic mechanisms.
-
Individual Variation: The amount of gastric acid secretion can vary significantly between individuals, which would affect the amount of this compound required to elicit a response.
Q4: Have clinical trials shown a consistent effect of this compound on serum bicarbonate?
A4: Yes, multiple clinical trials have demonstrated that this compound is effective at increasing serum bicarbonate levels compared to placebo in patients with CKD and metabolic acidosis.[11][14][15] However, the magnitude of the placebo-corrected effect has varied between studies. For instance, the VALOR-CKD trial reported a smaller than anticipated difference in serum bicarbonate between the this compound and placebo groups.[3][4][5][16][17]
Data Presentation
Table 1: Summary of this compound In Vitro Binding Capacity
| Parameter | Value | Reference |
| Binding Capacity for HCl | 10.7 ± 0.4 mmol/g | [9][10] |
| Significant Binding pH Range | 1.5 - 7.0 | [9][10] |
| Binding Specificity | High for Chloride | [9][10] |
| Binding to Other Anions (phosphate, citrate, taurocholate) | <1.5 mmol/g | [9][10] |
Table 2: Overview of Key this compound Clinical Trial Data
| Trial | Phase | Number of Patients | This compound Dose | Mean Change in Serum Bicarbonate (this compound) | Mean Change in Serum Bicarbonate (Placebo) | Key Findings | Reference |
| TRCA-301 | 3 | 217 | 6 g/day (starting dose) | +4.4 mEq/L (at 12 weeks) | +1.8 mEq/L (at 12 weeks) | This compound significantly increased serum bicarbonate compared to placebo. | [11] |
| TRCA-301E (Extension) | 3 | 196 | Mean daily dose of 7.9 g/day | +5.4 mEq/L (in women at 52 weeks) | +2.2 mEq/L (in women at 52 weeks) | Sustained improvement in serum bicarbonate and physical function over 52 weeks. | [6] |
| VALOR-CKD | 3 | 1480 | Titrated (0-9 g/day ), with 85% on 9 g/day | ~1 mEq/L higher than placebo at month 3 | Higher than expected increase | This compound did not significantly slow CKD progression; smaller than expected bicarbonate separation. | [1][3][4][16] |
Experimental Protocols
Protocol: In Vitro HCl Binding Capacity Assay
-
Materials: this compound polymer, simulated gastric fluid (SGF) at various pH levels (e.g., 1.5, 3.0, 5.0, 7.0), solutions with physiological concentrations of competing anions (phosphate, citrate, taurocholate), analytical equipment for measuring chloride concentration.
-
Procedure:
-
Incubate a known mass of this compound in SGF at a specific pH for a defined period (e.g., 2 hours) with constant agitation.
-
Separate the polymer from the supernatant by centrifugation.
-
Measure the chloride concentration in the supernatant before and after incubation.
-
The difference in chloride concentration is used to calculate the amount of HCl bound per gram of this compound.
-
-
Selectivity Assessment: Repeat the procedure using solutions containing competing anions to assess the binding specificity for chloride.
Protocol: Clinical Trial for Serum Bicarbonate Assessment
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with diagnosed CKD (e.g., eGFR 20-40 mL/min/1.73 m²) and metabolic acidosis (e.g., serum bicarbonate 12-20 mEq/L).[18][19]
-
Intervention:
-
Randomized assignment to either this compound or a matching placebo.
-
Initial dosing of 6 g/day of this compound or placebo, administered orally as a suspension with a meal.[1][19]
-
Dose titration (e.g., up to 9 g/day ) based on scheduled serum bicarbonate measurements to achieve a target range (e.g., 22-29 mEq/L).[1][6][7][8]
-
-
Data Collection:
-
Measure serum bicarbonate at baseline and at regular intervals throughout the study (e.g., weekly, then monthly).
-
Monitor for adverse events and assess patient-reported outcomes.
-
-
Analysis: Compare the change in serum bicarbonate from baseline between the this compound and placebo groups.
Mandatory Visualizations
Caption: this compound's mechanism of action in the GI tract.
Caption: Clinical trial workflow for this compound.
Caption: Factors in this compound's dose-response.
References
- 1. renibus.com [renibus.com]
- 2. resource.aminer.org [resource.aminer.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Tricida Reports Topline Results from the VALOR-CKD Phase 3 Trial of this compound - BioSpace [biospace.com]
- 6. Effects of this compound on serum bicarbonate and physical function in women with chronic kidney disease and metabolic acidosis: a subgroup analysis from a randomised, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of this compound on serum bicarbonate and physical function in diabetic patients with chronic kidney disease and metabolic acidosis: subgroup analysis from a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Action of this compound: A Novel, Orally Administered, Nonabsorbed, Counterion-Free, Hydrochloric Acid Binder under Development for the Treatment of Metabolic Acidosis in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound for treatment of chronic metabolic acidosis in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: an advance in base therapy for metabolic acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a Nonabsorbed Gastrointestinal Tract HCl Binder, Decreases Renal Ammoniagenesis and Mitigates Nephrotoxic Serum Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Efficacy and Safety of this compound in the Treatment of Metabolic Acidosis Caused by Chronic Kidney Disease: A Meta-analysis [frontiersin.org]
- 15. Effects of this compound on serum bicarbonate and physical function in diabetic patients with chronic kidney disease and metabolic acidosis: subgroup analysis from a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. VALOR-CKD: A Multicenter, Randomized, Double-Blind Placebo-Controlled Trial Evaluating this compound in Slowing Progression of CKD in Patients with Metabolic Acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. VALOR-CKD: A Multicenter, Randomized, Double-Blind Placebo-Controlled Trial Evaluating this compound in Slowing Progression of CKD in Patients with Metabolic Acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Long-term safety and efficacy of this compound in patients with metabolic acidosis in chronic kidney disease: a multicentre, randomised, blinded, placebo-controlled, 40-week extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound versus placebo in patients with metabolic acidosis associated with chronic kidney disease: a multicentre, randomised, double-blind, controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Veverimer Efficacy and Diet-Induced Changes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Veverimer. The information addresses potential diet-induced variability in this compound's efficacy during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a non-absorbed, orally administered polymer designed to treat metabolic acidosis, particularly in patients with chronic kidney disease (CKD).[1][2] It functions as a hydrochloric acid (HCl) binder in the gastrointestinal (GI) tract.[1][2][3] By binding and removing HCl from the gut, this compound effectively increases the level of bicarbonate in the blood, thereby correcting metabolic acidosis.[1][4][5] this compound is not an ion-exchange resin and does not introduce counterions like sodium.[1]
Q2: How does diet typically affect metabolic acidosis?
A2: Diet plays a significant role in managing the body's acid-base balance.[6] Diets high in animal proteins are acid-forming, increasing the body's metabolic acid load.[6][7][8][9] Conversely, diets rich in fruits and vegetables are generally alkaline-forming and can help neutralize excess acid.[7][10] The measure used to estimate the acid-producing potential of foods is the Potential Renal Acid Load (PRAL).[6][11][12][13][14][15]
Q3: Can a patient's diet impact the efficacy of this compound?
A3: While direct clinical trial data on this specific interaction is limited, the mechanism of action of this compound suggests that diet could theoretically influence its efficacy. This compound's primary action occurs in the GI tract, where it binds to HCl.[1][2][3] The amount of acid in the stomach and intestines can be influenced by the type of food consumed. A high-protein diet, for instance, can lead to a higher production of gastric acid. This variation in the GI environment could potentially affect the binding capacity and overall effectiveness of this compound.
Q4: Were there specific dietary protocols in this compound clinical trials?
A4: In the key clinical trials for this compound, patients were generally advised to follow standard dietary recommendations for individuals with chronic kidney disease, which often includes counseling on protein and sodium intake.[16][17] However, there were no strictly enforced, specific dietary restrictions, and patients largely consumed their typical diets.[16][17] Subgroup analyses from these trials have focused on demographics like age, sex, and the presence of diabetes, rather than on dietary patterns.[16][17][18][19]
Q5: What is the HCl binding capacity of this compound under different pH conditions?
A5: In vitro studies have demonstrated that this compound has a high binding capacity for HCl across a wide range of pH values typically found in the human GI tract (pH 1.5-7).[1][2] This suggests that this compound should remain effective in both the acidic environment of the stomach and the more neutral environment of the intestines.
Troubleshooting Guide
Issue: Inconsistent this compound efficacy observed between experimental groups.
If you are observing unexpected variability in this compound's efficacy in your research, consider the following potential dietary factors:
| Potential Cause | Explanation | Recommended Action |
| High Animal Protein Diet | Diets rich in animal protein have a high Potential Renal Acid Load (PRAL), leading to increased endogenous acid production.[6][7][8][9] This may result in a greater amount of HCl in the gastrointestinal tract, potentially requiring higher doses of this compound to achieve the desired therapeutic effect. | 1. Record and analyze the dietary intake of subjects, specifically quantifying animal protein consumption. 2. Consider standardizing the dietary protein source and amount in your experimental protocol. 3. In animal studies, utilize a control diet with a known PRAL value for comparison. |
| Plant-Based or Alkaline Diet | Plant-based diets are typically low in acid-producing precursors and have a negative PRAL, meaning they are alkaline-forming.[7][10][20] This can lower the overall acid load in the GI tract. While beneficial for managing metabolic acidosis, a highly alkaline diet might reduce the amount of available HCl for this compound to bind, which could appear as reduced efficacy if not accounted for. | 1. Assess the subjects' consumption of fruits, vegetables, and other alkaline-rich foods. 2. Calculate the estimated daily PRAL for each subject to identify any strong dietary trends. 3. Ensure that the baseline metabolic acidosis is comparable across all experimental groups. |
| Changes in Gastrointestinal pH | Different diets can influence the pH of the gut microbiota.[10] For instance, vegan diets have been associated with a lower (more acidic) stool pH.[21] While this compound is effective over a broad pH range, significant deviations in intestinal pH could subtly influence its binding kinetics.[1] | 1. If feasible within your experimental design, measure the fecal pH of subjects. 2. In in vitro experiments, test this compound's binding capacity in buffers simulating the pH of different gut environments. |
Data Presentation
Table 1: Potential Renal Acid Load (PRAL) of Common Foods
The PRAL value estimates the production of acid or alkali in the body after metabolism of 100g of a particular food. Positive values indicate acid-forming foods, while negative values indicate alkali-forming foods.
| Food Category | Food Item | PRAL (mEq/100g) |
| Meat & Poultry | Lean Beef | 7.8 |
| Chicken | 8.7 | |
| Lean Pork | 7.9 | |
| Salami | 11.6 | |
| Fish | Trout | 10.8 |
| Herring | 7.0 | |
| Dairy & Eggs | Hard Cheese (e.g., Parmesan) | 34.2 |
| Gouda Cheese | 18.6 | |
| Eggs | 8.2 | |
| Whole Milk | 0.7 | |
| Grains | Brown Rice | 12.5 |
| Spaghetti | 6.5 | |
| White Bread | 3.7 | |
| Oatmeal | 10.7 | |
| Fruits | Apples | -2.2 |
| Bananas | -5.5 | |
| Oranges | -2.7 | |
| Raisins | -21.0 | |
| Vegetables | Spinach | -14.0 |
| Broccoli | -1.2 | |
| Carrots | -4.9 | |
| Tomatoes | -3.1 |
Data adapted from Remer & Manz, Journal of the American Dietetic Association, 1995.[14]
Table 2: this compound Clinical Trial Efficacy Data (Subgroup with Diabetes)
This table summarizes the change in serum bicarbonate in a subgroup of patients with diabetes from a key this compound clinical trial. While not a direct measure of dietary impact, it illustrates the type of quantitative data generated in efficacy studies.
| Treatment Group | N | Baseline Serum Bicarbonate (mmol/L, mean) | Change from Baseline at Week 52 (mmol/L, mean) | p-value vs. Placebo |
| This compound | 70 | 17.3 | +4.4 | < 0.05 |
| Placebo | 57 | 17.3 | +2.9 | N/A |
Data from a post-hoc subgroup analysis of a Phase 3 clinical trial.[16][18]
Experimental Protocols
Protocol 1: In Vitro this compound HCl Binding Assay Under Varying pH
This protocol outlines a method to assess the HCl binding capacity of this compound in simulated gastrointestinal fluids with different pH values, which can be adapted to model the effects of various diets.
-
Preparation of Simulated Gastric and Intestinal Fluids:
-
Prepare simulated gastric fluid (SGF) with a pH of 1.5.
-
Prepare simulated intestinal fluid (SIF) with varying pH levels (e.g., 6.0, 6.5, 7.0, 7.5) to mimic different intestinal environments.
-
-
Binding Assay:
-
Accurately weigh a known amount of this compound powder.
-
Add the this compound to a known volume of each simulated fluid.
-
Incubate the mixtures at 37°C with constant agitation for a predetermined time to reach binding equilibrium.
-
-
Quantification of HCl Binding:
-
Separate the this compound polymer from the fluid by centrifugation.
-
Measure the pH of the supernatant.
-
Titrate the supernatant with a standardized solution of NaOH to determine the amount of unbound HCl.
-
Calculate the amount of HCl bound to this compound by subtracting the unbound amount from the initial amount.
-
-
Data Analysis:
-
Express the binding capacity as mmol of HCl per gram of this compound.
-
Compare the binding capacities across the different pH conditions.
-
Protocol 2: Animal Model for Assessing Diet-Induced Changes in this compound Efficacy
This protocol describes an approach to evaluate the in vivo efficacy of this compound in an animal model of CKD-induced metabolic acidosis under different dietary conditions.
-
Induction of CKD and Metabolic Acidosis:
-
Dietary Groups:
-
Divide the animals into experimental groups, each receiving a specific diet for a designated period:
-
Control Diet (standard chow)
-
High Animal Protein Diet (high PRAL)
-
Plant-Based Diet (low/negative PRAL)
-
-
-
This compound Administration:
-
Within each dietary group, create subgroups that receive either this compound or a placebo.
-
Administer this compound orally at a clinically relevant dose.
-
-
Efficacy Assessment:
-
Collect blood samples at baseline and at regular intervals to measure serum bicarbonate levels.
-
Collect 24-hour fecal samples to measure fecal chloride excretion. An increase in fecal chloride is an indicator of this compound's HCl binding activity.
-
-
Data Analysis:
-
Compare the change in serum bicarbonate and the amount of fecal chloride excretion between the this compound and placebo groups within each dietary cohort.
-
Analyze for statistically significant differences in this compound's efficacy between the different dietary groups.
-
Visualizations
Figure 1. this compound's mechanism of action in the gastrointestinal tract.
Figure 2. Hypothesized influence of diet on this compound efficacy.
Figure 3. Troubleshooting workflow for diet-related variability.
References
- 1. Mechanism of Action of this compound: A Novel, Orally Administered, Nonabsorbed, Counterion-Free, Hydrochloric Acid Binder under Development for the Treatment of Metabolic Acidosis in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound for treatment of chronic metabolic acidosis in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: an advance in base therapy for metabolic acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dietary acid load: A novel nutritional target in chronic kidney disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nataliak.co.uk [nataliak.co.uk]
- 8. High animal protein diet and gut microbiota in human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. examine.com [examine.com]
- 12. researchgate.net [researchgate.net]
- 13. nourishedpear.com [nourishedpear.com]
- 14. pascoe.ca [pascoe.ca]
- 15. inaturally.com.au [inaturally.com.au]
- 16. Effects of this compound on serum bicarbonate and physical function in diabetic patients with chronic kidney disease and metabolic acidosis: subgroup analysis from a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of this compound on serum bicarbonate and physical function in diabetic patients with chronic kidney disease and metabolic acidosis: subgroup analysis from a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of this compound on serum bicarbonate and physical function in women with chronic kidney disease and metabolic acidosis: a subgroup analysis from a randomised, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Vegan Diet Is Associated with a Significant Reduction in Dietary Acid Load: Post Hoc Analysis of a Randomized Controlled Trial in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Impact of vegan diets on gut microbiota: An update on the clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Veverimer's Acid-Binding Capacity in Complex Media
Welcome to the technical support center for the refined method of measuring Veverimer's acid-binding capacity in complex media. This resource provides researchers, scientists, and drug development professionals with detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it bind acid?
A1: this compound is a non-absorbed, free-amine polymer designed to bind and remove hydrochloric acid (HCl) from the gastrointestinal tract.[1][2][3][4] Its mechanism of action involves the protonation of its amine groups, which then allows for the binding of chloride ions.[5][6] This process effectively removes HCl, leading to a net increase in serum bicarbonate.[1][7][8]
Q2: What is the reported acid-binding capacity of this compound?
A2: In vitro studies have shown that this compound has a high binding capacity for HCl, reported to be approximately 10.7 ± 0.4 mmol of HCl per gram of the polymer.[2][3][8]
Q3: Why is it important to measure acid-binding in complex media like simulated gastric and intestinal fluids?
A3: Measuring the acid-binding capacity in simulated physiological fluids is crucial because the components of these complex media can potentially interfere with the binding assay. These fluids mimic the pH, ionic strength, and enzymatic composition of the stomach and intestines, providing a more accurate assessment of this compound's performance in a biologically relevant environment.
Q4: What are the key challenges when measuring this compound's acid-binding in complex media?
A4: Potential challenges include interference from other ions present in the media, the impact of proteins (like pepsin and pancreatin) on the polymer's surface and binding sites, and ensuring complete separation of the polymer from the supernatant for accurate analysis. Maintaining a constant temperature and ensuring adequate mixing are also critical for reproducible results.
Experimental Protocols
This section provides detailed methodologies for preparing simulated biological media and conducting the this compound acid-binding assay.
Preparation of Simulated Gastric and Intestinal Fluids
Accurate preparation of simulated fluids is the first step toward reliable results. The following table outlines the components and preparation steps for Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).
| Parameter | Simulated Gastric Fluid (SGF, pH 1.2) | Simulated Intestinal Fluid (SIF, pH 6.8) |
| Components | - Sodium Chloride (NaCl): 2.0 g | - Monobasic Potassium Phosphate (KH₂PO₄): 6.8 g |
| - Pepsin: 3.2 g | - Pancreatin: 1.0 g to 10.0 g (as per specific protocol) | |
| - Hydrochloric Acid (HCl): 7.0 mL | - Sodium Hydroxide (NaOH) 0.2N: ~77 mL (adjust for pH) | |
| - Purified Water: to 1000 mL | - Purified Water: to 1000 mL | |
| Preparation | 1. Dissolve NaCl and pepsin in ~500 mL of water. | 1. Dissolve KH₂PO₄ in 250 mL of water. |
| 2. Add HCl and dilute to 1000 mL with water. | 2. Add 0.2N NaOH. | |
| 3. Verify pH is ~1.2.[1] | 3. Add pancreatin and dissolve. | |
| 4. Adjust pH to 6.8 with 0.2N NaOH or 0.2N HCl.[7] | ||
| 5. Dilute to 1000 mL with water. |
This compound Acid-Binding Capacity Assay
This protocol details the steps to measure the HCl binding capacity of this compound in SGF.
Materials:
-
This compound
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Magnetic stirrer and stir bars
-
Incubator/shaker (37°C)
-
Centrifuge
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
-
Ion chromatography (IC) system or chloride selective electrode
Procedure:
-
Sample Preparation: Accurately weigh a specified amount of this compound (e.g., 2.5 mg/mL) and add it to a known volume of SGF.[8]
-
Incubation: Incubate the mixture at 37°C with constant shaking for a defined period (e.g., 1 hour).[8]
-
Separation:
-
Chloride Measurement:
-
Measure the initial chloride concentration of the SGF ([Cl⁻]initial).
-
Measure the chloride concentration of the supernatant after incubation with this compound ([Cl⁻]final). This can be done using ion chromatography.[8]
-
-
Calculation of Binding Capacity: The acid (HCl) binding capacity is calculated based on the reduction in chloride concentration in the supernatant.
Binding Capacity (mmol/g) = (([Cl⁻]initial - [Cl⁻]final) * Volume of SGF) / Mass of this compound
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound acid-binding assay.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results | 1. Inaccurate weighing of this compound. | 1. Use a calibrated analytical balance and ensure static is minimized. |
| 2. Inconsistent incubation time or temperature. | 2. Use a calibrated incubator/shaker and a precise timer. | |
| 3. Incomplete mixing during incubation. | 3. Ensure adequate and consistent agitation for all samples. | |
| Lower than expected acid-binding capacity | 1. Incomplete dispersion of this compound in the medium. | 1. Vortex the sample immediately after adding this compound to the medium. |
| 2. Insufficient incubation time to reach equilibrium. | 2. Perform a time-course experiment to determine the optimal incubation time. | |
| 3. Interference from other anions in the complex media. | 3. While this compound is selective for chloride, ensure the composition of your simulated media is consistent. | |
| High variability in chloride concentration measurements | 1. Incomplete separation of this compound from the supernatant. | 1. Use a combination of settling, centrifugation, and filtration to ensure a clear supernatant. |
| 2. Contamination of samples or standards for ion chromatography. | 2. Use clean, dedicated labware and high-purity water for all solutions. | |
| pH of simulated media is incorrect | 1. Incorrect amounts of acid or base added. | 1. Carefully check calculations and use calibrated pipettes. |
| 2. Inaccurate pH meter reading. | 2. Calibrate the pH meter with fresh, certified buffers before each use. |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the refined method for measuring this compound's acid-binding capacity.
Caption: Workflow for this compound Acid-Binding Assay.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues encountered during the assay.
Caption: Troubleshooting Decision Tree.
References
- 1. canada.ca [canada.ca]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Mechanism of Action of this compound: A Novel, Orally Administered, Nonabsorbed, Counterion-Free, Hydrochloric Acid Binder under Development for the Treatment of Metabolic Acidosis in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. io.nihr.ac.uk [io.nihr.ac.uk]
- 5. Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simulated gastric fluid without enzyme Dissolution Media Concentrate, Dilute to 6L to conform to USP & EP | Sigma-Aldrich [sigmaaldrich.com]
- 7. Preparation of Simulated Intestinal Fluid (SIF) - BIOSCIENCE EDUCATION [bioscience-education.blogspot.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Veverimer vs. Standard of Care: A Comparative Analysis for Metabolic Acidosis in Chronic Kidney Disease
A head-to-head clinical trial directly comparing Veverimer with the current standard of care, oral sodium bicarbonate, for the treatment of metabolic acidosis in chronic kidney disease (CKD) has not yet been conducted. [1] However, a review of placebo-controlled trials for both interventions provides valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes the available data to offer an objective comparison of this compound and oral sodium bicarbonate.
Metabolic acidosis is a common complication in patients with CKD, characterized by a decrease in serum bicarbonate levels to less than 22 mEq/L.[1] This condition is associated with an increased risk of CKD progression, muscle wasting, and bone disease.[2][3] The current standard of care, as recommended by the Kidney Disease Improving Global Outcomes (KDIGO) guidelines, is oral alkali supplementation, typically with sodium bicarbonate, to maintain serum bicarbonate within the normal range.[1][2] this compound is a novel, non-absorbed, counterion-free polymeric drug that selectively binds and removes hydrochloric acid from the gastrointestinal lumen.[4][5]
Mechanism of Action
This compound and oral sodium bicarbonate employ different mechanisms to correct metabolic acidosis.
-
This compound: This non-absorbed polymer binds hydrochloric acid (HCl) in the gastrointestinal tract.[6][7] The removal of HCl from the gut leads to a net gain of bicarbonate in the blood.[8] this compound itself is not absorbed and is excreted in the feces.[7] A key feature of this compound is that it is a counterion-free therapy, meaning it does not introduce sodium or other cations that could be problematic for CKD patients.[1][5]
-
Oral Sodium Bicarbonate: This alkali supplement directly neutralizes excess acid in the body, thereby increasing serum bicarbonate levels.[9] However, it also introduces a sodium load, which can be a concern for CKD patients who often have hypertension and fluid retention.[1][2]
Signaling Pathway of Gastric Acid Secretion and Bicarbonate Production
Caption: Gastric parietal cells secrete H⁺ and reabsorb HCO₃⁻.
Comparative Mechanism of this compound and Sodium Bicarbonate
Caption: this compound binds HCl, while NaHCO₃ neutralizes it.
Clinical Efficacy
While direct head-to-head trials are lacking, placebo-controlled studies for both agents provide data on their efficacy in increasing serum bicarbonate levels.
Table 1: Summary of Key Placebo-Controlled Clinical Trials
| Feature | This compound (TRCA-301/TRCA-301E)[4][8][10] | Oral Sodium Bicarbonate (Various Studies)[9][11][12] |
| Trial Design | Randomized, double-blind, placebo-controlled | Randomized, controlled trials and meta-analyses |
| Patient Population | CKD (eGFR 20-40 mL/min/1.73m²) and metabolic acidosis (serum bicarbonate 12-20 mmol/L) | CKD with metabolic acidosis |
| Primary Endpoint | Proportion of patients with ≥4 mmol/L increase in serum bicarbonate or normalization (22-29 mmol/L) at 12 weeks | Change in serum bicarbonate |
| Key Efficacy Results | 59% of this compound group vs. 22% of placebo group met the primary endpoint (p<0.0001)[4] | Significantly increases serum bicarbonate (Mean Difference: 2.59 mmol/L)[11] |
A meta-analysis of three randomized controlled trials involving 548 patients showed that this compound was associated with a weighted mean difference increase in bicarbonate of 3.08 mmol/L compared to placebo.[13][14]
Experimental Protocols
This compound (TRCA-301/TRCA-301E Study) [4][8][10]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial with a 12-week parent study and a 40-week extension.[4][8]
-
Participants: Patients aged 18-85 years with non-dialysis-dependent CKD (eGFR 20-40 mL/min/1.73 m²) and metabolic acidosis (serum bicarbonate 12-20 mmol/L).[4]
-
Intervention: Patients were randomized (4:3) to receive either this compound 6 g/day or placebo as an oral suspension with lunch. The dose could be titrated between 0-9 g/day to a target serum bicarbonate of 22-29 mmol/L.[8][10]
-
Primary Efficacy Endpoint: The proportion of patients achieving either an increase of ≥4 mmol/L from baseline in serum bicarbonate or a serum bicarbonate in the normal range of 22-29 mmol/L at week 12.[4]
Oral Sodium Bicarbonate (Systematic Review and Meta-Analysis) [11]
-
Study Design: A systematic review and meta-analysis of 20 randomized controlled trials and 2 non-randomized controlled trials.
-
Participants: 2932 patients with CKD.
-
Intervention: Oral sodium bicarbonate supplementation.
-
Primary Outcomes: Change in serum bicarbonate and estimated glomerular filtration rate (eGFR).
Experimental Workflow for a this compound Clinical Trial
Caption: Workflow of a typical this compound clinical trial.
Safety and Tolerability
This compound: The most common adverse events reported in clinical trials were gastrointestinal in nature, including diarrhea, flatulence, and nausea.[4] These events were generally mild and did not lead to treatment discontinuation.[4]
Oral Sodium Bicarbonate: A primary concern with sodium bicarbonate therapy is the sodium load, which can potentially worsen hypertension and edema in CKD patients.[3] However, a meta-analysis did not find a significant association with worsening edema.[11] Gastrointestinal side effects such as bloating can also occur due to the production of carbon dioxide.[1]
Table 2: Comparative Safety Profile
| Adverse Event | This compound[4][13] | Oral Sodium Bicarbonate[1][3][11] |
| Gastrointestinal | Diarrhea, flatulence, nausea (generally mild) | Bloating, stomach discomfort |
| Cardiovascular | No significant cardiovascular safety signals reported | Potential for worsening hypertension and edema due to sodium load |
| Metabolic | No significant electrolyte disturbances reported | Can contribute to sodium and fluid retention |
Impact on Clinical Outcomes
While both treatments effectively raise serum bicarbonate, their long-term impact on clinical outcomes such as CKD progression remains an area of active investigation.
The VALOR-CKD trial, a large, randomized, placebo-controlled study, did not demonstrate that this compound significantly slowed CKD progression.[15] However, the difference in serum bicarbonate between the this compound and placebo groups was smaller than anticipated, which may have limited the ability to detect a clinical benefit.[15]
For oral sodium bicarbonate, some studies suggest it may slow the decline of kidney function, but the evidence is not yet conclusive.[9][11]
Conclusion
Both this compound and oral sodium bicarbonate are effective at correcting metabolic acidosis in patients with CKD. This compound offers the advantage of being a counterion-free therapy, which may be beneficial for patients who are sensitive to sodium. However, it is associated with mild gastrointestinal side effects. Oral sodium bicarbonate is an established and inexpensive treatment, but it carries the potential risk of sodium and fluid overload.
The choice of therapy will depend on individual patient characteristics, including their cardiovascular status, tolerance for gastrointestinal side effects, and the severity of their metabolic acidosis. Further research, including a direct head-to-head comparison, is needed to definitively establish the relative long-term benefits and risks of these two treatments.[1]
References
- 1. This compound: an advance in base therapy for metabolic acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kidney.org [kidney.org]
- 3. Frontiers | Efficacy and safety of oral sodium bicarbonate in kidney-transplant recipients and non-transplant patients with chronic kidney disease: a systematic review and meta-analysis [frontiersin.org]
- 4. This compound versus placebo in patients with metabolic acidosis associated with chronic kidney disease: a multicentre, randomised, double-blind, controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kidneynews.org [kidneynews.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Action of this compound: A Novel, Orally Administered, Nonabsorbed, Counterion-Free, Hydrochloric Acid Binder under Development for the Treatment of Metabolic Acidosis in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on serum bicarbonate and physical function in diabetic patients with chronic kidney disease and metabolic acidosis: subgroup analysis from a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium Bicarbonate Therapy in Patients with Metabolic Acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound on serum bicarbonate and physical function in women with chronic kidney disease and metabolic acidosis: a subgroup analysis from a randomised, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of sodium bicarbonate for treating metabolic acidosis in chronic kidney disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of oral sodium bicarbonate in patients with CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of this compound in the Treatment of Metabolic Acidosis Caused by Chronic Kidney Disease: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Efficacy and Safety of this compound in the Treatment of Metabolic Acidosis Caused by Chronic Kidney Disease: A Meta-analysis [frontiersin.org]
- 15. VALOR-CKD: A Multicenter, Randomized, Double-Blind Placebo-Controlled Trial Evaluating this compound in Slowing Progression of CKD in Patients with Metabolic Acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Veverimer: A New Frontier in the Management of Chronic Metabolic Acidosis in Kidney Disease
A comprehensive analysis of Veverimer's long-term safety and efficacy in comparison to established alkali therapies for the treatment of metabolic acidosis in patients with chronic kidney disease (CKD).
Metabolic acidosis is a common and serious complication of chronic kidney disease (CKD), contributing to muscle wasting, bone demineralization, and accelerated progression of kidney failure.[1][2] For decades, the standard of care has been oral alkali supplementation, primarily with sodium bicarbonate, to neutralize excess acid in the body. However, this approach is not without its limitations, including sodium and fluid retention, which can be detrimental in a patient population often grappling with hypertension and cardiovascular comorbidities.[1][3] this compound, a novel, non-absorbed, counterion-free polymer, presents a promising alternative by binding and removing hydrochloric acid directly from the gastrointestinal tract.[2][4][5] This guide provides a detailed comparison of this compound and sodium bicarbonate, focusing on their long-term safety, efficacy, and mechanisms of action, supported by data from key clinical trials.
Comparative Efficacy
This compound has demonstrated sustained efficacy in correcting metabolic acidosis over a 52-week period. In a long-term extension study of a phase 3 clinical trial, a significantly higher proportion of patients treated with this compound achieved a clinically meaningful increase in serum bicarbonate levels compared to placebo.[6][7] Similarly, studies on sodium bicarbonate have shown its effectiveness in increasing serum bicarbonate levels.[8] The following table summarizes the key efficacy data from major clinical trials.
| Parameter | This compound (52-Week Extension Study) [3][6] | Sodium Bicarbonate (UBI Study) [5][9][10] |
| Primary Efficacy Endpoint | Increase in serum bicarbonate ≥4 mEq/L or normalization (22-29 mEq/L) | Doubling of serum creatinine |
| Proportion of Patients Meeting Primary Endpoint | 63% (this compound) vs. 38% (Placebo) | 6.6% (Sodium Bicarbonate) vs. 17.0% (Standard Care) |
| Mean Change in Serum Bicarbonate | Increase of ~4 mEq/L sustained over 52 weeks | Significantly increased in the treatment group |
| Physical Function Improvement (KDQOL-PFD) | Mean placebo-subtracted change of 12.1 points | Not reported |
| Physical Function Improvement (Repeat Chair Stand Test) | Improved by 4.3 seconds (this compound) vs. 1.4 seconds (Placebo) | Not reported |
Long-Term Safety Profile
The long-term safety of this compound has been evaluated in a 40-week extension study. The data suggests that this compound is well-tolerated, with a safety profile comparable to placebo.[6][11] Notably, no patients discontinued this compound due to adverse events in the extension study.[6] A meta-analysis of sodium bicarbonate trials also suggests a generally favorable safety profile, although concerns about sodium load and potential for worsening edema persist.[8]
| Adverse Event | This compound (52-Week Extension Study) [3][6] | Sodium Bicarbonate (Meta-Analysis) [8] |
| Serious Adverse Events | 2% (this compound) vs. 5% (Placebo) | No significant association with death/prolonged hospitalization |
| Discontinuation due to Adverse Events | 0% (this compound) | Not reported |
| Gastrointestinal Adverse Events | 21% (this compound) vs. 26% (Placebo) | No significant association with gastrointestinal disorders |
| Renal System Adverse Events | 8% (this compound) vs. 15% (Placebo) | Not reported |
| Worsening Edema | Not reported as a significant event | No significant association |
| Deaths | 0 (this compound) vs. 2 (Placebo) | Not reported |
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and sodium bicarbonate lies in their mechanisms of action. Sodium bicarbonate acts as a systemic alkalizing agent, directly neutralizing excess acid in the bloodstream.[8] In contrast, this compound is a non-absorbed polymer that binds hydrochloric acid in the gastrointestinal lumen, preventing its absorption and promoting its excretion.[2][4][5] This leads to a net loss of acid from the body and a consequent increase in serum bicarbonate.
Experimental Protocols
The clinical validation of this compound and sodium bicarbonate is rooted in rigorous, multicenter, randomized controlled trials. While specific procedural details can vary between studies, the general workflow follows a standardized pattern of patient screening, randomization, treatment, and follow-up.
This compound Clinical Trial Workflow (Phase 3 & Extension)
The this compound clinical program included a 12-week, double-blind, placebo-controlled phase 3 trial (NCT03317444) followed by a 40-week blinded extension study (NCT03390842).[6][7]
Key Methodologies:
-
Patient Population: Adults with CKD (eGFR 20-40 mL/min/1.73m²) and metabolic acidosis (serum bicarbonate 12-20 mEq/L).[6][7]
-
Intervention: this compound (6 g/day ) or placebo administered as an oral suspension with food.[6][7]
-
Primary Endpoint (12-week study): Composite of the proportion of patients with an increase in serum bicarbonate of ≥4 mEq/L from baseline or a serum bicarbonate in the normal range (22-29 mEq/L) at week 12.[7]
-
Primary Endpoint (40-week extension): Safety and tolerability.[6]
-
Secondary Endpoints: Long-term effects on serum bicarbonate and physical functioning.[6]
Sodium Bicarbonate Clinical Trial Workflow (UBI Study)
The "Use of Bicarbonate in Chronic Renal Insufficiency" (UBI) study was a multicenter, open-label, randomized controlled trial (NCT01640119) investigating the effect of sodium bicarbonate on the progression of CKD.[5][9][10]
Key Methodologies:
-
Intervention: Oral sodium bicarbonate to maintain serum bicarbonate levels between 24-28 mEq/L.[5]
-
Control: Standard care without routine alkali supplementation.[5]
-
Primary Endpoint: Time to doubling of serum creatinine.[5][9]
-
Secondary Endpoints: All-cause mortality and time to renal replacement therapy.[5][9]
Conclusion
This compound represents a significant advancement in the management of chronic metabolic acidosis in patients with CKD. Its novel mechanism of action, which avoids the introduction of a sodium load, offers a potentially safer long-term treatment option compared to traditional alkali therapies. The sustained efficacy in correcting acidosis and improving physical function, coupled with a favorable safety profile, positions this compound as a valuable tool for clinicians. While sodium bicarbonate remains an effective and widely available treatment, the potential for fluid overload and exacerbation of hypertension necessitates careful patient selection and monitoring. Further head-to-head comparative effectiveness trials will be crucial to fully elucidate the relative long-term benefits and risks of these two distinct therapeutic strategies. The choice of treatment should be individualized based on the patient's clinical characteristics, comorbidities, and tolerance.
References
- 1. kidney.org [kidney.org]
- 2. kidneynews.org [kidneynews.org]
- 3. This compound: an advance in base therapy for metabolic acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Action of this compound: A Novel, Orally Administered, Nonabsorbed, Counterion-Free, Hydrochloric Acid Binder under Development for the Treatment of Metabolic Acidosis in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound versus placebo in patients with metabolic acidosis associated with chronic kidney disease: a multicentre, randomised, double-blind, controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. io.nihr.ac.uk [io.nihr.ac.uk]
- 9. Treatment of metabolic acidosis with sodium bicarbonate delays progression of chronic kidney disease: the UBI Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. login.medscape.com [login.medscape.com]
- 11. researchgate.net [researchgate.net]
Veverimer's Impact on Physical Function in Patients with Chronic Kidney Disease and Metabolic Acidosis: A Comparative Guide
Veverimer, an investigational, non-absorbed polymer designed to treat metabolic acidosis by binding and removing hydrochloric acid from the gastrointestinal tract, has been evaluated for its effects on physical function in patients with chronic kidney disease (CKD).[1][2][3] Clinical trial data have yielded conflicting results, with initial studies suggesting a significant improvement in physical function compared to placebo, while a subsequent larger trial did not confirm these findings. This guide provides a detailed comparison of the available evidence for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The effects of this compound on physical function have been assessed using both patient-reported outcomes and objective measures. The primary instruments used were the Kidney Disease and Quality of Life-Physical Function Domain (KDQoL-PFD) and the repeated chair stand test.[1][4]
Table 1: Patient-Reported Physical Function (KDQoL-PFD Score)
| Study/Subgroup | Treatment Group | N | Baseline Mean (SD) | Week 52 Mean (SD) | Mean Change from Baseline | Placebo-Subtracted Difference (p-value) |
| Phase 3 Trial (Overall Population) | This compound | 114 | - | - | - | +12.1 (p<0.0001)[4] |
| Placebo | 82 | - | - | - | ||
| Diabetes Subgroup | This compound | 70 | - | - | +12.5[1][2][5] | +12.2 (p<0.001)[1][2][5] |
| Placebo | 57 | - | - | +0.3[1][2][5] | ||
| Women Subgroup | This compound | - | 48.4 (21.9) | 61.5 (21.5) | +13.2[6] | +18.4 (p<0.0031)[6] |
| Placebo | - | 58.2 (22.3) | 53.1 (20.1) | -5.2[6] | ||
| VALOR-CKD Trial | This compound | 741 | - | - | No significant difference[7] | Not significant[7] |
| Placebo | 739 | - | - | No significant difference[7] |
Table 2: Objectively Measured Physical Performance (Repeated Chair Stand Test)
| Study/Subgroup | Treatment Group | N | Outcome | Result vs. Placebo (p-value) |
| Phase 3 Trial (Overall Population) | This compound | 114 | Improvement in time to complete test | Statistically significant improvement (p<0.0001)[4][8] |
| Placebo | 82 | |||
| Diabetes Subgroup | This compound | 70 | Improvement in performance | Statistically significant improvement (p<0.0001)[1][2][5] |
| Placebo | 57 | |||
| Women Subgroup | This compound | - | Improvement in performance time | Statistically significant improvement (p=0.0002)[9] |
| Placebo | - | |||
| VALOR-CKD Trial | This compound | 741 | Time to complete test | No significant difference[7] |
| Placebo | 739 |
Experimental Protocols
Phase 3 Trial (NCT03390842) and Extension Study
This multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound in patients with CKD and metabolic acidosis.[1][4]
-
Patient Population: The study enrolled patients with an estimated glomerular filtration rate (eGFR) of 20–40 mL/min/1.73 m² and a serum bicarbonate level between 12 and 20 mmol/L.[4] A total of 217 patients were initially randomized, with 196 continuing into a 40-week extension study.[4]
-
Intervention: Patients were randomly assigned (4:3 ratio) to receive either this compound (starting at 6 g/day ) or a matching placebo, administered as an oral suspension with food.[4]
-
Duration: The initial parent study lasted 12 weeks, followed by a 40-week extension, for a total of 52 weeks of treatment.[4]
-
Outcome Measures for Physical Function:
-
Patient-Reported: The Kidney Disease and Quality of Life-Physical Function Domain (KDQoL-PFD) survey was administered at baseline and subsequent visits.[8] This survey assesses limitations in daily activities such as walking, climbing stairs, and carrying groceries.[6]
-
Objectively Measured: The repeated chair stand test was used to assess physical performance.[8]
-
-
Analysis: The primary endpoint of the extension study was safety, with secondary endpoints including long-term effects on serum bicarbonate and physical function.[4] A post hoc subgroup analysis was conducted on patients with diabetes.[1] A pre-specified subgroup analysis was conducted on women enrolled in the trial.[9]
VALOR-CKD Trial (NCT03710291)
This was a larger, international, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate this compound's effect on CKD progression.[7][10]
-
Patient Population: The trial enrolled 1,480 patients with CKD (eGFR 20–40 mL/min/1.73 m²) and metabolic acidosis (serum bicarbonate 12–20 mmol/L).[7][10]
-
Intervention: Patients were randomized to receive either this compound (3–9 g once daily) or a matching placebo.[7]
-
Duration: The median duration of treatment was 26.7 months.[11]
-
Outcome Measures for Physical Function: Key secondary endpoints included effects on both self-reported and objectively measured physical function.[7][10]
-
Primary Outcome: The primary endpoint was a composite of renal death, end-stage renal disease, or a confirmed ≥40% reduction in eGFR.[11]
-
Results on Physical Function: The trial did not show any significant difference in physical function measures between the this compound and placebo groups.[7] It was noted that the separation in serum bicarbonate levels between the two groups was smaller than anticipated, which may have influenced the results.[12]
Visualizations
Mechanism of Action and Effect on Physical Function
Metabolic acidosis in CKD is associated with muscle protein catabolism and bone demineralization, which can lead to impaired physical function.[2][13] this compound is a non-absorbed polymer that binds hydrochloric acid in the gastrointestinal tract.[2][3] This action leads to a net increase in serum bicarbonate, thereby correcting metabolic acidosis.[2] The proposed benefit to physical function is a downstream effect of correcting the underlying acidosis, potentially reducing muscle breakdown and improving overall physical capacity.[2]
Caption: Proposed pathway for this compound's effect on physical function.
Experimental Workflow: Phase 3 Clinical Trial (NCT03390842)
The workflow for the pivotal Phase 3 trial and its extension involved screening, randomization, a treatment period with regular assessments, and a final analysis at 52 weeks.
Caption: Workflow of the this compound Phase 3 physical function trial.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effects of this compound on serum bicarbonate and physical function in diabetic patients with chronic kidney disease and metabolic acidosis: subgroup analysis from a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Long-term safety and efficacy of this compound in patients with metabolic acidosis in chronic kidney disease: a multicentre, randomised, blinded, placebo-controlled, 40-week extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on serum bicarbonate and physical function in diabetic patients with chronic kidney disease and metabolic acidosis: subgroup analysis from a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on serum bicarbonate and physical function in women with chronic kidney disease and metabolic acidosis: a subgroup analysis from a randomised, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VALOR-CKD trial did not show any benefits for this compound - Medical Conferences [conferences.medicom-publishers.com]
- 8. This compound for treatment of chronic metabolic acidosis in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and population of the VALOR-CKD study: a multicenter, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of this compound in slowing progression of chronic kidney disease in patients with metabolic acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tricida Reports Topline Results from the VALOR-CKD Phase 3 Trial of this compound [businesswire.com]
- 12. VALOR-CKD: A Multicenter, Randomized, Double-Blind Placebo-Controlled Trial Evaluating this compound in Slowing Progression of CKD in Patients with Metabolic Acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: an advance in base therapy for metabolic acidosis - PMC [pmc.ncbi.nlm.nih.gov]
Veverimer vs. Standard of Care in Slowing Kidney Disease Progression: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Metabolic acidosis is a common complication of chronic kidney disease (CKD) and is associated with an accelerated decline in kidney function. The standard of care has traditionally involved oral alkali supplementation, primarily with sodium bicarbonate, to neutralize excess acid. Veverimer, a novel, non-absorbed polymer, represents a different therapeutic approach by binding hydrochloric acid in the gastrointestinal tract. This guide provides an objective comparison of this compound and the standard of care in their impact on kidney disease progression, supported by experimental data from clinical trials.
Mechanism of Action
Standard of Care (Oral Alkali): The conventional approach to managing metabolic acidosis in CKD is the administration of oral alkali, such as sodium bicarbonate. This directly neutralizes excess acid in the bloodstream, thereby increasing serum bicarbonate levels. However, this approach introduces a sodium load, which can be a concern for CKD patients who often have co-morbidities like hypertension and fluid overload.[1][2]
This compound: this compound is a non-absorbed, spherical polymer that is not an ion-exchange resin.[3][4] It works by binding hydrochloric acid (HCl) in the gastrointestinal tract.[3][4] This removal of HCl from the gut leads to a net gain of bicarbonate in the blood, as the chloride secreted into the stomach to produce HCl is accompanied by the generation of bicarbonate that is transported into the blood.[5] A key theoretical advantage of this mechanism is the correction of metabolic acidosis without the administration of sodium or other counterions.[3][4]
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound versus Standard of Care (Oral Alkali).
Clinical Efficacy in Kidney Disease Progression
This compound Clinical Trial Data
The pivotal clinical trial for this compound in slowing CKD progression was the VALOR-CKD trial. This was a large, randomized, double-blind, placebo-controlled study.
Experimental Protocol: VALOR-CKD Trial [6][7]
-
Objective: To evaluate the efficacy and safety of this compound in slowing CKD progression in patients with metabolic acidosis.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 1,480 patients with CKD (eGFR of 20-40 ml/min per 1.73 m²) and metabolic acidosis (serum bicarbonate of 12-20 mEq/L).[6][8]
-
Intervention: Patients were randomized to receive either this compound or a placebo.
-
Primary Endpoint: A composite of the first occurrence of end-stage kidney disease (ESKD), a sustained decline in eGFR of ≥40% from baseline, or death due to kidney failure.[6][8]
Results: The VALOR-CKD trial did not meet its primary endpoint.[9] There was no significant difference in the time to the composite kidney disease progression endpoint between the this compound and placebo groups.[6][9] A primary endpoint event occurred in 149 of 741 patients in the this compound group and 148 of 739 patients in the placebo group (hazard ratio, 0.99).[6][7]
While earlier, smaller studies had shown promise in this compound's ability to correct metabolic acidosis, the large-scale outcomes trial did not demonstrate a benefit in slowing the progression of kidney disease.[10][11]
Standard of Care (Oral Sodium Bicarbonate) Clinical Trial Data
The efficacy of oral sodium bicarbonate in slowing CKD progression has been evaluated in several clinical trials, with systematic reviews and meta-analyses providing a broader view of the evidence.
Experimental Protocol: Representative Sodium Bicarbonate Trials (Synthesized from multiple sources) [10][11][12]
-
Objective: To assess the effect of oral sodium bicarbonate on the progression of CKD in patients with metabolic acidosis.
-
Study Design: Typically randomized controlled trials (RCTs) comparing oral sodium bicarbonate to a placebo or standard care.
-
Patient Population: Patients with CKD (various stages, often stages 3-4) and metabolic acidosis (serum bicarbonate <22 mEq/L).
-
Intervention: Oral sodium bicarbonate, with doses typically ranging from 0.5 to 1.0 mEq/kg/day, often starting at doses like 650 mg twice daily and titrated to achieve a target serum bicarbonate level (e.g., >22 mEq/L).[13][14]
-
Primary Endpoint: Commonly, the rate of eGFR decline, time to a significant decline in eGFR, or progression to ESKD.
Results: A systematic review and meta-analysis of 20 RCTs and 2 non-RCTs including 2,932 patients found that sodium bicarbonate significantly increased serum bicarbonate.[10][12] However, the increase in eGFR was not statistically significant.[10][12] Another meta-analysis of 1,853 patients showed that oral sodium bicarbonate slowed the decline in eGFR.[11] The findings across individual studies have been mixed, with some showing a significant benefit in preserving kidney function and others showing no significant effect.[7][8][15]
Quantitative Data Comparison
| Parameter | This compound (VALOR-CKD Trial) | Standard of Care (Oral Sodium Bicarbonate - Meta-analysis data) |
| Change in Serum Bicarbonate | After an active run-in period, serum bicarbonate increased from a mean of 17.5 mEq/L to 23.4 mEq/L. During the randomized phase, the difference between the this compound and placebo groups was approximately 1 mEq/L.[6][8] | Significantly increased serum bicarbonate. A meta-analysis showed a mean difference of 2.59 mEq/L compared to control.[10][12] Another meta-analysis reported a mean difference of 2.37 mEq/L.[11] |
| Impact on eGFR | No significant difference in the rate of eGFR decline compared to placebo.[6][9] | Mixed results. One meta-analysis found a non-significant increase in eGFR (mean difference of 0.93 mL/min/1.73 m²).[10][12] Another meta-analysis reported a significant slowing of eGFR decline (mean difference of -4.44 mL/min/1.73 m²).[11] |
| Kidney Disease Progression | Did not meet the primary composite endpoint of slowing CKD progression (Hazard Ratio: 0.99 vs. placebo).[6][9] | Evidence suggests a potential to prevent CKD progression, though results are not consistently significant across all studies.[3][7][10] |
Safety and Tolerability
This compound: In the VALOR-CKD trial, this compound was found to be safe and well-tolerated, with a safety profile consistent with that expected for the CKD patient population. The incidence of serious adverse events did not differ significantly between the this compound and placebo groups.[6][9]
Standard of Care (Oral Sodium Bicarbonate): The primary safety concern with sodium bicarbonate is the sodium load, which can potentially lead to fluid overload, worsening hypertension, and edema, particularly in patients with heart failure.[1] However, meta-analyses have not found a significant increase in these adverse events compared to control groups.[10][12] Gastrointestinal side effects can also occur.[10]
Experimental Workflow: Clinical Trial Comparison
Caption: Generalized workflow for clinical trials of this compound and Standard of Care.
Conclusion
This compound effectively corrects metabolic acidosis by binding HCl in the gastrointestinal tract, offering a sodium-free alternative to traditional oral alkali therapy. However, the large-scale VALOR-CKD trial did not demonstrate that this correction of acidosis translates into a significant slowing of kidney disease progression compared to placebo.
The standard of care, oral sodium bicarbonate, has shown in some studies and meta-analyses to potentially slow the decline of eGFR, although the evidence is not consistently strong across all studies. While it is effective at raising serum bicarbonate, the associated sodium load remains a clinical consideration.
References
- 1. This compound for treatment of chronic metabolic acidosis in patients with chronic kidney disease - Gone - Annals of Translational Medicine [atm.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. wjgnet.com [wjgnet.com]
- 4. wjgnet.com [wjgnet.com]
- 5. Effects of Sodium Bicarbonate in CKD Stages 3 and 4: A Randomized, Placebo-Controlled, Multicenter Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kidney.org [kidney.org]
- 7. Metabolic Acidosis in Chronic Kidney Disease: Pathogenesis, Clinical Consequences, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Sodium Bicarbonate Supplementation on Kidney Function and Acid-Base Balance in Chronic Kidney Disease Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Safety and efficacy of sodium bicarbonate for treating metabolic acidosis in chronic kidney disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effects of Oral Sodium Bicarbonate on Renal Function and Cardiovascular Risk in Patients with Chronic Kidney Disease: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of sodium bicarbonate for treating metabolic acidosis in chronic kidney disease: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral alkali therapy and the management of metabolic acidosis of chronic kidney disease: A narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment of Metabolic Acidosis in Patients With CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2minutemedicine.com [2minutemedicine.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Veverimer for Laboratory Professionals
This document provides immediate safety and logistical information for the proper disposal of Veverimer, a non-absorbed, polymer-based drug candidate. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental responsibility. As this compound is a non-hazardous substance, standard protocols for non-hazardous pharmaceutical waste should be followed.
Data on Pharmaceutical Waste Management
To provide context for the importance of proper disposal, the following table summarizes common methods for managing pharmaceutical waste. Incineration is widely recommended for non-hazardous pharmaceuticals to prevent environmental contamination.[1][2]
| Disposal Method | Description | Efficiency & Environmental Impact |
| Incineration | High-temperature thermal destruction of waste. | High Efficiency. Destroys active pharmaceutical ingredients. Emissions can be controlled with proper technology.[1] |
| Landfilling | Deposition of waste in a designated landfill. | Low Efficiency. Risk of leaching into soil and groundwater. Should be avoided for pharmaceutical waste.[3] |
| Sewer Disposal | Flushing of waste down the drain. | Not Recommended. Wastewater treatment plants are not designed to remove pharmaceuticals, leading to water contamination.[3][4] |
| Recycling | Reprocessing of waste materials to create new products. | Not Applicable for this compound. Generally used for packaging materials. |
Experimental Protocol: Laboratory-Scale Disposal of this compound
This protocol outlines the steps for the safe disposal of unused or expired this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
2. Waste Segregation:
-
Identify this compound waste to be disposed of.
-
Do not mix this compound with hazardous waste, such as solvents, reactive chemicals, or biohazardous materials.[5][6]
-
Keep solid and liquid forms of this compound waste separate.
3. Containment:
-
Place solid this compound waste (e.g., unused powder, tablets) into a designated, leak-proof container clearly labeled "Non-Hazardous Pharmaceutical Waste for Incineration."[2][5]
-
For liquid suspensions of this compound, solidify the liquid with an absorbent material (e.g., vermiculite, cat litter) before placing it in the designated solid waste container.
-
Ensure the container is securely sealed to prevent spills.
4. Storage:
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.[5]
-
The storage area should be clearly marked for non-hazardous waste.
5. Disposal:
-
Arrange for the collection of the non-hazardous pharmaceutical waste by a licensed waste management contractor.
-
Ensure the contractor will dispose of the waste via incineration.[1][2]
-
Maintain all necessary documentation, including waste transfer notes, as required by institutional and local regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Decision-making workflow for the proper disposal of this compound.
References
- 1. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 2. usbioclean.com [usbioclean.com]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. Non-hazardous, Non-DEA - Medical Waste Services [medxwaste.com]
- 5. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Essential Safety and Logistics for Handling Veverimer in a Research Setting
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational products like Veverimer is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound, a non-absorbed, polymeric drug candidate.
Personal Protective Equipment (PPE)
Given that this compound is a non-absorbed polymer, the primary risk in a laboratory setting is associated with direct contact and inhalation of the powder form. Adherence to standard laboratory safety protocols is crucial. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles.[1][2] | Protects eyes from splashes or airborne particles of this compound powder. |
| Hand Protection | Nitrile gloves.[1][3] | Prevents direct skin contact with the substance. |
| Body Protection | A standard laboratory coat.[1][3] | Protects clothing and skin from accidental spills. |
| Respiratory Protection | A dust mask or respirator (e.g., N95).[3] | Recommended when handling this compound powder outside of a contained environment to prevent inhalation. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a typical laboratory setting.
1. Preparation and Area Setup:
- Ensure the work area, preferably a chemical fume hood or a designated bench space, is clean and uncluttered.
- Assemble all necessary equipment and materials, including this compound, solvents, glassware, and waste containers.
- Don the appropriate PPE as outlined in the table above.
2. Weighing and Solution Preparation:
- If working with this compound powder, conduct all weighing procedures within a chemical fume hood or a balance enclosure to minimize inhalation risk.
- Use a spatula or other appropriate tool to transfer the powder. Avoid creating dust clouds.
- When preparing solutions, add this compound to the solvent slowly to prevent splashing.
3. Handling and Experimentation:
- Conduct all experimental procedures involving this compound with care to avoid spills and aerosol generation.
- If a spill occurs, isolate the area, and follow your institution's spill cleanup procedures. For a non-hazardous polymer like this compound, this typically involves absorbing the material with an inert absorbent, placing it in a sealed container for disposal, and cleaning the area with an appropriate solvent.
4. Storage:
- Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.
- Ensure the storage container is clearly labeled with the substance name, concentration (if in solution), and any relevant hazard information.
Disposal Plan
Proper disposal of unused this compound and associated waste is essential to ensure environmental safety and regulatory compliance.
Unused this compound:
-
Unused this compound should be disposed of in accordance with institutional and local regulations for non-hazardous chemical waste.[4]
-
It is generally recommended to collect the material in a labeled, sealed container for pickup by the institution's environmental health and safety (EHS) department.
Contaminated Materials:
-
All materials that have come into contact with this compound, such as gloves, weighing paper, and disposable labware, should be collected in a designated waste bag.
-
This waste should be disposed of as solid chemical waste, following institutional guidelines.
Empty Containers:
-
Empty this compound containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste.
-
Once decontaminated, the empty container can typically be disposed of in the regular trash, though institutional policies may vary.
Diagrams
The following diagrams illustrate the workflow for safe handling and the logical relationship of safety measures.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Hierarchy of controls for managing risks associated with handling this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. westlab.com [westlab.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
